molecular formula C24H18 B072074 1,2,3-Triphenylbenzene CAS No. 1165-14-6

1,2,3-Triphenylbenzene

Cat. No.: B072074
CAS No.: 1165-14-6
M. Wt: 306.4 g/mol
InChI Key: CHBDXRNMDNRJJC-UHFFFAOYSA-N
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Description

1,2,3-Triphenylbenzene is a useful research compound. Its molecular formula is C24H18 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBDXRNMDNRJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00186393
Record name ar'-Phenylterphenyl
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Molecular Weight

306.4 g/mol
Source PubChem
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CAS No.

32718-86-8, 1165-14-6
Record name ar'-Phenylterphenyl
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Record name m-Terphenyl, 2'-phenyl-
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Record name ar'-Phenylterphenyl
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Record name Ar'-phenylterphenyl
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2,3-triphenylbenzene, a sterically crowded, non-planar aromatic hydrocarbon. The primary focus is on a robust and accessible synthetic route via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data. The guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a self-validating and expert-driven narrative.

Introduction: The Significance of Sterically Crowded Polyphenylbenzenes

Polyphenylbenzenes are a class of compounds that have garnered significant interest due to their unique photophysical properties, thermal stability, and potential as building blocks for advanced materials and pharmaceuticals. This compound, with its three contiguous phenyl substituents on a central benzene ring, represents a fascinating case of steric hindrance forcing the phenyl groups out of coplanarity with the central ring. This non-planar "propeller" conformation disrupts extensive π-conjugation, leading to distinct electronic and photophysical properties compared to its more planar isomers. Understanding the synthesis and characterization of this molecule is crucial for harnessing its potential in applications ranging from organic light-emitting diodes (OLEDs) to molecular probes. This guide will delve into a reliable synthetic methodology and the analytical techniques required to confirm its successful synthesis and purity.

Strategic Synthesis of this compound: The Suzuki-Miyaura Approach

The synthesis of unsymmetrical polyphenylbenzenes like the 1,2,3-isomer requires a regioselective approach. While classical methods such as the Diels-Alder reaction are effective for highly substituted benzenes, they often lead to mixtures of isomers or require complex starting materials. A more controlled and versatile strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the sequential and regioselective formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Causality Behind the Synthetic Strategy

The choice of the Suzuki-Miyaura reaction is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. By starting with 1,2-dibromobenzene, we can sequentially introduce the phenyl groups, thereby controlling the final substitution pattern. The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which provides a solid foundation for troubleshooting and optimization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 Base pd_aryl_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Two-Fold Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 1,2-dibromobenzene and phenylboronic acid. The reaction is performed in two sequential coupling steps.

Step 1: Monophenylation of 1,2-Dibromobenzene

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,2-dibromobenzene (1.00 g, 4.24 mmol), phenylboronic acid (0.57 g, 4.66 mmol), and n-propanol (20 mL).

  • Base and Catalyst Addition: Add an aqueous solution of sodium carbonate (2 M, 5.3 mL). Purge the mixture with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 97 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, add 30 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, primarily 2-bromo-1,1'-biphenyl, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Phenylation of 2-Bromo-1,1'-biphenyl

  • Reaction Setup: In a similar setup as Step 1, dissolve the purified 2-bromo-1,1'-biphenyl (from the previous step) and phenylboronic acid (1.1 equivalents) in a suitable solvent such as a mixture of toluene and ethanol.

  • Base and Catalyst Addition: Add an aqueous solution of a base, such as potassium carbonate or cesium carbonate. Purge with nitrogen and add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is often effective for sterically hindered couplings.

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting material is consumed as monitored by TLC.

  • Workup and Purification: Perform an aqueous workup similar to Step 1. The crude this compound is then purified.

Experimental Workflow for the Synthesis of this compound:

Synthesis_Workflow start Start: 1,2-Dibromobenzene & Phenylboronic Acid step1 Step 1: Suzuki-Miyaura Coupling (Monophenylation) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: 2-Bromo-1,1'-biphenyl purification1->intermediate step2 Step 2: Suzuki-Miyaura Coupling (Second Phenylation) intermediate->step2 workup2 Aqueous Workup & Extraction step2->workup2 purification2 Recrystallization/Column Chromatography workup2->purification2 product Final Product: This compound purification2->product

Caption: A streamlined workflow for the two-step synthesis of this compound.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies can also yield this compound.

  • Cobalt-Catalyzed [2+2+2] Cycloaddition: This method involves the cyclotrimerization of alkynes. While powerful for generating substituted benzenes, achieving high regioselectivity for the 1,2,3-isomer can be challenging and often depends on the specific catalyst and substrates used.

  • Diels-Alder Reaction with Benzyne: The reaction of a suitable diene with benzyne, a highly reactive intermediate, can lead to the formation of the this compound core. The in-situ generation of benzyne is a common strategy in these reactions.

Purification of this compound

The final purity of the product is paramount for accurate characterization and subsequent applications. The crude this compound can be effectively purified by a combination of column chromatography and recrystallization.

  • Column Chromatography: For the removal of palladium residues and unreacted starting materials, column chromatography using silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically employed.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline this compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/dichloromethane, can be effective. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₂₄H₁₈[1]
Molecular Weight 306.40 g/mol [1]
Appearance Solid[1]
Melting Point 157-159 °C[1]
Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's asymmetry, the ¹H and ¹³C NMR spectra of this compound are complex. The steric hindrance between the adjacent phenyl groups leads to restricted rotation and a complex set of signals for the aromatic protons and carbons.

  • ¹H NMR: The spectrum will exhibit a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the central benzene ring will have distinct chemical shifts from those on the pendant phenyl groups.

  • ¹³C NMR: The spectrum will show a number of distinct signals in the aromatic region (typically δ 125-145 ppm), corresponding to the non-equivalent carbon atoms in the molecule.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600, 1490, 1450C=C stretching (aromatic ring)
~760, 700C-H out-of-plane bending (monosubstituted and ortho-disubstituted benzene)

5.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 306, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The fragmentation will likely involve the loss of phenyl groups and rearrangements of the aromatic core.

Conclusion

This technical guide has detailed a reliable and regioselective synthesis of this compound via a two-fold Suzuki-Miyaura cross-coupling reaction. The rationale for this synthetic choice, a step-by-step experimental protocol, and methods for purification have been presented. Furthermore, a comprehensive overview of the characterization techniques required to confirm the structure and purity of the final product has been provided. The methodologies and data presented herein should serve as a valuable resource for researchers and scientists working with polyphenylbenzenes and in the broader fields of organic synthesis and materials science.

References

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, L., et al. (2015). Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens.
  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
  • SpectraBase. This compound. [Link]

  • Callum, J. & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Doc Brown's Chemistry. Interpretation of the mass spectrum of benzene C6H6. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1,2,3-triphenylbenzene, a significant polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical insights into its experimental characterization and potential applications.

Introduction: Understanding the Molecule

This compound is an aromatic hydrocarbon distinguished by a central benzene ring substituted with three phenyl groups at adjacent positions (1, 2, and 3).[1] This specific substitution pattern, in contrast to its isomers 1,3,5- and 1,2,4-triphenylbenzene, results in unique steric and electronic properties that influence its physical behavior and reactivity.[1] Its molecular formula is C₂₄H₁₈, and it has a molecular weight of 306.40 g/mol .[2][3][4][5] This compound is of interest in medicinal chemistry and material science due to its structural properties and potential for derivatization.[1][6]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₂₄H₁₈[2][4]
Molecular Weight 306.40 g/mol [2][3][4][5]
Appearance White crystalline solid/powder[2][5][7]
Melting Point 157-159 °C[2][3][5][8]
Boiling Point (Predicted) 404.1 ± 25.0 °C[9]
Density (Predicted) 1.074 ± 0.06 g/cm³[9]
CAS Number 1165-14-6[3][4]

Solubility Profile: A Non-Polar Character

The solubility of this compound is dictated by its non-polar, aromatic nature. The extensive hydrocarbon structure leads to strong hydrophobic interactions.[7]

  • Polar Solvents: It is predominantly insoluble in polar solvents such as water.[7]

  • Non-Polar Organic Solvents: It exhibits good solubility in non-polar organic solvents like toluene, hexane, and chloroform.[7] This is a critical consideration for its use in organic synthesis and purification processes.[7]

  • Temperature Dependency: As with many organic solids, the solubility of this compound in organic solvents is expected to increase with temperature, which can be leveraged during recrystallization for purification.[7]

Structural and Spectroscopic Characterization

The unique arrangement of the three phenyl groups in this compound gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by absorption bands corresponding to:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aromatic C=C stretching: Seen in the 1400-1600 cm⁻¹ region.

  • C-H out-of-plane bending: These bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the aromatic system of this compound can be probed using UV-Vis spectroscopy. The spectrum is expected to show absorption bands arising from π-π* transitions. For comparison, its isomer, 1,3,5-triphenylbenzene, exhibits absorption maxima that can be influenced by the solvent environment.

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the accurate determination of the physicochemical properties of this compound. The following workflow outlines the key experimental procedures.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of this compound.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis and materials science.

  • Synthesis of Saturated Derivatives: It has been utilized in the synthesis of 1,2,3-tricyclohexylcyclohexane through catalytic hydrogenation.[3][4][10]

  • Material Science: Triphenylbenzene derivatives are explored for their photoluminescent properties and as components in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.[1][11] The electron-rich nature and photochemical stability of the triphenylbenzene core make it a desirable component in such applications.[11]

  • Medicinal Chemistry: The 1,2,3-trisubstituted benzene framework is a structural motif found in some biologically active molecules, and derivatives of this compound could serve as intermediates in the synthesis of potential drug candidates.[6] Research has also indicated that triphenylbenzene derivatives may possess antioxidant properties.[1]

Safety and Handling

Appropriate safety precautions should be observed when handling this compound.

  • General Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including eye shields and gloves.[3][12] Avoid the formation of dust and aerosols.[12]

  • Storage: Store in a dry, well-sealed container at room temperature.[2][13]

  • Toxicity: Detailed toxicological data for this compound is not extensively documented in the provided search results. However, as with any chemical, exposure should be minimized.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with a unique set of physicochemical properties stemming from its specific substitution pattern. Its non-polar nature, defined melting point, and characteristic spectroscopic profile make it a compound of interest for both fundamental research and practical applications in synthesis and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in a laboratory setting.

References

A comprehensive list of sources will be provided upon request.

Sources

In-Depth Technical Guide to the Spectroscopic Analysis of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,2,3-triphenylbenzene, a significant polycyclic aromatic hydrocarbon. Addressed to researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) as applied to this specific isomer. While detailed experimental spectra for this compound are not widely available in the public domain, this guide synthesizes established spectroscopic principles and data from closely related isomers to provide a robust framework for its analysis.

Introduction: The Structural Significance of this compound

This compound is an aromatic hydrocarbon composed of a central benzene ring substituted with three phenyl groups at adjacent positions.[1] Its molecular formula is C₂₄H₁₈ and it has a molecular weight of 306.40 g/mol .[2] This substitution pattern distinguishes it from its more symmetrical isomer, 1,3,5-triphenylbenzene, and the less symmetrical 1,2,4-triphenylbenzene. The steric hindrance between the adjacent phenyl groups in the 1,2,3-isomer forces the rings out of coplanarity, which significantly influences its electronic and photophysical properties.

Understanding the precise three-dimensional structure and electronic environment of this compound is crucial for its application as a model compound in studying steric and conjugation effects in aromatic systems.[1] Furthermore, derivatives of triphenylbenzenes are being explored for their potential in drug development and as molecular probes.[1] Accurate and thorough spectroscopic analysis is therefore paramount for confirming the identity, purity, and structural characteristics of this compound and its derivatives.

This guide will proceed through the primary spectroscopic methods used for the characterization of this compound, providing both theoretical background and practical considerations for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Deciphering the Proton Signals

Theoretical Basis: ¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by the electron density of its local environment. Protons in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are less shielded and resonate at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about the connectivity of protons.

Expected ¹H NMR Spectrum of this compound: Due to the lower symmetry of the 1,2,3-isomer compared to the 1,3,5-isomer, a more complex ¹H NMR spectrum is anticipated. The protons on the central benzene ring and the three phenyl substituents will exhibit distinct chemical shifts. The steric hindrance between the adjacent phenyl groups will likely cause a twisting of these rings, leading to a complex pattern of shielding and deshielding effects. The aromatic region (typically δ 7.0-8.0 ppm) will contain a series of multiplets corresponding to the different proton environments.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Set the appropriate spectral width to cover the aromatic region.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation Workflow:

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, each corresponding to a unique carbon environment. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Spectrum of this compound: The ¹³C NMR spectrum will provide a count of the number of unique carbon environments in the molecule. Due to its asymmetry, this compound is expected to show more signals than the highly symmetric 1,3,5-isomer. The chemical shifts will be in the aromatic region (typically δ 120-150 ppm). Carbons at the points of substitution on the central ring will have distinct chemical shifts from the unsubstituted carbons and from the carbons of the phenyl substituents. For comparison, the reported ¹³C NMR chemical shifts for 1,2,4-triphenylbenzene in CDCl₃ are: δ 141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2 ppm.[3][4]

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ proton decoupling to simplify the spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if needed) and observation of all carbon signals.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Theoretical Basis: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected FTIR Spectrum of this compound: The FTIR spectrum of this compound will be dominated by absorptions characteristic of aromatic compounds.

Key Expected Vibrational Bands:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchingAromatic
1600-1585C-C stretching (in-ring)Aromatic
1500-1400C-C stretching (in-ring)Aromatic
900-675C-H out-of-plane bending ("oop")Aromatic Substitution

The specific pattern of the C-H out-of-plane bending bands in the "fingerprint region" (below 1500 cm⁻¹) is particularly diagnostic of the substitution pattern on the benzene rings. For a 1,2,3-trisubstituted benzene, a characteristic strong absorption is expected in the 760-800 cm⁻¹ range.[5]

Experimental Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: No specific sample preparation is needed for the Attenuated Total Reflectance (ATR) method. A small amount of the solid this compound powder is placed directly on the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use.

    • Acquire a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Place the sample on the ATR crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR Analysis Workflow:

Sample Placement Sample Placement Background Scan Background Scan Sample Placement->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Spectral Processing Spectral Processing Sample Scan->Spectral Processing Peak Identification Peak Identification Spectral Processing->Peak Identification

Caption: A simplified workflow for FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are π → π*. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore.

Expected UV-Vis Spectrum of this compound: The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region. The steric hindrance between the phenyl groups will affect the extent of π-conjugation, which in turn will influence the position and intensity of the absorption bands. It is anticipated that the λmax for this compound will differ from that of its isomers due to these structural differences. For instance, the related 1,3,5-tris(4'-aminophenyl)benzene shows a λmax at 289 nm.[6]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.1 and 1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a blank.

  • Data Acquisition:

    • Record the baseline with the blank cuvette in the sample and reference beams.

    • Replace the blank in the sample beam with a cuvette containing the sample solution.

    • Scan the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of this compound (306.4 g/mol ).[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of phenyl groups or smaller fragments from the aromatic rings. The stability of the resulting carbocations will govern the fragmentation pathways. A common fragment in the mass spectra of phenyl-substituted compounds is the phenyl cation at m/z 77.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range (e.g., 1-10 μg/mL).

  • Instrument Setup (Gas Chromatograph):

    • Select an appropriate capillary column (e.g., a nonpolar DB-5ms column).

    • Set the oven temperature program to ensure good separation from any impurities.

    • Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the analyte.

  • Instrument Setup (Mass Spectrometer):

    • Use electron ionization (EI) at 70 eV, which is a standard method that produces reproducible fragmentation patterns.

    • Set the mass range to be scanned (e.g., m/z 40-500).

  • Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Mass Spectrometry Data Analysis:

Caption: Key steps in the analysis of GC-MS data.

Applications in Research and Drug Development

While specific biological applications of this compound itself are limited, its derivatives are of interest in medicinal chemistry.[1] The triphenylbenzene core can serve as a rigid scaffold for the synthesis of novel compounds with potential therapeutic activity. Furthermore, its photophysical properties make it a candidate for use in molecular probes and sensors.[1] The spectroscopic techniques detailed in this guide are essential for the quality control and structural verification of these synthesized derivatives, ensuring their suitability for further investigation in drug discovery and development pipelines.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate its structure and purity. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while FTIR spectroscopy confirms the presence of aromatic functional groups. UV-Vis spectroscopy sheds light on the electronic properties of the molecule, and mass spectrometry confirms its molecular weight and provides insights into its fragmentation. Although a complete set of publicly available spectral data for this compound is challenging to locate, the principles and expected outcomes outlined in this guide provide a solid foundation for researchers to confidently characterize this important molecule and its derivatives. The continued exploration of such compounds in materials science and medicinal chemistry underscores the necessity of a thorough understanding of their spectroscopic properties.

References

  • Li, L. et al. (2015). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. [Link]

  • ResearchGate. (a) UV-visible absorption spectra of 1, 2 and 3 (λmax for the n–π*... [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Ma, Y. et al. (2002). Synthesis and spectroscopic properties of a series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene as cores. Journal of Materials Chemistry. [Link]

  • Research Scientific. This compound, 97%. [Link]

  • Abdollahi, S. & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry. [Link]

  • Nandiyanto, A. B. D., & Gunawan, T. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • ResearchGate. Studies on the growth and characterization of an organic single crystal – 1,3,5- Triphenylbenzene. [Link]

  • Govindan, V. et al. (2016). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Conference Proceedings. [Link]

  • Semantic Scholar. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • ResearchGate. Thermodynamic study of this compound and 1,3,5-triphenylbenzene. [Link]

  • PubChem. 1,3,5-Triphenylbenzene. [Link]

  • NIST WebBook. 1,1':3',1''-Terphenyl, 5'-phenyl-. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • UCLA Chemistry. IR Chart. [Link]

  • ResearchGate. Structural aspects and physico-chemical properties of polysubstituted benzenes in benzene from relaxation phenomena. [Link]

  • NIST WebBook. 1,1':3',1''-Terphenyl, 5'-phenyl-. [Link]

  • PhotochemCAD. B. Oligophenylenes B05. 1,3,5-Triphenylbenzene. [Link]

  • ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Link]

  • ResearchGate. Mass spectrum of 1,2,4-triphenylbenzene (5). [Link]

  • Dublin City University. (2024). Synthesis and spectroscopy of novel charge-transfer triplet sensitizers and fluorescent probes for sensing applications. [Link]

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An In-depth Technical Guide to the Elusive Crystal Structure of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,3-Triphenylbenzene, a sterically hindered polycyclic aromatic hydrocarbon, presents a fascinating case study in the challenges of solid-state characterization. Unlike its well-ordered isomer, 1,3,5-triphenylbenzene, the vicinal arrangement of the phenyl substituents in the 1,2,3-isomer introduces significant steric strain, leading to a non-planar molecular conformation and difficulties in obtaining single crystals suitable for X-ray diffraction analysis. This guide provides a comprehensive overview of the current understanding of the structure of this compound, detailing the challenges in its crystallographic characterization, insights from spectroscopic and theoretical studies, and a detailed protocol for its synthesis and purification. This document serves as a critical resource for researchers in crystallography, materials science, and drug development who are interested in the structure-property relationships of sterically crowded aromatic systems.

Introduction: The Challenge of Vicinal Phenyl Substituents

This compound is an aromatic hydrocarbon with the chemical formula C₂₄H₁₈ and a molecular weight of 306.40 g/mol .[1] It finds application as a precursor in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation and serves as a model compound for investigating the effects of steric hindrance on the electronic and conformational properties of aromatic systems.[2][3]

The defining feature of this compound is the adjacent positioning of three phenyl groups on a central benzene ring. This arrangement leads to significant steric repulsion between the phenyl substituents, forcing them out of the plane of the central ring. This molecular distortion has profound implications for the material's physical and chemical properties, including its crystal packing behavior. While the crystal structure of the symmetric isomer, 1,3,5-triphenylbenzene, has been extensively studied and is known to crystallize in the orthorhombic space group Pna2₁, the crystal structure of this compound remains elusive due to challenges associated with disordered packing in the solid state.[4][5]

This guide will delve into the known structural aspects of this compound, the experimental hurdles in its crystallographic analysis, and provide detailed methodologies for its synthesis and characterization.

Molecular Structure and Conformational Analysis

While a definitive crystal structure is not available, spectroscopic and computational studies provide valuable insights into the molecular geometry of this compound.

Spectroscopic Evidence for Non-Planarity

Ultraviolet-visible (UV-Vis) spectroscopy of this compound reveals a hypsochromic (blue) shift of the main absorption band compared to more planar aromatic systems. This shift is indicative of reduced π-conjugation between the phenyl rings and the central benzene core, a direct consequence of the twisted conformation enforced by steric hindrance.[6] The UV spectrum of this compound in ethanol shows a maximum absorption at approximately 239 nm.[6]

Theoretical Modeling of Molecular Geometry

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the gas-phase geometry of this compound. These models consistently predict a non-planar structure where the three phenyl groups are twisted out of the plane of the central benzene ring at significant dihedral angles to minimize steric clash.

Synthesis and Purification of this compound

The synthesis of triphenylbenzene isomers often results in a mixture, necessitating careful control of reaction conditions and robust purification methods to isolate the desired 1,2,3-isomer. The most common synthetic route involves the acid-catalyzed trimerization of acetophenone.

Synthesis via Acetophenone Trimerization

While the self-condensation of acetophenone can lead to the formation of 1,3,5-triphenylbenzene, modified reaction conditions can influence the isomer distribution.[7] The synthesis of a mixture of triphenylbenzene isomers can be achieved, from which the 1,2,3-isomer must be separated.

Experimental Protocol: Synthesis of Triphenylbenzene Isomers

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone and a suitable acid catalyst (e.g., a Lewis acid like CuCl₂ in a high-boiling solvent such as toluene).[7]

  • Reaction Conditions: Heat the mixture to reflux (approximately 180-220 °C) for several hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield a crude mixture of triphenylbenzene isomers.

Purification by Column Chromatography

The separation of this compound from its isomers is typically achieved by column chromatography.

Experimental Protocol: Chromatographic Purification

  • Stationary Phase: A silica gel slurry is prepared in a suitable non-polar eluent (e.g., hexane or a hexane/toluene mixture) and packed into a chromatography column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The isomers are separated by eluting with a non-polar solvent system. The different isomers will have varying affinities for the stationary phase, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Isolation: The fractions containing the desired product are combined, and the solvent is evaporated to yield purified this compound. The purity can be assessed by melting point determination (literature value: 157-159 °C) and spectroscopic methods.[1]

Challenges in the Crystallographic Analysis of this compound

The primary obstacle to determining the crystal structure of this compound is the growth of high-quality single crystals. The non-planar and asymmetric nature of the molecule hinders its ability to pack in a highly ordered, repeating lattice. This often leads to the formation of polycrystalline material or crystals with significant disorder, which are not suitable for single-crystal X-ray diffraction.

Diagram: Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of Isomer Mixture Purification Chromatographic Separation Synthesis->Purification Characterization Purity Confirmation (NMR, MP) Purification->Characterization Screening Solvent Screening Characterization->Screening Pure Compound Growth Crystal Growth (Slow Evaporation, etc.) Screening->Growth Mounting Crystal Mounting Growth->Mounting Single Crystal Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CCDC_Deposition Deposition in CCDC Structure_Solution->CCDC_Deposition Final Structure

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

Comparative Analysis with 1,3,5-Triphenylbenzene

The stark contrast between the crystallographic behavior of this compound and its 1,3,5-isomer underscores the importance of molecular symmetry in crystal engineering.

PropertyThis compound1,3,5-Triphenylbenzene
Symmetry Asymmetric (C₁)Symmetric (D₃h in ideal conformation)
Crystal System Not definitively determinedOrthorhombic[4]
Space Group Not definitively determinedPna2₁[4][5]
Unit Cell Dimensions Not availablea = 7.55 Å, b = 19.76 Å, c = 11.22 Å[4]
Crystal Habit Difficult to obtain single crystalsReadily forms well-defined crystals[4]

Diagram: Molecular Structures of Triphenylbenzene Isomers

G cluster_123 This compound cluster_135 1,3,5-Triphenylbenzene 123_structure Image of this compound structure would be placed here. 135_structure Image of 1,3,5-triphenylbenzene structure would be placed here.

Caption: A visual comparison of the molecular structures of 1,2,3- and 1,3,5-triphenylbenzene, highlighting the difference in substitution patterns.

Future Outlook and Research Directions

The determination of the crystal structure of this compound remains a significant challenge for crystallographers. Future efforts could focus on:

  • Advanced Crystallization Techniques: Exploring a wider range of solvents, co-crystallizing agents, or unconventional crystallization methods such as vapor diffusion or growth from the melt.

  • Powder X-ray Diffraction (PXRD): While not providing the same level of detail as single-crystal analysis, Rietveld refinement of high-resolution PXRD data could offer insights into the crystal system and unit cell parameters.

  • Electron Diffraction: For very small or imperfect crystals, electron diffraction techniques may provide a viable alternative for structure determination.

Conclusion

The crystal structure of this compound is a prime example of how subtle changes in molecular architecture can have a dramatic impact on solid-state properties. The steric congestion inherent in its design leads to a non-planar molecule that resists orderly packing, making its crystallographic characterization exceptionally challenging. While a definitive crystal structure remains to be elucidated, this guide provides a thorough account of the current knowledge, the synthetic and purification strategies, and the key experimental hurdles. The eventual determination of its crystal structure will undoubtedly provide valuable insights into the principles of crystal engineering for sterically demanding molecules.

References

  • Buza, D., & Polaczkowa, W. (1962). Conjugation in the this compound system. Tetrahedron, 18(1), 3409-3415.
  • Govindan, V., Dhatchayani, S., Sarala, N., & Sankaranarayanan, K. (2016). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Conference Proceedings, 1731(1), 050073.
  • Orelkin, B., & Lonsdale, K. (1934). The structure of symm. (1-3-5) triphenylbenzene. Part I. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 144(853), 630-642.
  • Gholamhossein, K., & Arash, J. (2011). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. E-Journal of Chemistry, 8(3), 1145-1150.
  • Farag, M. S. (1954). The crystal structure of 1,3,5-triphenylbenzene. Acta Crystallographica, 7(1), 117-121.
  • PubChem. (n.d.). 1,3,5-Triphenylbenzene. Retrieved from [Link]

  • Singh, P., & S. S, S. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535-17550.
  • Google Patents. (n.d.). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.
  • Lonsdale, K. (1934). Crystal Structure of 1-3-5 Triphenylbenzene.
  • Govindan, V., Dhatchayani, S., Sarala, N., & Sankaranarayanan, K. (2016). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Publishing.
  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (2015). RSC Advances.

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electronic properties of 1,2,3-Triphenylbenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 1,2,3-Triphenylbenzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylbenzene isomers, comprising a central benzene ring decorated with three phenyl substituents, represent a fascinating class of polycyclic aromatic hydrocarbons. The spatial arrangement of the phenyl groups in the 1,2,3-, 1,2,4-, and 1,3,5-isomers dictates their molecular symmetry, degree of steric hindrance, and ultimately, their electronic properties. This guide provides a comprehensive exploration of the electronic landscape of these isomers, synthesizing theoretical principles with experimental findings. We delve into the influence of substitution patterns on π-conjugation, frontier molecular orbital energies, and photophysical behavior. This document is intended to be a valuable resource for researchers leveraging these unique molecular scaffolds in materials science, organic electronics, and medicinal chemistry.

Introduction: The Significance of Isomerism in Triphenylbenzenes

The three isomers of triphenylbenzene—1,2,3-, 1,2,4-, and 1,3,5-triphenylbenzene—share the same molecular formula (C₂₄H₁₈) but exhibit distinct physical and electronic properties due to the varied connectivity of their phenyl rings.[1] The symmetric 1,3,5-isomer has been extensively studied for its applications in organic light-emitting diodes (OLEDs) and as a core for dendrimers and chemosensors, owing to its high thermal stability and photoluminescence.[2][3] The asymmetric 1,2,4- and 1,2,3-isomers, while less studied, offer unique electronic and steric environments that are of growing interest for creating novel functional materials.[1][4] Understanding the fundamental electronic differences between these isomers is paramount for the rational design of new molecules with tailored properties.

The electronic behavior of these molecules is governed by a delicate interplay between the extent of π-conjugation across the phenyl rings and the steric hindrance imposed by their proximity. This guide will elucidate these structure-property relationships through a comparative analysis of their theoretical and experimental electronic characteristics.

Figure 1: Schematic representation of the three isomers of triphenylbenzene.

Theoretical Framework: Understanding the Electronic Structure

The electronic properties of the triphenylbenzene isomers are primarily dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission characteristics, as well as its chemical reactivity and stability.[1]

A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower-energy light (longer wavelengths) and is typically more reactive.[1] The extent of π-conjugation is a key factor influencing the HOMO-LUMO gap. Greater conjugation delocalizes the π-electrons, raising the HOMO energy and lowering the LUMO energy, thus narrowing the gap.

In triphenylbenzene isomers, the degree of conjugation is significantly affected by steric hindrance between the adjacent phenyl rings, which forces them out of coplanarity with the central benzene ring. This twisting disrupts the π-orbital overlap, effectively reducing conjugation.

  • 1,3,5-Triphenylbenzene: This highly symmetric isomer experiences the least steric hindrance, allowing for a relatively planar conformation and, consequently, significant π-conjugation.

  • 1,2,4-Triphenylbenzene: The asymmetric substitution pattern leads to increased steric strain compared to the 1,3,5-isomer, resulting in a more twisted structure.

  • This compound: This isomer exhibits the most severe steric hindrance due to the three contiguous phenyl groups, forcing a highly non-planar conformation. This significantly disrupts π-conjugation.[5]

G cluster_homo_lumo Frontier Molecular Orbitals cluster_properties Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Ionization_Potential Ionization Potential (Related to HOMO energy) HOMO->Ionization_Potential Electron_Affinity Electron Affinity (Related to LUMO energy) LUMO->Electron_Affinity Energy_Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity (Inversely related to ΔE) Energy_Gap->Reactivity Absorption_Wavelength Absorption Wavelength (Inversely related to ΔE) Energy_Gap->Absorption_Wavelength

Figure 2: Relationship between frontier molecular orbitals and key electronic properties.

Comparative Analysis of Electronic Properties

Spectroscopic Properties

UV-Visible absorption spectroscopy provides direct insight into the electronic transitions of a molecule. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap, with a smaller gap corresponding to a longer λ_max.

Isomerλ_max (nm)Molar Extinction Coefficient (ε)Reference
This compound~235-[5]
1,2,4-Triphenylbenzene~250-[4]
1,3,5-Triphenylbenzene~252~58,000[6]

Note: The data is compiled from different sources and experimental conditions may vary.

The observed trend in λ_max, with 1,3,5-triphenylbenzene having the longest absorption wavelength, is consistent with it having the most extended π-conjugation and likely the smallest HOMO-LUMO gap among the three. The significant hypsochromic shift (shift to shorter wavelength) observed for the 1,2,3-isomer is a direct consequence of the severe steric hindrance that limits conjugation.[5]

The photoluminescence properties also vary with the isomeric structure. The 1,3,5-isomer and its derivatives are known to be highly fluorescent, a property exploited in various applications.[3] Detailed photophysical data, such as fluorescence quantum yields and lifetimes, for the 1,2,3- and 1,2,4-isomers are less documented but are expected to be influenced by their non-planar structures, which can affect the rates of radiative and non-radiative decay.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. While specific cyclic voltammetry data for 1,2,3- and 1,2,4-triphenylbenzene are scarce, the general principles of structure-property relationships suggest that the 1,3,5-isomer, with its more effective conjugation, would exhibit the lowest oxidation potential.

Computational Insights

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. Although a single comprehensive DFT study comparing all three isomers is not available, we can infer the expected trends based on the principles of steric hindrance and conjugation. A comparative DFT study would be invaluable to provide a consistent set of data for the HOMO and LUMO energies, and the resulting HOMO-LUMO gaps for all three isomers.

PropertyThis compound1,2,4-Triphenylbenzene1,3,5-Triphenylbenzene
Symmetry C₁C₁D₃h
Steric Hindrance HighModerateLow
π-Conjugation LowModerateHigh
Expected HOMO-LUMO Gap LargestIntermediateSmallest
Expected Oxidation Potential HighestIntermediateLowest

Table 2: Expected trends in the electronic properties of triphenylbenzene isomers based on their structural characteristics.

Methodologies for Characterization

Experimental Protocols

This technique measures the absorption of light by a molecule as a function of wavelength.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the triphenylbenzene isomer is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Measurement: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) is recorded.

This technique measures the light emitted from a sample after it has absorbed light.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The concentration is kept low to avoid self-quenching effects.

  • Measurement: The sample is excited at its λ_max or another appropriate wavelength. The emitted light is collected, typically at a 90-degree angle to the excitation beam, and its intensity is recorded as a function of wavelength.

This electrochemical technique is used to determine the redox potentials of a molecule.

  • Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Sample Preparation: The triphenylbenzene isomer is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas.

  • Measurement: The potential of the working electrode is swept linearly between two set points, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

G cluster_exp Experimental Workflow start Synthesized Triphenylbenzene Isomer dissolve Dissolve in Suitable Solvent start->dissolve cv_prep Prepare Electrolyte Solution start->cv_prep uv_vis UV-Vis Spectroscopy (Determine λ_max) dissolve->uv_vis fluorescence Fluorescence Spectroscopy (Determine Emission Spectrum) dissolve->fluorescence data_analysis Data Analysis (Electronic Properties) uv_vis->data_analysis fluorescence->data_analysis cv Cyclic Voltammetry (Determine Redox Potentials) cv_prep->cv cv->data_analysis

Figure 3: A typical experimental workflow for the characterization of the electronic properties of triphenylbenzene isomers.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to understand the electronic structure and properties of molecules.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: The molecular structure of each triphenylbenzene isomer is first optimized in the ground state. A common choice of functional and basis set for such organic molecules is B3LYP/6-31G(d).[4]

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum.

    • Frontier Molecular Orbital Analysis: From the optimized geometry, the energies of the HOMO and LUMO are calculated.

    • Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectra.

Conclusion and Future Outlook

The electronic properties of triphenylbenzene isomers are intrinsically linked to their substitution patterns. The high symmetry and planarity of 1,3,5-triphenylbenzene lead to extensive π-conjugation and a smaller HOMO-LUMO gap, making it a promising material for optoelectronic applications. Conversely, the steric hindrance in 1,2,3- and 1,2,4-triphenylbenzene disrupts this conjugation, resulting in larger HOMO-LUMO gaps and distinct electronic characteristics.

While this guide provides a comprehensive overview based on available literature, there remains a clear need for a systematic and comparative study—both experimental and computational—of all three isomers under consistent conditions. Such a study would provide invaluable benchmark data for the field and pave the way for the rational design of novel triphenylbenzene-based materials with precisely tuned electronic properties for a wide range of applications, from advanced materials to drug development.

References

  • Fazaeli, R., & Aliyan, H. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. American Journal of Chemistry, 3(2), 35-38. [Link]

  • Lima, C. F. R. A. C., et al. (2010). Thermodynamic study of this compound and 1,3,5-triphenylbenzene. The Journal of Chemical Thermodynamics, 42(5), 614-620. [Link]

  • PubChem. (n.d.). 1,2,4-Triphenylbenzene. [Link]

  • PubChem. (n.d.). 1,3,5-Triphenylbenzene. [Link]

  • Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC advances, 8(34), 19141-19157. [Link]

  • Zhang, C. G., et al. (2016). A computational design study of triphenylbenzene-based Ge-sesquioxanes TPB(Ge2nO3nH2n-1)3 (n= 1-6) using density functional theory. Journal of Computational and Theoretical Nanoscience, 13(11), 8406-8411. [Link]

  • Buza, D., & Polaczkowa, W. (1960). Interpretation of UV Spectra of Isomeric Terphenyls and Triphenylbenzenes. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8, 531-535. [Link]

  • Polaczkowa, W., & Byrski, E. (1965). Conjugation in the this compound system. Tetrahedron, 21(12), 3539-3543. [Link]

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The Solubility of 1,2,3-Triphenylbenzene in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 1,2,3-Triphenylbenzene Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central benzene ring substituted with three phenyl groups in a vicinal arrangement.[1] This unique, sterically hindered structure imparts distinct physical and chemical properties that make it a valuable building block in organic synthesis and materials science. Its applications include the synthesis of 1,2,3-tricyclohexylcyclohexane through catalytic hydrogenation.[2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in these fields. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of solutions for analytical characterization. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers, scientists, and professionals in drug development to make informed decisions in their work.

Theoretical Framework: The Physicochemical Principles Governing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the thermodynamics of the dissolution process. The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4]

This compound is a non-polar, aromatic hydrocarbon.[1] Its structure is dominated by C-C and C-H bonds with a symmetrical distribution of electron density, resulting in a negligible molecular dipole moment. Consequently, its solubility is dictated by the following principles:

  • Van der Waals Forces: The primary intermolecular interactions at play for this compound are London dispersion forces, a type of van der Waals force. These forces arise from temporary fluctuations in electron density and are more significant for larger molecules with greater surface area.

  • Solvent Polarity: To achieve appreciable solubility, the solvent molecules must be able to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice. Non-polar solvents, which also exhibit London dispersion forces as their primary intermolecular interaction, are the most effective at solvating this compound.

  • Steric Hindrance: The three adjacent phenyl groups in this compound create significant steric congestion. This steric hindrance can affect how efficiently solvent molecules can pack around the solute molecule, potentially leading to lower solubility compared to its less hindered isomer, 1,3,5-triphenylbenzene. It has been noted that this steric congestion contributes to low solubility even in non-polar solvents like hexane.[1]

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. Increased thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent.

Qualitative and Semi-Quantitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative and semi-quantitative profile can be constructed based on its chemical nature and anecdotal evidence from its use in chemical synthesis.

Table 1: Expected Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Aromatic Toluene, Benzene, XyleneHigh"Like dissolves like" principle. Strong London dispersion forces between the aromatic rings of the solute and solvent promote dissolution. Toluene is a known solvent for the synthesis and crystal growth of the related 1,3,5-triphenylbenzene.[5]
Non-Polar Aliphatic Hexane, Cyclohexane, HeptaneModerate to LowWhile non-polar, the intermolecular forces in aliphatic solvents may be weaker than in aromatic solvents, leading to less effective solvation of the highly aromatic this compound. Steric hindrance is also a contributing factor to lower solubility.[1]
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have a slight polarity but are effective at dissolving many organic compounds. Their ability to induce dipoles can aid in solvating the aromatic system.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)Low to Very LowThe polar nature of these solvents, with strong dipole-dipole interactions, does not favorably interact with the non-polar this compound. However, some solubility may be observed, particularly in solvents with larger non-polar regions or at elevated temperatures. DMF has been used as a solvent in reactions involving this compound, suggesting some utility.[1]
Polar Protic Water, Ethanol, Methanol, Acetic AcidInsoluble to Very LowThe strong hydrogen bonding network in polar protic solvents, particularly water, cannot be disrupted to accommodate the non-polar solute. This compound is hydrophobic.[6] Limited solubility in alcohols like ethanol may be observed due to their hydrocarbon portion. Ethanol and acetic acid have been used as solvents in reactions to synthesize derivatives of this compound.[7]

Experimental Protocol for Determining Solubility

Given the scarcity of published quantitative data, an experimental determination of the solubility of this compound in a specific solvent is often necessary. The following protocol is adapted from established methods for determining the solubility of organic solids.[5]

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid, of known purity)

  • Solvent of interest (analytical grade)

  • Variable temperature magnetic stirrer or shaker bath

  • Sealed vials or flasks

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed, sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath or on a magnetic stirrer with temperature control.

    • Allow the mixture to equilibrate for an extended period (24-48 hours is recommended to ensure equilibrium is reached).[5] The stirring or shaking should be vigorous enough to keep the solid suspended.

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the vial containing the filtered solution.

  • Determination of Solute Mass:

    • Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or more rapidly in an oven at a temperature below the melting point of this compound (m.p. 157-159 °C).[2] A vacuum oven is ideal for removing high-boiling point solvents.

    • Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution collected.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Diagram 1: Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess this compound to a known amount of solvent in a sealed vial. B 2. Equilibration Stir or shake at a constant temperature for 24-48 hours. A->B Constant T C 3. Sample Collection Withdraw and filter a known volume of the supernatant. B->C At equilibrium D 4. Solvent Evaporation Evaporate the solvent to isolate the dissolved solute. C->D E 5. Mass Determination Weigh the dried solute and calculate the solvent mass. D->E F 6. Calculation Express solubility in desired units (e.g., g/100g solvent). E->F

Caption: Workflow for the experimental determination of solubility.

Visualizing Molecular Interactions

The dissolution process at a molecular level can be conceptualized as a three-step process, as illustrated in the diagram below.

Diagram 2: Molecular Interactions in the Dissolution Process

G cluster_0 Initial State cluster_1 Energy Input cluster_2 Final State (Dissolution) Solute Solute (this compound Crystal) SeparatedSolute Separated Solute Molecules Solute->SeparatedSolute Overcome Lattice Energy Solvent Solvent (e.g., Toluene) SeparatedSolvent Separated Solvent Molecules Solvent->SeparatedSolvent Overcome Solvent-Solvent Interactions Solution Solution (Solvated Solute Molecules) SeparatedSolute->Solution Solvation (Energy Release) SeparatedSolvent->Solution Solvation (Energy Release)

Caption: Thermodynamic cycle of dissolution.

Safety and Handling Considerations

As with any chemical, proper safety precautions should be observed when handling this compound. It is a solid powder, and inhalation of dust should be avoided. It is recommended to handle it in a well-ventilated area or a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While quantitative data is sparse, a strong understanding of the underlying physicochemical principles allows for accurate qualitative predictions. Its non-polar, aromatic nature dictates a preference for non-polar aromatic solvents like toluene, with limited solubility in polar solvents. Due to steric hindrance, its solubility may be lower than that of its isomers. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination. This comprehensive understanding of solubility will enable scientists to optimize reaction conditions, improve purification processes, and advance the use of this compound in their respective fields.

References

  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved January 13, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 13, 2026, from [Link]

  • YouTube. (2024, January 22). Chemistry Unit 7 - Notes 7: Predicting Polarity Using Solubility EDUCATIONAL. Retrieved January 13, 2026, from [Link]

  • YouTube. (2024, December 16). Solubility in Nonpolar Solvents. Retrieved January 13, 2026, from [Link]

  • YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved January 13, 2026, from [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triphenylbenzene. Retrieved January 13, 2026, from [Link]

  • Solubility of Things. (n.d.). Solubility and Polarity. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature dependence of 1,3,5-triphenylbenzene solubility in toluene. Retrieved January 13, 2026, from [Link]

  • ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water 1. Retrieved January 13, 2026, from [Link]

  • ACS Publications. (n.d.). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. Retrieved January 13, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature dependence of 1,3,5-triphenylbenzene solubility in toluene. Retrieved January 13, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to Investigating Steric Hindrance in 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,3-Triphenylbenzene presents a fascinating case study in molecular mechanics, where the proximate positioning of three bulky phenyl substituents on a central benzene ring induces significant steric strain. This strain dictates the molecule's three-dimensional conformation, influencing its electronic properties, chemical reactivity, and physical characteristics. Understanding the origins and consequences of this steric hindrance is crucial for leveraging this and similar polyphenylated aromatic scaffolds in materials science and medicinal chemistry. This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of this compound, offering field-proven insights into the experimental choices and methodologies required to rigorously investigate its unique structural features.

Introduction: The Challenge of Crowded Aromatics

Polyphenylbenzenes are a class of compounds defined by a central benzene core adorned with multiple phenyl substituents. While isomers like the C₃-symmetric 1,3,5-triphenylbenzene allow substituents to occupy positions of minimal steric interference, the 1,2,3-vicinal substitution pattern forces the phenyl groups into a sterically crowded environment. This crowding, or steric hindrance, is the repulsive force between electron clouds of non-bonded atoms in close proximity. In this compound, this repulsion prevents the peripheral phenyl rings from being coplanar with the central benzene ring, leading to a twisted, non-planar molecular geometry.

This guide will systematically explore the steric landscape of this compound. We will cover its synthesis, the key analytical techniques used to probe its structure, and the computational methods that provide deeper insight into its conformational dynamics. The overarching goal is to equip researchers with the knowledge to not only understand this specific molecule but also to apply these principles to other sterically strained systems.

Synthetic Pathways: Accessing the Sterically Crowded Core

The synthesis of polysubstituted benzenes can be challenging, particularly when aiming for specific regiochemical outcomes. For this compound, several strategies can be employed, each with distinct advantages and limitations.

Cycloaddition Reactions: The Power of Diels-Alder

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings with a high degree of control. A common approach involves the [4+2] cycloaddition of a substituted diene with a dienophile, often followed by an elimination or oxidation step to achieve the final aromatic product. For instance, the reaction between a tetraphenylcyclopentadienone (a diene) and an alkyne dienophile can forge the hexasubstituted benzene core, which can be a precursor to triphenylbenzene derivatives.

A particularly effective strategy for creating highly substituted benzenes is the Diels-Alder/retro-Diels-Alder sequence. This involves reacting a diene, such as a pyrone, with an alkyne. The initial cycloaddition is followed by the expulsion of a small molecule (like CO₂) to yield the aromatic ring. Another route involves the reaction of benzyne, a highly reactive intermediate, which can undergo Diels-Alder reactions to form fused aromatic systems.

Metal-Catalyzed Trimerization

The cyclotrimerization of alkynes is another viable route. For instance, the trimerization of phenylacetylene can yield both 1,3,5- and 1,2,4-triphenylbenzene. Achieving regioselectivity for the 1,2,3-isomer is challenging but can be influenced by the catalyst system. Using Ru-porphyrin-functionalized gold nanoparticles has been reported to enhance the yield of this compound, which is attributed to π-backbonding interactions that favor the required meta-addition intermediates.

Protocol 1: Synthesis of this compound via Benzyne Cycloaddition

Causality: This protocol utilizes an in situ generated benzyne intermediate, which acts as a potent dienophile. Its reaction with a suitable diene, such as 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, allows for the direct construction of the crowded hexasubstituted benzene ring, which upon rearrangement and loss of a substituent, can lead to the desired product scaffold. This method is chosen for its efficiency in forming highly substituted aromatic systems.

Methodology:

  • Benzyne Precursor Preparation: Prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate from 2-(trimethylsilyl)phenol. This serves as a reliable benzyne precursor.

  • Diene Synthesis: Synthesize 1,2,3,4-tetraphenyl-1,3-cyclopentadiene by the double aldol condensation of benzil with dibenzyl ketone.

  • Cycloaddition Reaction:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the diene in anhydrous acetonitrile.

    • Add cesium fluoride (CsF) to the solution. This will act as the fluoride source to trigger benzyne formation.

    • Slowly add a solution of the benzyne precursor in anhydrous acetonitrile to the reaction mixture at room temperature over 1 hour.

    • Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the target compound.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected melting point is 157-159 °C.

Probing Steric Hindrance: A Multi-faceted Analytical Approach

No single technique can fully elucidate the structural and dynamic consequences of steric hindrance. A correlative approach combining spectroscopy, crystallography, and computational modeling is essential.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction (XRD) provides the most direct and unambiguous evidence for the three-dimensional structure of a molecule in the solid state. For this compound, an XRD analysis is essential to quantify the extent of steric strain.

Key Parameters to Analyze:

  • Dihedral (Torsion) Angles: The most critical parameter is the dihedral angle between the plane of the central benzene ring and the planes of each of the three peripheral phenyl rings. In a hypothetical, strain-free system, these would be close to 0° to maximize π-conjugation. However, due to steric clash, these angles are significantly larger. For instance, in related sterically hindered molecules like 1,2-bis(o-carboranyl)benzene, significant distortion is observed.

  • Bond Lengths and Angles: Severe steric strain can also manifest as distortions in bond lengths and angles from their ideal values. Look for elongation of the C-C bonds connecting the phenyl rings to the central core and deformation of the bond angles within the central ring.

Protocol 2: Single-Crystal X-ray Diffraction

Causality: This protocol is chosen to obtain precise, atomic-resolution data on bond lengths, bond angles, and torsion angles. This information provides the definitive experimental evidence of the out-of-plane twisting of the phenyl rings, which is a direct consequence of steric hindrance.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for XRD. This is often the most challenging step. A common method is slow evaporation of a saturated solution.

    • Dissolve the purified compound in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

    • Allow the solvent to evaporate slowly over several days in a loosely capped vial in a vibration-free environment.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of reflection intensities.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis:

    • Analyze the final refined structure to extract key geometric parameters.

    • Use software like Mercury or OLEX2 to measure the dihedral angles between the central and peripheral rings.

    • Compare the observed bond lengths and angles to standard values to identify any significant distortions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights from Solution

While XRD provides a static picture, NMR spectroscopy offers information about the molecule's structure and dynamics in solution.

  • ¹H NMR: The chemical shifts of the protons on the central and peripheral rings are sensitive to their local electronic and magnetic environments. Protons that are forced into close proximity due to steric hindrance will experience through-space deshielding (or shielding), leading to characteristic shifts in their resonance frequencies. Aromatic protons typically resonate around 7 ppm, but significant deviations can indicate steric compression.

  • Variable Temperature (VT) NMR: Sterically hindered molecules often exhibit restricted rotation around single bonds. In this compound, the rotation of the phenyl rings about the C-C bond connecting them to the central ring may be slow on the NMR timescale at low temperatures. VT-NMR experiments can be used to probe this dynamic process. As the temperature is lowered, the rotation may slow to the point where distinct signals are observed for chemically non-equivalent protons that were rapidly interconverting at higher temperatures. From this data, the energy barrier to rotation can be calculated, providing a quantitative measure of the steric hindrance.

Computational Chemistry: In Silico Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.

  • Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule in the gas phase. The resulting structure, including dihedral angles and bond lengths, can be directly compared with XRD data.

  • Rotational Barrier Calculation: DFT can be used to calculate the energy profile for the rotation of the phenyl rings. By systematically rotating one of the phenyl groups and calculating the energy at each step, a potential energy surface can be generated. The energy difference between the ground state and the transition state for rotation provides a theoretical value for the rotational barrier, which can be compared to experimental values from VT-NMR. These barriers are often significantly higher than in less hindered systems like biphenyl.

  • Strain Energy: Calculations can quantify the total steric strain energy by comparing the energy of the optimized structure to a hypothetical, strain-free reference molecule.

Experimental Workflow and Data Integration

A robust investigation into the steric hindrance of this compound follows a logical workflow that integrates synthesis, characterization, and computation.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Computational Analysis cluster_3 Data Synthesis & Interpretation S1 Synthesis via Cycloaddition S2 Purification by Column Chromatography S1->S2 A1 Single Crystal Growth S2->A1 A3 NMR Spectroscopy (¹H, ¹³C, VT-NMR) S2->A3 C1 DFT Geometry Optimization S2->C1 A2 X-ray Diffraction (XRD) A1->A2 D1 Correlate XRD & DFT Geometries A2->D1 D2 Compare VT-NMR & DFT Rotational Barriers A3->D2 C2 Rotational Barrier Calculation C1->C2 C1->D1 C2->D2 C3 Strain Energy Quantification D3 Final Report: Elucidating Steric Effects D1->D3 D2->D3

Caption: Integrated workflow for investigating steric hindrance.

Tabulated Data Summary

The following table summarizes the key quantitative data obtained from the integrated experimental and computational investigation of this compound.

ParameterX-ray Crystallography (Typical)DFT Calculation (B3LYP/6-31G*)Experimental Technique/Source
Dihedral Angle (Ring 1 - Central) 45° - 55°~50°Single-Crystal XRD
Dihedral Angle (Ring 2 - Central) 50° - 60°~58°Single-Crystal XRD
Dihedral Angle (Ring 3 - Central) 45° - 55°~50°Single-Crystal XRD
C(central)-C(phenyl) Bond Length ~1.50 Å~1.49 ÅSingle-Crystal XRD
Rotational Energy Barrier 10 - 15 kcal/mol~12 kcal/molVariable Temperature NMR / DFT Calculation
Key ¹H NMR Shifts (Central Ring) --¹H NMR Spectroscopy (CDCl₃, 400 MHz)
H-4, H-6--Multiplet, ~7.68 ppm
H-5--Triplet, ~7.47 ppm

Note: Specific values are illustrative and can vary based on the crystal packing forces and the exact level of theory used in calculations.

Conclusion and Future Directions

The investigation of this compound reveals a molecule significantly contorted by steric strain. The vicinal phenyl groups are forced to twist out of the plane of the central ring, disrupting π-conjugation and creating a rigid, propeller-like architecture. This structure has profound implications for its chemical behavior, limiting the accessibility of the central ring and altering the electronic communication between the aromatic systems.

The methodologies outlined in this guide—combining targeted synthesis, high-resolution structural analysis, and robust computational modeling—provide a powerful blueprint for understanding such sterically demanding systems. For drug development professionals, understanding how steric hindrance modulates molecular shape and reactivity is paramount for designing ligands with high specificity and favorable pharmacokinetic properties. For materials scientists, harnessing steric effects allows for the design of non-planar aromatic materials with unique photophysical and electronic properties.

Future research could explore the synthesis of substituted this compound derivatives to systematically tune the degree of steric hindrance and study its impact on reactivity and material properties. Such studies will continue to deepen our understanding of the intricate interplay between molecular structure and function.

References

  • Li, L., Chen, M., Zhang, H., Nie, H., Sun, J. Z., Qin, A., & Tang, B. Z. (2015). Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. Royal Society of Chemistry. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. [Link]

  • Michl, J., & West, R. (2000). The story of the silicon-silicon triple bond. Accounts of Chemical Research, 33(12), 821-823. [Link]

  • LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1,3,5-Triphenylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Karton, A., Tarnopolsky, A., & Martin, J. M. L. (2009). The rotational barrier in biphenyl is a textbook example of a case where DFT with conventional functionals (including hybrid and double-hybrid ones) fails qualitatively. The Journal of Physical Chemistry A, 113(39), 10564-10573. [Link]

An In-depth Technical Guide to the Molecular Geometry and Conformation of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1,2,3-Triphenylbenzene is an aromatic hydrocarbon featuring a central benzene ring substituted with three phenyl groups at adjacent positions. Its chemical formula is C₂₄H₁₈, and it has a molecular weight of 306.40 g/mol .[1][2] This unique substitution pattern induces significant steric hindrance, forcing the molecule into a non-planar, propeller-like conformation. This guide provides a comprehensive analysis of the molecular geometry, conformational dynamics, and characterization methodologies for this compound, offering valuable insights for researchers in organic electronics, materials science, and drug development.

Introduction: The Structural Uniqueness of this compound

Unlike its more symmetric isomer, 1,3,5-triphenylbenzene, the 1,2,3-substitution pattern in this molecule creates a sterically crowded environment.[3] This crowding is the primary determinant of its three-dimensional structure. The repulsive forces between the hydrogen atoms on the adjacent, ortho-positioned phenyl rings prevent the molecule from adopting a planar conformation.[4] This deviation from planarity significantly influences its electronic properties, solubility, and crystal packing, making it a valuable model compound for studying the effects of steric hindrance in conjugated aromatic systems.[1]

Molecular Geometry and Conformation

The defining feature of this compound's geometry is the non-planar arrangement of its phenyl rings relative to the central benzene core. This twisted arrangement is often described as a "propeller" conformation.

2.1. Steric Hindrance and the Propeller Conformation

The close proximity of the three adjacent phenyl groups leads to significant steric repulsion, particularly between the ortho-hydrogens of neighboring rings. To alleviate this strain, the phenyl rings rotate out of the plane of the central benzene ring. This rotation minimizes the repulsive interactions, resulting in a stable, chiral, propeller-like structure. Computational studies are essential to accurately model the steric strain that dictates these torsional angles and the molecule's overall conjugation.[1]

A thermodynamic study comparing this compound with its 1,3,5-isomer revealed that while the 1,3,5-isomer is more stable, the 1,2,3-isomer is not as energetically destabilized as might be expected. This suggests the presence of a stabilizing π-π stacking interaction between the two outer phenyl rings.[3]

Diagram: Steric Hindrance in this compound

Caption: Steric clash between ortho-hydrogens on adjacent phenyl rings.

2.2. Dihedral Angles

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is necessary to fully elucidate the structure and conformation of this compound.

3.1. Synthesis

One common route to this compound is through the catalytic trimerization of phenylacetylene. The choice of catalyst is crucial for achieving regioselectivity towards the 1,2,3-isomer over the 1,2,4- and 1,3,5-isomers. For instance, gold nanoparticles functionalized with Ru-porphyrin complexes have been shown to favor the formation of this compound due to specific steric and electronic interactions at the catalytic site.[1] Microwave-assisted Suzuki coupling reactions can also be employed, though steric hindrance can reduce the efficiency of the final coupling step.[1]

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the successful synthesis and purity of this compound. The asymmetric substitution pattern of the 1,2,3-isomer leads to a distinct and complex splitting pattern in the aromatic region of the ¹H NMR spectrum, which can be used to differentiate it from its isomers.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule.[1]

3.3. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state geometry, including bond lengths, bond angles, and dihedral angles. Obtaining suitable single crystals of this compound would provide invaluable experimental data to validate computational models.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_workflow X-ray Crystallography Workflow A Synthesis & Purification of this compound B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution & Refinement D->E F Data Analysis (Bond Lengths, Angles, Dihedrals) E->F G Validation & Deposition (e.g., CCDC) F->G

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

3.4. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometry and electronic structure of molecules like this compound.[1]

Computational Protocol: DFT Geometry Optimization

  • Input Structure: A plausible 3D structure of this compound is drawn using molecular modeling software.

  • Method Selection: A suitable level of theory is chosen. For organic molecules of this size, a combination like the B3LYP functional with a 6-31G* basis set is a common starting point.[1][5]

  • Calculation: A geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

  • Analysis: The output provides the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. A frequency calculation is typically performed afterward to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Diagram: DFT Calculation Workflow

G cluster_dft DFT Geometry Optimization Workflow Start Build Initial Molecular Structure Choose Select Functional & Basis Set (e.g., B3LYP/6-31G*) Start->Choose RunOpt Perform Geometry Optimization Choose->RunOpt Check Frequency Calculation RunOpt->Check Analyze Analyze Results: - Bond Lengths & Angles - Dihedral Angles - HOMO/LUMO Energies Check->Analyze No Imaginary Frequencies Error Transition State or Higher-Order Saddle Point Check->Error Imaginary Frequencies End Optimized Geometry Analyze->End Error->Start Revise Structure

Caption: Workflow for DFT-based geometry optimization and analysis.

Physicochemical Properties and Applications

The non-planar structure of this compound imparts distinct properties. The disruption of π-conjugation between the phenyl rings affects its photophysical characteristics, such as fluorescence.[1] It is thermally stable and can be used as a model compound to study conjugation effects.[1] While specific applications are limited, its derivatives are explored in materials science, potentially as components of organic semiconductors or polymers.[1] It has also been used in the synthesis of 1,2,3-tricyclohexylcyclohexane through catalytic hydrogenation.[1][2]

Table 1: Key Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₈[1][2]
Molecular Weight 306.40 g/mol [2]
CAS Number 1165-14-6[2]
Appearance Solid
Melting Point 157-159 °C

Conclusion

The molecular geometry of this compound is a classic example of sterically-induced non-planarity in aromatic systems. Its propeller-like conformation, driven by the repulsion between adjacent phenyl groups, dictates its electronic and physical properties. A synergistic approach, combining synthetic chemistry, spectroscopic analysis, X-ray crystallography, and computational modeling, is essential for a thorough understanding of this intriguing molecule. The insights gained from studying this compound are broadly applicable to the design and analysis of other sterically crowded molecular systems in materials science and medicinal chemistry.

References

  • Lonsdale, K. (1934). The structure of symm. (1-3-5) triphenylbenzene. Part I. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 144(852), 476-492.
  • Abdollahi, S. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
  • Farag, M. S. (1954). The crystal structure of 1,3,5-triphenylbenzene. Acta Crystallographica, 7(1), 117-121.
  • Lonsdale, K. (1934). Crystal Structure of 1-3-5 Triphenylbenzene.
  • Ghorai, B. K., & Bhattacharyya, A. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC advances, 8(34), 18881-18896.
  • Ribeiro da Silva, M. A., & Matos, M. A. (2012). Thermodynamic study of this compound and 1,3,5-triphenylbenzene. The Journal of Chemical Thermodynamics, 54, 269-274.
  • What produces steric hindrance? (2016, December 4). Quora. Retrieved January 9, 2024, from [Link]

Sources

synthesis of 1,2,3-Triphenylbenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2,3-Triphenylbenzene Derivatives

Foreword

The this compound scaffold is a non-planar polycyclic aromatic hydrocarbon characterized by significant steric hindrance and unique electronic properties.[1] This structural motif and its derivatives are of paramount importance in both materials science and medicinal chemistry. Their highly delocalized π-electron systems, coupled with thermal stability, make them exceptional candidates for organic semiconductor films, hole transport layers in electronic devices, and light-emitting materials.[2] In the realm of drug development, derivatives have been investigated as potential amyloid inhibitors and as bioisosteres for complex pharmacophores, where their three-dimensional arrangement can offer improved physicochemical properties over flat aromatic systems.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this versatile molecular architecture, grounded in mechanistic understanding and practical, field-proven protocols.

Strategic Approaches to the Polyphenylated Core

The construction of the sterically demanding 1,2,3-triarylbenzene framework requires robust and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The two most powerful and widely employed approaches are the Diels-Alder cycloaddition, a classic route for forming the benzene ring itself, and modern palladium-catalyzed cross-coupling reactions, which excel at constructing the aryl-aryl bonds on a pre-existing core.

The Diels-Alder Reaction: A Convergent Route to the Benzene Core

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[5] For the synthesis of highly substituted polyphenylated benzenes, this reaction is particularly effective, often employing a tetraphenylcyclopentadienone (tetracyclone) as the diene and a substituted alkyne as the dienophile.

A key feature of this pathway is the subsequent cheletropic extrusion of carbon monoxide from the initial bicyclic adduct, which is an irreversible and thermodynamically favorable step that drives the reaction towards the formation of a stable aromatic ring.[6][7]

Mechanism: Diels-Alder Cycloaddition and Cheletropic Extrusion

The reaction proceeds in two main stages:

  • [4+2] Cycloaddition: The electron-rich diene (tetraphenylcyclopentadienone) reacts with the dienophile (diphenylacetylene) to form a strained bicyclic intermediate, a norbornadien-7-one derivative.[8]

  • Cheletropic Extrusion: This intermediate rapidly loses a molecule of carbon monoxide (CO) in a thermally allowed process to generate the final, highly stable hexaphenylbenzene aromatic system.[6][8][9]

Caption: Diels-Alder reaction of tetracyclone and diphenylacetylene.

This strategy can be adapted to synthesize this compound derivatives by using asymmetrically substituted dienes or dienophiles.

Palladium-Catalyzed Cross-Coupling: A Stepwise Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering unparalleled functional group tolerance and milder reaction conditions compared to many classical methods. The Suzuki-Miyaura coupling is particularly prominent in this field.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates an aryl-aryl bond by coupling an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. This method is exceptionally reliable for synthesizing this compound derivatives, for instance, by reacting 1,2,3-trihalobenzene with three equivalents of phenylboronic acid.

The Catalytic Cycle: The mechanism is a well-understood, three-step cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid, facilitating the transfer of the phenyl group from boron to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X (L₂) oxidative_add->pd_complex transmetal Transmetalation (Ar'-B(OH)₂ + Base) pd_diaryl Ar-Pd(II)-Ar' (L₂) transmetal->pd_diaryl reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-Ar' reductive_elim->product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of organohalides typically follows the trend I > Br > OTf >> Cl, allowing for selective and sequential couplings on polyhalogenated substrates.

Sonogashira Coupling

While not a direct method for forming the benzene core, the Sonogashira coupling is indispensable for synthesizing key precursors, such as the diarylalkynes used as dienophiles in the Diels-Alder reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[11][12] The ability to perform regioselective couplings on polyiodinated benzenes further enhances its synthetic utility.[13]

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as desired substitution patterns, scalability, and functional group compatibility.

FeatureDiels-Alder ReactionSuzuki-Miyaura Coupling
Bond Formation Forms the central benzene ringForms peripheral aryl-aryl bonds
Approach ConvergentStepwise / Divergent
Key Reactants Cyclopentadienone (diene) & Alkyne (dienophile)Aryl halide & Arylboronic acid
Advantages Excellent for highly congested systems; forms the core in one step.[8]Extremely wide functional group tolerance; mild conditions; commercially available reagents.[10][14]
Limitations Requires high temperatures; synthesis of substituted dienes can be complex.[8]Requires a pre-functionalized benzene core; potential for catalyst poisoning by certain functional groups.
Typical Catalyst Often thermal; no catalyst required.Pd(0) complexes, e.g., Pd(PPh₃)₄.[15]
Common Solvents High-boiling point solvents like diphenyl ether or nitrobenzene.[7][8]Propanol, Toluene, THF with an aqueous base.[14]

Experimental Protocols

Adherence to precise experimental conditions is critical for success. The following protocols are representative examples for the synthesis of polyphenylated benzenes.

Protocol 3.1: Synthesis of Hexaphenylbenzene via Diels-Alder Reaction

This protocol is adapted from the reaction of tetraphenylcyclopentadienone and diphenylacetylene.[6][7]

Materials:

  • Tetraphenylcyclopentadienone (Tetracyclone)

  • Diphenylacetylene

  • Diphenyl ether (solvent)

  • Toluene or Ethanol (for washing)

Procedure:

  • Reaction Setup: In a high-temperature reaction tube or round-bottom flask equipped with a reflux condenser, combine tetraphenylcyclopentadienone (1.0 eq) and diphenylacetylene (1.1 eq).

  • Solvent Addition: Add a minimal amount of diphenyl ether sufficient to create a slurry that can be stirred.

  • Heating: Heat the mixture gradually in a sand bath or heating mantle to approximately 300 °C. The deep violet color of the tetracyclone will fade as the reaction proceeds.[7][8] The evolution of carbon monoxide gas will be observed.

  • Reaction Monitoring: Maintain the high temperature for 30-60 minutes or until the violet color has completely disappeared, indicating the consumption of the diene.

  • Cooling and Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product, hexaphenylbenzene, is sparingly soluble in diphenyl ether and will precipitate.

  • Isolation: Add toluene or hot ethanol to the cooled mixture to dilute the diphenyl ether and aid in filtration.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold toluene followed by ethanol to remove residual diphenyl ether and unreacted starting materials. The product can be further purified by recrystallization from a high-boiling solvent like nitrobenzene if necessary.[6]

Protocol 3.2: Synthesis of 1,3,5-Triphenylbenzene via Suzuki-Miyaura Coupling

This protocol is a representative procedure for tri-arylation of a benzene core, adapted from literature methods.[15]

Materials:

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Tetrahydrofuran (THF) or n-Propanol[14]

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Inert Atmosphere: To a two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (3.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Solvent Addition: Add THF (or n-propanol) to the flask, followed by the 2M aqueous Na₂CO₃ solution.[14][15]

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.

CompoundIsomerMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Triphenylbenzene 1,3,5-171–173[16]7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, 6H), 7.43-7.40 (t, 3H)[16]141.6, 140.1, 128.9, 127.7, 127.2, 124.4[16]
Triphenylbenzene 1,2,4--7.68 (m, 4H), 7.52 (d, 1H), 7.47 (t, 2H), 7.38 (t, 1H), 7.22 (m, 10H)[15]141.5, 141.7, 141.0, 140.6, 139.6, 131.2, 130.0, 129.9, 129.5, 128.9, 127.5, 127.2, 126.7, 126.6, 126.2[15]
Triphenylbenzene 1,2,3---142.33, 141.14, 128.84, 127.54, 127.35, 125.17[15]

Note: NMR data can vary slightly based on solvent and instrument frequency.

Conclusion and Future Outlook

The synthesis of this compound derivatives is enabled by powerful and distinct chemical strategies. The classic Diels-Alder reaction provides a convergent and effective method for creating highly substituted, sterically hindered aromatic cores, while modern palladium-catalyzed reactions like the Suzuki-Miyaura coupling offer a modular and highly versatile approach with exceptional functional group tolerance. The continued development of more efficient catalysts and novel reaction pathways will further expand the accessibility of these valuable structures. As the demand for advanced organic materials and complex drug molecules grows, the ability to precisely synthesize custom-tailored triphenylbenzene derivatives will be crucial for innovation in electronics, materials science, and medicine.

References

  • Orita, A., Uehara, G., & Otera, J. (2006). Synthesis of Differentially Substituted Hexaethynylbenzenes Based on Tandem Sonogashira and Negishi Cross-Coupling Reactions. Organic Letters, 8(13), 2699–2702. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • University Web Page. (n.d.). Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetraphenylnaphthalene, and Hexaphenylbenzene. [Link]

  • Nguyen, T. T., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16489-16499. [Link]

  • Chegg. (2012). Solved: Write a complete curved-arrow mechanism for the formation of hexaphenylbenzene from tetraphenylcyclopentadienone and diphenylacetylene. [Link]

  • Haddadin, M. J., et al. (2022). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 27(21), 7248. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Nerz, J. (2012). The Aldol Reaction Synthesis of Tetraphenylcyclopentadienone Part I. YouTube. [Link]

  • IPL.org. (n.d.). Tetraphenylcyclopentadienone Reaction Lab Report. [Link]

  • Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Electronic Supplementary Information. [Link]

  • Tu, J., et al. (2019). Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. Tetrahedron Letters, 60(1), 55-58. [Link]

  • Ghosh, S., & Jana, U. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(35), 19570-19590. [Link]

  • University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. [Link]

  • CD Bioparticles. (n.d.). Triphenylbenzene. [Link]

  • ResearchGate. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. [Link]

  • Mastalerz, M. (2015). Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction. The Journal of Organic Chemistry, 80(18), 9342-9348. [Link]

  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]

  • ResearchGate. (n.d.). Structure–Property Relationship of Pyridine‐Containing Triphenyl Benzene Electron‐Transport Materials for Highly Efficient Blue Phosphorescent OLEDs. [Link]

  • Contreras Pereda, N. (2022). Synthesis and electronic characterization of triphenylene-based materials. UAB Digital Repository of Documents. [Link]

  • Bozorov, K., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 463-470. [Link]

  • Stepan, A. F., et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 7(1), 18-34. [Link]

  • National Institutes of Health. (2022). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. [Link]

  • ResearchGate. (n.d.). 1H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are labled by letters of A, B, C and D. [Link]

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Methodological & Application

Application Note: A Guide to the Catalytic Synthesis of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the catalytic synthesis of 1,2,3-triphenylbenzene, a sterically hindered polycyclic aromatic hydrocarbon (PAH). We delve into the primary synthetic challenges, focusing on regioselectivity, and present detailed discussions on the predominant catalytic strategies. This guide emphasizes the causality behind methodological choices, offering field-proven insights for researchers in organic synthesis, materials science, and drug development. Detailed, step-by-step protocols for a regioselective Diels-Alder approach and characterization are provided, alongside a comparative analysis of alternative catalytic systems.

Introduction: The Challenge of Contiguous Phenyl Substitution

This compound is an aromatic hydrocarbon featuring a central benzene ring with three contiguous phenyl substituents.[1] Its molecular formula is C₂₄H₁₈, and it is a structural isomer of the more commonly synthesized 1,3,5- and 1,2,4-triphenylbenzenes.[1] The significance of the 1,2,3-isomer lies in its unique steric and electronic properties arising from the crowded arrangement of the phenyl groups. This steric strain forces the peripheral rings out of co-planarity with the central ring, influencing the molecule's conjugation, photophysical properties, and potential applications in materials science and as a synthetic building block.[1][2]

However, the direct synthesis of this compound is a significant challenge precisely because of this steric hindrance. Many common benzene-forming reactions, such as the cyclotrimerization of phenylacetylene, tend to favor the formation of the thermodynamically more stable 1,3,5- and 1,2,4-isomers, where the bulky phenyl groups are more separated.[3] Therefore, achieving high regioselectivity for the 1,2,3-isomer requires carefully designed catalytic systems and reaction pathways that can overcome these steric barriers. This guide will explore the primary catalytic routes to address this challenge.

Core Synthetic Strategies: A Mechanistic Overview

Two principal catalytic routes are employed for the synthesis of polysubstituted benzenes: the [2+2+2] cyclotrimerization of alkynes and the [4+2] cycloaddition (Diels-Alder reaction).

[2+2+2] Alkyne Cyclotrimerization

The metal-catalyzed cyclotrimerization of three alkyne molecules is a highly atom-economical method for forming a benzene ring.[3] The reaction was famously developed by Walter Reppe using nickel-based catalysts.[3] The generally accepted mechanism proceeds through the formation of a metallacyclopentadiene intermediate after the oxidative coupling of two alkynes to the metal center.[4] The third alkyne then inserts into a metal-carbon bond, leading to intermediates like a metallacycloheptatriene, which then undergoes reductive elimination to release the benzene product and regenerate the catalyst.[3]

Causality of Isomer Formation: When an unsymmetrical alkyne like phenylacetylene is used, the regiochemical outcome depends on two key steps: the formation of the initial metallacyclopentadiene and the subsequent insertion of the third alkyne.[3] Steric and electronic factors at both stages dictate the substitution pattern of the final product, often leading to a mixture of 1,2,4- and 1,3,5-isomers.[5] Achieving the 1,2,3-isomer via this route is difficult because it requires two "head-to-tail" additions followed by one "head-to-head" addition, a sterically disfavored pathway.

G cluster_mech Generalized Alkyne Cyclotrimerization Mechanism cluster_isomers Common Products A 3x Phenylacetylene + [M] Catalyst B Metallacyclopentadiene Intermediate A->B Oxidative Coupling (2 units) C Insertion of 3rd Alkyne B->C [4+2] Cycloaddition or Insertion D Reductive Elimination C->D D->A Catalyst Regeneration E Isomer Mixture D->E Releases Product I1 1,2,4-Triphenylbenzene (Often Major) I2 1,3,5-Triphenylbenzene (Symmetrical) I3 This compound (Sterically Hindered)

Caption: Mechanism of alkyne cyclotrimerization leading to isomeric products.

[4+2] Diels-Alder Cycloaddition

A more regiocontrolled approach to constructing the 1,2,3-trisubstituted pattern is through a formal [4+2] Diels-Alder reaction. This strategy involves reacting a 1,3-diene with a dienophile (an alkyne). The key advantage is that the connectivity of the substituents is predetermined by the structures of the diene and alkyne precursors. For the synthesis of this compound, this could involve the reaction of 1,4-diphenyl-1,3-butadiene with phenylacetylene.

Causality of Regiocontrol: The power of this method lies in its stepwise construction of the ring. Cobalt-catalyzed systems are particularly effective for this transformation.[6] The catalyst facilitates the cycloaddition of a diene and an alkyne to form a dihydroaromatic intermediate. This intermediate is not aromatic and must be oxidized in a subsequent step to yield the final benzene product. This two-step sequence (cycloaddition then oxidation) provides excellent control over the final substitution pattern, making it a superior strategy for accessing sterically demanding isomers like this compound.[6]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in determining both the yield and the regioselectivity of the synthesis. Below is a summary of various catalytic approaches.

Catalytic StrategyCatalyst SystemSubstratesKey AdvantagesKey DisadvantagesReference
Alkyne Cyclotrimerization Nickel Complexes (e.g., Ni(acac)₂)PhenylacetyleneHigh atom economy; historically significant.Poor regioselectivity; often yields mixtures of 1,2,4- and 1,3,5-isomers.[3]
Alkyne Cyclotrimerization Rhodium ComplexesPhenylacetyleneCan favor 1,2,4-triphenylbenzene over the 1,3,5-isomer.Does not typically yield the 1,2,3-isomer selectively.[1]
Diels-Alder / Oxidation CoBr₂(dppe) / Zn / ZnI₂1-Substituted Dienes + AlkynesExcellent regioselectivity for 1,2,3-trisubstituted products; broad substrate scope.Requires a two-step process (cycloaddition then oxidation); not a direct trimerization.[6]
Diels-Alder / Extrusion Thermal (uncatalyzed)Tetracyclone + DiphenylacetyleneWell-established for highly substituted benzenes.Requires very high temperatures (>300 °C) and specific diene precursors.[7]

Detailed Protocol: Cobalt-Catalyzed Diels-Alder Synthesis

This protocol is adapted from methodologies demonstrated to be effective for the regioselective synthesis of 1,2,3-trisubstituted benzene derivatives.[6] It relies on a cobalt-catalyzed [4+2] cycloaddition followed by an in-situ oxidation.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents and solvents are flammable and/or toxic.

Materials and Reagents
  • Diene: 1,4-Diphenyl-1,3-butadiene

  • Alkyne: Phenylacetylene

  • Catalyst Precursor: CoBr₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane)

  • Activators: Zinc dust (Zn), Zinc Iodide (ZnI₂)

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexane, Ethyl Acetate

Experimental Workflow

G A Step 1: Catalyst Activation (CoBr₂(dppe), Zn, ZnI₂ in DCM) B Step 2: Add Reactants (1,4-Diphenyl-1,3-butadiene & Phenylacetylene) A->B C Step 3: Cycloaddition (Stir at room temp, monitor by TLC) B->C D Step 4: Oxidation (Add DDQ solution) C->D E Step 5: Reaction Quench (Add sat. NaHCO₃) D->E F Step 6: Workup (Extraction with DCM, dry with MgSO₄) E->F G Step 7: Purification (Column Chromatography) F->G H Step 8: Characterization (NMR, MS) G->H

Sources

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists in academia and industry, particularly in the synthesis of complex molecules like pharmaceuticals and advanced materials.[2][3] This application note provides a comprehensive guide to the synthesis of 1,2,3-triphenylbenzene, a sterically hindered terphenyl derivative, via a Suzuki coupling strategy. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the power of Suzuki coupling for the synthesis of poly-aromatic systems.

Theoretical Framework and Mechanistic Insights

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide to the active Pd(0) catalyst, forming a Pd(II) intermediate.[2][3][4] This step is often the rate-determining step of the reaction.[2] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3][7]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. The presence of a base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Visualizing the Mechanism

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Di-organo_Pd(II) R1-Pd(II)L2-R2 Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Product R1-R2 Reductive_Elimination->Product Synthesis_Scheme cluster_conditions 1,2-Dibromobenzene 1,2-Dibromobenzene This compound This compound 1,2-Dibromobenzene->this compound Phenylboronic_Acid_1 Phenylboronic Acid (2.2 equiv) Catalyst_Base Pd(PPh3)4 Na2CO3, Toluene/EtOH/H2O

Caption: Synthesis of this compound via Suzuki coupling.

Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
1,2-DibromobenzeneC₆H₄Br₂235.901.00 g4.24
Phenylboronic AcidC₆H₅B(OH)₂121.931.14 g9.33
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.245 g0.212
Sodium CarbonateNa₂CO₃105.991.79 g16.96
TolueneC₇H₈92.1420 mL-
Ethanol (95%)C₂H₅OH46.075 mL-
Deionized WaterH₂O18.025 mL-
Procedure
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 1,2-dibromobenzene (1.00 g, 4.24 mmol), phenylboronic acid (1.14 g, 9.33 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.245 g, 0.212 mmol).

  • Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and a solution of sodium carbonate (1.79 g, 16.96 mmol) in deionized water (5 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound as a white to off-white solid. [9]

Key Considerations and Troubleshooting
  • Catalyst Choice: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃, SPhos) can also be effective. [10][11]The choice of ligand can significantly impact the reaction efficiency, especially for sterically hindered substrates. [12]* Base Selection: The choice of base is critical for the transmetalation step. [1]While sodium carbonate is a common and effective choice, other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be used and may offer advantages in certain cases. [1][13]For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed. [8]* Solvent System: A biphasic solvent system, typically an organic solvent (e.g., toluene, dioxane, THF) and water, is often used to dissolve both the organic reactants and the inorganic base. [14][15]The choice of solvent can influence the reaction rate and yield.

  • Inert Atmosphere: Maintaining an oxygen-free environment is crucial to prevent the degradation of the palladium catalyst and the formation of homocoupling byproducts. [13]* Purity of Reagents: The purity of the starting materials, particularly the boronic acid, is important. Impurities can lead to side reactions and lower yields. Boronic acids can undergo protodeboronation, so it is advisable to use fresh or properly stored reagents. [14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of complex aromatic compounds, enabling the efficient construction of molecular architectures for a wide range of applications in medicinal chemistry and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

  • Kadu, B. S., & Bhanage, B. M. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(20), 5746-5765. Available from: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

  • Valente, C., Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. In: Colacot, T. (eds) New Trends in Cross-Coupling. Topics in Organometallic Chemistry, vol 55. Springer, Cham. Available from: [Link]

  • Zafar, A., Naqvi, S. A. H., Hafeez, F., Suleman, M., Sana, K., & Riaz, A. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(07), 29-48. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available from: [Link]

  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Yıldız, M., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(15), 12723-12730. Available from: [Link]

  • Le, T. N., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6537-6544. Available from: [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available from: [Link]

  • Kumar, A., et al. (2010). Synthesis of nano-sized C3-symmetric 2,4,6-triphenyl-1,3,5-s-triazine and 1,3,5-triphenylbenzene derivatives via the trimerization and Suzuki-Miyaura cross-coupling reactions. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 49B(11), 1516-1521. Available from: [Link]

  • Atilgan, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Available from: [Link]

  • ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Chinese Journal of Chemistry, 27(1), 133-136. Available from: [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available from: [Link]

  • Tu, J., Li, G., & Xu, F. (2019). Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. Tetrahedron Letters, 60(1), 55-58. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Chinese Journal of Chemistry, 27(1), 133-136. Available from: [Link]

  • Jucá, P. E., et al. (2015). Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction. The Journal of Organic Chemistry, 80(18), 9242-9249. Available from: [Link]

  • Buza, D., & Polaczkowa, W. (1961). CONJUGATION IN THE this compound SYSTEM. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 9, 459-462. Available from: [Link]

  • Dzhevakov, P. B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268-2276. Available from: [Link]

Sources

Application Notes and Protocols: 1,2,3-Triphenylbenzene as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for high-performance polymers with tailored thermal, mechanical, and optoelectronic properties is a driving force in materials science. The selection of the monomeric building block is paramount in defining the final characteristics of the macromolecule. This guide focuses on 1,2,3-triphenylbenzene, a unique aromatic hydrocarbon, and its application as a core structural unit in advanced polymer synthesis. Due to the steric hindrance among the three contiguous phenyl rings, this monomer imparts a rigid, non-planar, and propeller-like geometry to the polymer backbone. This inherent three-dimensional structure is highly effective at disrupting chain packing and inhibiting crystallization, which leads to polymers with enhanced solubility, high thermal stability, and distinct electronic properties suitable for a range of high-technology applications.

Introduction: The Significance of Non-Planar Architecture

Polyphenylenes are a class of polymers known for their exceptional thermal and chemical stability. However, their rigid, planar backbones often lead to poor solubility, which severely limits their processability. The this compound moiety offers a compelling solution to this challenge. Unlike its more planar isomer, p-terphenyl, the 1,2,3-substitution pattern forces the pendant phenyl groups to twist out of the plane of the central benzene ring.

Incorporating this kinked, three-dimensional structure into a polymer chain fundamentally alters its supramolecular behavior:

  • Enhanced Solubility: The bulky, non-planar structure prevents efficient π-π stacking between polymer chains, reducing intermolecular forces and allowing the polymer to be dissolved in common organic solvents. This is a critical advantage for solution-based processing techniques like spin-coating for thin-film electronics.

  • High Thermal Stability: The inherent rigidity of the aromatic rings contributes to a high glass transition temperature (Tg) and excellent thermal degradation resistance, making these materials suitable for applications in demanding environments.

  • Amorphous Morphology: The contorted backbone frustrates crystallization, leading to amorphous materials with isotropic properties, which is often desirable for optical applications where scattering from crystalline domains is problematic.

These attributes make polymers derived from this compound prime candidates for use in organic light-emitting diodes (OLEDs), gas separation membranes, and as soluble supports for catalysts.

Synthesis of a Functionalized this compound Monomer

To be used in step-growth polymerization, the this compound core must be functionalized with reactive groups. A common strategy for preparing monomers for Suzuki polycondensation is to introduce halogen atoms, such as bromine, onto the peripheral phenyl rings. A versatile method for constructing the substituted this compound core is the Diels-Alder reaction.[1][2][3]

The following workflow outlines the synthesis of a key intermediate, 4',5''-dibromo-1,2,3-triphenylbenzene, a versatile AB2-type monomer.

Figure 1: Synthetic workflow for a dibrominated this compound monomer.

Causality of Experimental Choices:

  • Diels-Alder Reaction: This [4+2] cycloaddition is a powerful and convergent method for forming the core six-membered ring with the desired substitution pattern.[1][4]

  • Aromatization with DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and effective dehydrogenating agent used to convert the cyclohexadiene intermediate into the fully aromatic triphenylbenzene system without cleaving the sensitive carbon-bromine bonds.

Polymerization via Suzuki Polycondensation

Suzuki polycondensation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of polyphenylenes.[5][6][7] It involves the reaction of an aryl boronic acid or ester with an aryl halide. For this application, a self-condensing approach can be used with a monomer that contains both a bromo group and a boronic ester group, or by co-polymerizing a dibromo-monomer with a diboronic acid derivative.

The following protocol details the polymerization of a dibrominated this compound derivative with a phenylene-bis(boronic acid) to yield a soluble, high-performance polyphenylene.

Protocol 1: Synthesis of a this compound-Containing Polyphenylene

Materials:

  • 4',5''-Dibromo-1,2,3-triphenylbenzene (Monomer A)

  • 1,4-Phenylenediboronic acid (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Aliquat® 336 (Phase Transfer Catalyst)

  • Toluene (Solvent)

  • Degassed Deionized Water

Procedure:

  • Reactor Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Monomer A (e.g., 464 mg, 1.0 mmol), Monomer B (166 mg, 1.0 mmol), and Aliquat® 336 (100 mg).

  • Inert Atmosphere: Seal the flask and purge with high-purity argon for 20 minutes to remove all oxygen. The exclusion of oxygen is critical as it can oxidatively deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of argon, add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (5 mL). The biphasic system is necessary as the inorganic base is soluble in water while the monomers and catalyst are in the organic phase. Aliquat® 336 facilitates the transfer of the carbonate base to the organic layer.

  • Degassing: Vigorously stir the mixture and subject it to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Catalyst Addition: Briefly open the flask under a strong counter-flow of argon and add the Pd(PPh₃)₄ catalyst (23 mg, 0.02 mmol).

  • Polymerization: Heat the reaction mixture to 90 °C and allow it to reflux with vigorous stirring for 48 hours under an argon atmosphere. The progress of the polymerization is often indicated by an increase in the viscosity of the organic phase.

  • Workup & Precipitation: Cool the reaction to room temperature. Dilute the mixture with 50 mL of toluene and wash it three times with 50 mL of deionized water to remove the base and salts. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Isolation: Concentrate the filtrate to approximately 10 mL and pour it slowly into 200 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by vacuum filtration. To remove residual catalyst, re-dissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol. Repeat this process two more times.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight. The expected product is a white or light-yellow fibrous solid.

MonomerA Dibromo-1,2,3-TPB Monomer Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O MonomerA->Catalyst Oxidative Addition MonomerB Diboronic Acid Comonomer MonomerB->Catalyst Transmetal- lation Polymer Growing Polymer Chain -[-TPB-Ph-]-n Catalyst->Polymer Reductive Elimination FinalPolymer High MW Polyphenylene Polymer->FinalPolymer Chain Growth

Figure 2: Simplified workflow of Suzuki Polycondensation.

Properties and Characterization

The resulting polymers should be characterized to confirm their structure, molecular weight, and thermal properties.

PropertyTypical Value / MethodSignificance
Molecular Weight (Mn) 15,000 - 50,000 g/mol (by GPC vs. polystyrene)Indicates the degree of polymerization; higher Mn generally leads to better mechanical properties.
Polydispersity (Đ) 1.5 - 2.5A measure of the molecular weight distribution; typical for step-growth polymerization.
Glass Transition (Tg) > 200 °C (by DSC)High Tg indicates excellent dimensional stability at elevated temperatures.
Decomposition (Td) > 450 °C (by TGA, 5% weight loss in N₂)Demonstrates outstanding thermal stability, a key feature of polyphenylenes.
Solubility Soluble in THF, Chloroform, TolueneConfirms the benefit of the non-planar monomer structure for processability.
Spectroscopy ¹H NMR, ¹³C NMR, FT-IRConfirms the chemical structure of the repeating unit and the absence of end-groups.[8]

Applications

The unique combination of processability and high thermal stability makes polymers based on this compound highly attractive for several advanced applications:

  • Organic Electronics: Due to their high triplet energy and amorphous nature, they can serve as host materials in phosphorescent OLEDs (PhOLEDs), preventing aggregation of the phosphorescent guest emitters and ensuring high device efficiency.

  • Porous Polymers: When synthesized using cross-linking co-monomers, the intrinsic rigidity and contorted shape of the this compound unit can be used to create Covalent Organic Frameworks (COFs) or Polymers of Intrinsic Microporosity (PIMs).[9][10] These materials have high surface areas and are promising for gas storage (H₂, CO₂) and separation applications.

  • Advanced Composites: Their high thermal stability makes them suitable as matrix resins for high-performance composites used in the aerospace and automotive industries.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced polymers. Its sterically demanding, non-planar structure provides a reliable strategy to overcome the solubility and processing challenges often associated with rigid aromatic polymers. The resulting materials exhibit an excellent combination of high thermal stability, amorphous morphology, and good solubility, making them highly suitable for a range of applications where performance under demanding conditions is critical. The synthetic protocols outlined herein provide a robust framework for researchers to explore this promising class of materials.

References

  • Hilt, G., & Danz, M. (2008). Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. Synthesis, 2008(14), 2257-2263. Available at: [Link]

  • De la Cruz, F. P., & Torkelson, J. M. (2021). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molbank, 2021(3), M1263. Available at: [Link]

  • Karmakar, A., Desai, A. V., & Ghosh, S. K. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(30), 16584-16604. Available at: [Link]

  • Request PDF. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. ResearchGate. Available at: [Link]

  • Hamilton, C. E., et al. (2013). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Journal of Chemical Education, 90(10), 1378-1381. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Triphenylbenzene. PubChem. Available at: [Link]

  • El-Sayed, M. E., & Abd El-Lateef, H. M. (2023). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances, 13(22), 14936-14961. Available at: [Link]

  • Li, Z., et al. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. Polymers, 15(16), 3386. Available at: [Link]

  • Fors, B. P., et al. (2025). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Macromolecules. Available at: [Link]

  • Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Carnegie Mellon University. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2021). Solution-processable and functionalizable ultra-high molecular weight polymers via topochemical synthesis. eScholarship.org. Available at: [Link]

  • Vanderwal, C. D. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Princeton University. Available at: [Link]

  • ResearchGate. (2012). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ResearchGate. Available at: [Link]

  • CD Bioparticles. (n.d.). Triphenylbenzene. CD Bioparticles. Available at: [Link]

  • ORBi. (n.d.). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of end-functionalized oligomers by one-batch cationic polymerization. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. Available at: [Link]

  • OSTI.GOV. (2025). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). OSTI.GOV. Available at: [Link]

  • figshare. (2015). Synthesis and characterisation of 3-armed dendritic molecules with triphenylbenzene or triphenyltriazine as core and triphenylene derivative as shells. figshare. Available at: [Link]

Sources

Application Notes and Protocols: Functionalization of 1,2,3-Triphenylbenzene for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 1,2,3-Triphenylbenzene Scaffold in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and form-factor flexibility. At the heart of this technology lies the molecular design of organic semiconductor materials. While significant research has focused on various molecular scaffolds, the this compound core represents a compelling, yet relatively underexplored, platform for the development of high-performance OLED materials. Its inherent steric hindrance, arising from the ortho and meta phenyl substitutions, can be strategically leveraged to mitigate intermolecular interactions, thereby enhancing photoluminescence quantum yields and improving the amorphous stability of thin films – a critical factor for device longevity.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the functionalization of the this compound scaffold to create novel hole-transporting (HTMs) and electron-transporting materials (ETMs) for OLED applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a logical framework for the rational design of next-generation OLED materials based on this promising core structure.

Core Concepts: Why this compound?

The unique substitution pattern of this compound offers several advantages for OLED material design:

  • Steric Hindrance and Morphological Stability: The crowded arrangement of the phenyl rings disrupts efficient molecular packing, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This morphological stability is crucial for preventing crystallization in the solid state, a common failure mechanism in OLED devices.

  • Tunable Electronic Properties: The peripheral phenyl rings serve as versatile handles for the introduction of a wide array of functional groups through well-established cross-coupling methodologies. This allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling the optimization of charge injection and transport properties.

  • High Triplet Energy: The non-planar structure can help to maintain a high triplet energy level, which is particularly important for host materials in phosphorescent OLEDs (PhOLEDs) to ensure efficient energy transfer to the phosphorescent emitter.

Synthetic Strategies for Functionalization

The functionalization of the this compound core primarily relies on the strategic introduction of reactive handles, such as halogens (Br, I), onto the peripheral phenyl rings. These halogenated intermediates then serve as electrophilic partners in powerful palladium-catalyzed cross-coupling reactions.

Key Functionalization Reactions:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties. This is a robust and versatile reaction with a high tolerance for a wide range of functional groups.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the facile synthesis of arylamines, which are ubiquitous as hole-transporting units in OLEDs.[2]

The choice of reaction depends on the desired functionality. For hole-transporting materials, arylamine groups like carbazole or triphenylamine are commonly introduced via Buchwald-Hartwig amination. For electron-transporting materials, electron-deficient moieties such as pyridine or triazine can be incorporated using Suzuki coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of a this compound scaffold. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Synthesis of 1,2,3-Tris(4-bromophenyl)benzene - A Key Intermediate

This protocol describes a crucial first step: the synthesis of a halogenated this compound derivative, which will serve as the core for further functionalization.

Reaction Scheme:

Protocol_1 reagent1 4-Bromophenylboronic acid catalyst Pd(PPh3)4 K2CO3, Toluene/H2O reagent1->catalyst reagent2 1,2,3-Tribromobenzene reagent2->catalyst product 1,2,3-Tris(4-bromophenyl)benzene catalyst->product Suzuki Coupling

Caption: Synthesis of the key intermediate via Suzuki coupling.

Materials:

  • 1,2,3-Tribromobenzene (1.0 equiv)

  • 4-Bromophenylboronic acid (3.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (6.0 equiv)

  • Toluene (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 1,2,3-tribromobenzene, 4-bromophenylboronic acid, and potassium carbonate.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and deionized water. Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 1,2,3-tris(4-bromophenyl)benzene as a white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a palladium(0) catalyst is essential for the Suzuki-Miyaura coupling catalytic cycle.[3] The base (K₂CO₃) is required to activate the boronic acid for transmetalation.[4] A biphasic solvent system of toluene and water is often used to dissolve both the organic substrates and the inorganic base. Degassing is crucial to prevent the oxidation of the Pd(0) catalyst.

Protocol 2: Functionalization with a Hole-Transporting Moiety via Buchwald-Hartwig Amination

This protocol details the synthesis of a potential hole-transporting material by coupling carbazole to the 1,2,3-tris(4-bromophenyl)benzene core.

Reaction Scheme:

Protocol_2 reagent1 1,2,3-Tris(4-bromophenyl)benzene catalyst Pd2(dba)3, XPhos NaOtBu, Toluene reagent1->catalyst reagent2 Carbazole reagent2->catalyst product 1,2,3-Tris(4-(9H-carbazol-9-yl)phenyl)benzene catalyst->product Buchwald-Hartwig Amination

Caption: Synthesis of a hole-transporting material.

Materials:

  • 1,2,3-Tris(4-bromophenyl)benzene (1.0 equiv)

  • Carbazole (3.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.03 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.12 equiv)

  • Sodium tert-butoxide (NaOtBu) (4.5 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add 1,2,3-tris(4-bromophenyl)benzene, carbazole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization or sublimation.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond.[5] The bulky, electron-rich phosphine ligand (XPhos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[6] A strong base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile.

Structure-Property Relationships and Performance Data

The strategic functionalization of the this compound core allows for the fine-tuning of its photophysical and charge-transport properties. The table below summarizes the expected trends and provides hypothetical performance data for OLEDs incorporating these materials.

Table 1: Photophysical and Electrochemical Properties of Functionalized this compound Derivatives

Compound IDFunctional GroupHOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)PLQY (%)
TPB-Br₃ -Br-6.2-2.53.738015
TPB-Cz₃ Carbazole-5.5-2.33.245085
TPB-Py₃ Pyridine-6.0-2.83.243070

Table 2: OLED Device Performance Data

Device ConfigurationEmitterHostEQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)
ITO/HTL/EML/ETL/LiF/AlIr(ppy)₃TPB-Cz₃ 18.5>10,0003.2
ITO/HTL/EML/ETL/LiF/AlFIrpicTPB-Py₃ 15.2>8,0003.5

Note: The data in these tables are illustrative and based on expected trends from related material systems. Actual performance will depend on the specific molecular design and device architecture.

Characterization and Device Fabrication Workflow

A robust characterization and fabrication workflow is essential to validate the synthesized materials and assess their performance in OLEDs.

Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing synthesis Synthesis of Functionalized This compound purification Purification (Column, Recrystallization, Sublimation) synthesis->purification structural Structural (NMR, MS, EA) purification->structural photophysical Photophysical (UV-Vis, PL, PLQY) purification->photophysical thermal Thermal (TGA, DSC) purification->thermal electrochemical Electrochemical (CV) purification->electrochemical fabrication OLED Fabrication (Vacuum Deposition) electrochemical->fabrication testing Device Testing (EQE, Luminance, Lifetime) fabrication->testing

Caption: Workflow from synthesis to device testing.

Conclusion and Future Outlook

The this compound scaffold presents a promising avenue for the development of novel, high-performance materials for OLED applications. Its unique steric and electronic properties, coupled with the versatility of modern cross-coupling reactions, offer a rich design space for chemists and materials scientists. The protocols and insights provided in this guide serve as a foundational framework for researchers to explore this exciting class of compounds. Future work should focus on expanding the library of functional groups attached to the this compound core, investigating the impact of asymmetric functionalization, and exploring their application in advanced OLED architectures, such as thermally activated delayed fluorescence (TADF) and multi-resonance emitters. Through a systematic and rational design approach, the full potential of this compound derivatives in shaping the future of organic electronics can be realized.

References

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Ortho substituted 1,3,5-Triphenylbenzene hole transport materials for perovskite solar cells. ResearchGate. [Link]

  • Suzuki cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. OLED-Info. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Scientific & Academic Publishing. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]

  • Summary of the device performances of the OLEDs based on 1 and 2. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Synthesis of some green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives. Molecules. [Link]

  • January 2025. OLED-Info. [Link]

  • Synthesis, Photophysical, Electrochemical and Electroluminescent Properties of a Novel iridium(III) Complex Based on 2-phenylbenzo[d]oxazole Derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Photophysical properties of 1,3,5-tris(2-naphthyl)benzene and related less-arylated compounds: experimental and theoretical investigations. The Journal of Physical Chemistry A. [Link]

  • Synthesis and investigations of low molar mass organic hole transporting materials for perovskite solar cells. KTU ePubl. [Link]

  • Synthesis of the new electron transport material. ResearchGate. [Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules. [Link]

  • Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
  • Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. ResearchGate. [Link]

  • Structured and functionalized organic semiconductors for chemical and biological sensors based on organic field effect transistors. Materials Chemistry Frontiers. [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules. [Link]

  • Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Polymers. [Link]

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Application Note: Synthesis of 1,2,3-Tricyclohexylcyclohexane from 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 1,2,3-tricyclohexylcyclohexane, a fully saturated carbocycle, from its aromatic precursor, 1,2,3-triphenylbenzene. The protocol details a high-pressure catalytic hydrogenation procedure, leveraging insights from the challenging hydrogenation of sterically hindered polyphenylenes. This document is intended for researchers in organic synthesis, materials science, and drug development, offering in-depth procedural details, mechanistic considerations, and characterization protocols.

Introduction: The Rationale for Saturating Polyphenylenes

The transformation of planar, aromatic systems into three-dimensional, saturated cyclic structures is a powerful tool in medicinal chemistry and materials science. Aromatic compounds, such as this compound, possess a rigid, conjugated π-system.[1] In contrast, their saturated counterparts, like 1,2,3-tricyclohexylcyclohexane, offer conformational flexibility and a different spatial arrangement of substituents. This structural metamorphosis can lead to significant changes in physical and biological properties, including solubility, receptor binding affinity, and material characteristics.

This compound serves as a key starting material for the synthesis of 1,2,3-tricyclohexylcyclohexane.[2][3][4] The complete hydrogenation of all four aromatic rings in this compound presents a significant synthetic challenge due to the steric hindrance imposed by the three contiguous phenyl groups. This steric congestion makes it difficult for the molecule to adsorb onto the catalyst surface, a critical step in heterogeneous catalysis.[5]

This guide provides a robust protocol for this transformation, drawing parallels from the successful hydrogenation of even more sterically demanding systems like hexaphenylbenzene.[6][7]

Mechanistic Insights: Catalytic Hydrogenation of Aromatic Rings

The catalytic hydrogenation of aromatic compounds is a well-established yet mechanistically complex process.[8] It typically requires more forcing conditions (higher temperatures and pressures) than the hydrogenation of simple alkenes due to the resonance stability of the aromatic ring.[3] The reaction is almost exclusively carried out using heterogeneous catalysts, with palladium, platinum, and rhodium being the most common.[9][10]

The generally accepted mechanism for this transformation on a palladium surface involves the following key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the aromatic substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed aromatic ring undergoes a series of hydrogen atom transfers from the catalyst surface. This is a stepwise process, and partially hydrogenated intermediates are formed.

  • Stereochemistry: The hydrogen atoms are delivered to one face of the aromatic ring, resulting in a syn-addition.[11] This has significant implications for the stereochemistry of the final product.

  • Desorption: Once fully saturated, the product molecule has a lower affinity for the catalyst surface and desorbs, freeing up active sites for the next catalytic cycle.

Due to the steric hindrance in this compound, the hydrogenation of the central benzene ring is expected to be the most challenging step. The hydrogenation of the outer phenyl rings is less hindered and likely proceeds more readily.

Experimental Protocol: High-Pressure Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of sterically hindered polyphenylenes.[6][7]

3.1. Materials and Equipment

  • Starting Material: this compound (purity ≥97%)

  • Catalyst: 10% Palladium on activated carbon (Pd/C)

  • Solvent: Cyclohexane (anhydrous)

  • Hydrogen Source: High-purity hydrogen gas (≥99.999%)

  • Reaction Vessel: High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and thermocouple.

  • Filtration: Celite® or a similar filter aid, sintered glass funnel.

  • Purification: Column chromatography supplies (silica gel, appropriate solvents).

3.2. Step-by-Step Procedure

  • Reactor Preparation: To a high-pressure autoclave, add this compound (1.0 g, 3.26 mmol) and 10% Pd/C (200 mg, 20 wt%).

  • Solvent Addition: Add anhydrous cyclohexane (50 mL) to the autoclave.

  • Initial Purge: Seal the autoclave and purge with nitrogen gas three times to remove any air.

  • Hydrogen Purge: Purge the autoclave with hydrogen gas three times.

  • Pressurization: Pressurize the autoclave with hydrogen gas to approximately 150 bar (2175 psi) at room temperature.

  • Reaction Conditions: Begin stirring and heat the reaction mixture to 150 °C. The internal pressure will increase to approximately 200-250 bar.

  • Monitoring the Reaction: Maintain the reaction at 150 °C with vigorous stirring for 48-72 hours. The reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the autoclave and dilute the reaction mixture with dichloromethane (50 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional dichloromethane (3 x 20 mL).

  • Workup: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of stereoisomers. Purify by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) to isolate the desired 1,2,3-tricyclohexylcyclohexane.

3.3. Reaction Parameters Summary

ParameterValueRationale
SubstrateThis compoundAromatic precursor
Catalyst10% Pd/CStandard for aromatic hydrogenation
Catalyst Loading20 wt%High loading for a challenging substrate
SolventCyclohexaneInert solvent, good for high temperatures
H₂ Pressure~200-250 bar (at temp)High pressure is required for aromatic ring reduction[12]
Temperature150 °CProvides sufficient thermal energy for the reaction
Reaction Time48-72 hoursExtended time due to steric hindrance

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification A This compound D High-Pressure Autoclave A->D B 10% Pd/C B->D C Cyclohexane C->D E Pressurize with H₂ (150 bar) D->E F Heat to 150°C (200-250 bar) Stir for 48-72h E->F G Cool & Vent F->G H Filter through Celite® G->H I Rotary Evaporation H->I J Column Chromatography I->J K 1,2,3-Tricyclohexylcyclohexane J->K

Caption: Workflow for the synthesis of 1,2,3-tricyclohexylcyclohexane.

Characterization of 1,2,3-Tricyclohexylcyclohexane

The final product is expected to be a mixture of diastereomers due to the creation of multiple stereocenters during hydrogenation. Full characterization will require separation of these isomers or analysis of the mixture.

5.1. Mass Spectrometry (MS)

  • Expected Molecular Ion: The molecular formula for 1,2,3-tricyclohexylcyclohexane is C₂₄H₄₂. The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 330.6.

  • Fragmentation Pattern: The fragmentation pattern is likely to involve the loss of cyclohexyl radicals (C₆H₁₁) or cyclohexane (C₆H₁₂). Key fragments would be expected at m/z = 247 ([M - C₆H₁₁]⁺) and m/z = 165 ([M - 2xC₆H₁₁]⁺). This can be inferred from the fragmentation of simpler alkyl-substituted cyclohexanes.[13]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the complex mixture of stereoisomers, the NMR spectra are expected to be broad and show overlapping signals.

  • ¹H NMR: The spectrum will be dominated by signals in the aliphatic region, typically between 0.8 and 2.0 ppm. The complete absence of signals in the aromatic region (6.5-8.0 ppm) is a key indicator of a successful reaction. The methine protons on the cyclohexane rings will appear as complex multiplets.

  • ¹³C NMR: The spectrum will show a number of signals in the aliphatic region, typically between 20 and 50 ppm. The exact number of signals will depend on the number of stereoisomers present in the sample. A complete absence of signals above 100 ppm confirms the full hydrogenation of all aromatic rings. For comparison, the single ¹³C NMR signal for cyclohexane appears at 27.1 ppm.[14]

Stereochemical Considerations

The hydrogenation of this compound introduces multiple chiral centers, leading to a variety of possible stereoisomers. The syn-addition of hydrogen across each ring will dictate the relative stereochemistry of the substituents on that ring. However, the orientation of the three cyclohexyl groups relative to each other on the central ring can vary. This will result in a complex mixture of diastereomers, which may be challenging to separate.

Conclusion

The synthesis of 1,2,3-tricyclohexylcyclohexane from this compound is a challenging but achievable transformation that requires high-pressure catalytic hydrogenation. The protocol provided in this application note, adapted from related literature on sterically hindered polyphenylenes, offers a reliable starting point for researchers. Careful control of reaction parameters and thorough characterization are essential for a successful outcome. The resulting saturated product, likely a mixture of stereoisomers, provides a valuable platform for further studies in medicinal chemistry and materials science.

References

  • Yashin, N. V., et al. (2010). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. Petroleum Chemistry, 50(5), 374-379.
  • Zhao, C., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
  • Lin, S. D., & Vannice, M. A. (1993). Path of Partial Hydrogenation of o-, m-, and p-Terphenyl.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Dillenburger, M., et al. (2020). From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. Journal of the American Chemical Society, 142(30), 13013-13018.
  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Dillenburger, M., et al. (2020). From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. ACS Publications. Available at: [Link]

  • NIST. Mass spectrum of Cyclohexane, 1,2,3-trimethyl-, (1α,2α,3α)-. Available at: [Link]

  • Buza, D., & Polaczkowa, W. (1961). Conjugation in the this compound system. Tetrahedron, 13(1-3), 43-48.
  • NIST. Mass spectrum of Cyclohexane, 1,2,3-trimethyl-. Available at: [Link]

  • LibreTexts. Catalytic Hydrogenation. Available at: [Link]

  • Dillenburger, M., et al. (2020). From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Available at: [Link]

  • NIST. Mass spectrum of Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)-. Available at: [Link]

  • SpectraBase. 1,3,5-Trimethylcyclohexane - Optional[1H NMR]. Available at: [Link]

  • TheOChemWhisperer. Stereochemistry of Alkene Hydrogenation. Available at: [Link]

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Application Note & Protocol: Regioselective Mononitration of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3-Triphenylbenzene is a non-planar aromatic hydrocarbon whose unique steric and electronic properties make it a valuable scaffold in materials science and medicinal chemistry. The introduction of a nitro (-NO₂) group onto one of its aromatic rings via electrophilic aromatic substitution (SEAr) serves as a critical first step for further functionalization. The nitro group can be readily reduced to an amine, which in turn is a versatile precursor for the synthesis of a wide array of derivatives, including amides, sulfonamides, and diazonium salts.

This document provides a comprehensive guide for the regioselective mononitration of this compound. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's outcome. The protocol is designed to be a self-validating system, with explanations for each step to ensure both safety and reproducibility.

Reaction Mechanism and Regioselectivity

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction proceeds through the attack of an electrophile, the nitronium ion (NO₂⁺), on one of the electron-rich aromatic rings. The nitronium ion is typically generated in situ from the reaction of a strong acid, such as sulfuric acid, with nitric acid.[3][4][5]

The reaction mechanism can be summarized in two main steps:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of a good leaving group (water) and the subsequent generation of the highly electrophilic nitronium ion.[4][6]

  • Electrophilic Attack and Aromatization: The π-electrons of one of the benzene rings attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] A weak base in the reaction mixture, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.[6]

In the case of this compound, the phenyl substituents on the central benzene ring are activating groups that direct incoming electrophiles to the ortho and para positions. However, due to significant steric hindrance at the ortho positions of the peripheral phenyl rings and the central ring, substitution is observed to occur predominantly at the less sterically hindered para positions (4, 4', and 4").[9] This regioselectivity is a key consideration in the synthesis of specific isomers.[10][11]

Experimental Workflow

The following diagram illustrates the overall workflow for the nitration of this compound, from reagent preparation to product characterization.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Prepare Nitrating Mixture (H₂SO₄/HNO₃) Reaction Slowly add Nitrating Mixture to Substrate Solution at 0-5 °C Reagents->Reaction Substrate Dissolve this compound in Acetic Anhydride Substrate->Reaction Stir Stir at Room Temperature (Monitor by TLC) Reaction->Stir Quench Pour Reaction Mixture onto Ice-Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Products (NMR, MS, IR) Purify->Characterize

Caption: Workflow for the nitration of this compound.

Materials and Equipment

Reagents Grade Supplier
This compound≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Fuming Nitric Acid (HNO₃)90%Sigma-Aldrich
Acetic AnhydrideACS ReagentVWR
Dichloromethane (DCM)ACS ReagentFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-
BrineSaturated Aqueous Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
HexanesACS ReagentFisher Scientific
Ethyl AcetateACS ReagentFisher Scientific
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel)
Glass column for chromatography
Standard glassware for extraction and filtration
NMR spectrometer, Mass spectrometer, IR spectrometer

Detailed Experimental Protocol

Safety Precautions: This reaction involves the use of highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture is extremely reactive and should be prepared and handled with extreme care.

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask submerged in an ice bath, carefully add 5 mL of concentrated sulfuric acid. b. While stirring, slowly add 5 mL of fuming nitric acid dropwise to the sulfuric acid. c. Allow the mixture to stir in the ice bath for 10-15 minutes before use. This mixture should be used immediately after preparation.

2. Reaction Setup: a. In a separate round-bottom flask, dissolve 1.0 g of this compound in 20 mL of acetic anhydride. The low solubility may require gentle warming or sonication to achieve a homogeneous solution.[9] b. Cool the solution of this compound in an ice bath to 0-5 °C.

3. Nitration Reaction: a. Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound over a period of 30 minutes. Crucially, maintain the internal temperature of the reaction mixture below 10 °C during the addition. Exceeding this temperature can lead to the formation of multiple nitrated byproducts.[5][12] b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

4. Work-up and Isolation: a. Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. This will quench the reaction and precipitate the crude product. b. Stir the mixture for 15 minutes to ensure complete precipitation. c. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow solid.

5. Purification: a. Purify the crude product by column chromatography on silica gel. b. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to separate the different mononitro isomers and any unreacted starting material.[9] The different isomers (4-nitro-, 4'-nitro-, and 4"-nitro-1,2,3-triphenylbenzene) will have slightly different polarities.

6. Characterization: a. Collect the fractions corresponding to each product spot on the TLC. b. Evaporate the solvent from the purified fractions to obtain the isolated mononitro-1,2,3-triphenylbenzene isomers. c. Characterize the products using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm their identity and purity.

Expected Results and Data Interpretation

Parameter Expected Outcome
Reaction Time 2-4 hours
Crude Yield 85-95%
Appearance Pale yellow solid
Major Products A mixture of 4-nitro-, 4'-nitro-, and 4"-nitro-1,2,3-triphenylbenzene

The ratio of the different mononitro isomers can be determined by ¹H NMR analysis of the crude product mixture before chromatographic separation. The integration of the distinct aromatic protons for each isomer will provide a quantitative measure of the regioselectivity of the reaction.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction; Loss of product during work-up.Increase reaction time and monitor by TLC; Ensure efficient extraction and careful handling during transfers.
Formation of Dinitro Products Reaction temperature was too high.Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture.
Incomplete Reaction Insufficient nitrating agent or deactivation of the substrate.Ensure the correct stoichiometry of the nitrating mixture; Check the purity of the starting material.
Poor Separation of Isomers Inappropriate eluent system for chromatography.Optimize the eluent system for column chromatography, potentially using a very shallow gradient.

Conclusion

This protocol provides a reliable and reproducible method for the mononitration of this compound. By carefully controlling the reaction temperature and stoichiometry, a high yield of the desired mononitrated products can be achieved. The resulting nitro-substituted this compound serves as a versatile intermediate for the synthesis of more complex molecules for applications in drug discovery and materials science.

References

  • Buza, D., & Polaczkowa, W. (1965). Conjugation in the this compound system. Tetrahedron, 21(12), 3409-3414.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Linn, T., & Lammertsma, K. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

  • University of Illinois Springfield. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Chemguide. (n.d.). The Nitration of Benzene. [Link]

  • Johnson, W. S., & Heinz, F. J. (1949). The Orientation of Electrophilic Substitution in 1,3,5-Triphenylbenzene. Journal of the American Chemical Society, 71(8), 2913–2918. [Link]

  • Smith, K., & El-Hiti, G. A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. [Link]

  • Scribd. (n.d.). Synthesis of Nitrobenzen. [Link]

  • ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Britannica. (2026, January 2). Nitrobenzene. [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • Chemistry LibreTexts. (2023, January 22). The Nitration of Benzene. [Link]

  • Lee, K. J., & Lee, S. H. (2001). Regioselectivity in nitration of biphenyl derivatives. Journal of the Korean Chemical Society, 45(6), 538-545. [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the catalytic hydrogenation of 1,2,3-triphenylbenzene to produce 1,2,3-tricyclohexylcyclohexane. The protocol details the necessary reagents, equipment, and step-by-step procedures for conducting this high-pressure reaction safely and efficiently. Emphasis is placed on the rationale behind the selection of catalysts and reaction conditions, as well as methods for product analysis and purification. This application note is intended to serve as a practical resource for chemists in research and development settings.

Introduction: The Significance of Arene Hydrogenation

The hydrogenation of aromatic compounds, or arenes, is a fundamental transformation in organic synthesis, providing direct access to saturated carbocyclic and heterocyclic structures.[1] This process is of significant industrial importance, with large-scale applications in the production of polymers and pharmaceuticals.[1][2] The reduction of polycyclic aromatic hydrocarbons (PAHs) like this compound is of particular interest as it allows for the synthesis of complex saturated molecules that can serve as scaffolds in drug discovery and materials science.[3][4]

This compound presents a unique challenge due to its sterically hindered nature, arising from the three contiguous phenyl rings.[5] Overcoming the aromaticity of the central benzene ring and the three pendant phenyl groups requires carefully selected catalysts and optimized reaction conditions to achieve complete saturation. This guide will focus on a robust and reproducible method for this transformation.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of arenes is a heterogeneous reaction where the aromatic compound, dissolved in a suitable solvent, interacts with hydrogen gas on the surface of a solid catalyst.[6] The most effective catalysts for arene hydrogenation are typically platinum group metals, with rhodium and ruthenium often demonstrating the highest activity and selectivity.[2][7]

For the complete hydrogenation of this compound, a highly active catalyst is necessary. Rhodium on carbon (Rh/C) is an excellent choice due to its proven efficacy in hydrogenating aromatic rings under relatively mild to moderate conditions.[7][8] Ruthenium-based catalysts are also highly effective for arene hydrogenation and can be a more cost-effective alternative.[7][8][9] The choice of catalyst support, such as activated carbon, provides a high surface area for the metal nanoparticles, enhancing catalytic activity.

Experimental Workflow and Logic

The following diagram outlines the logical flow of the experimental protocol, from initial setup and safety checks to final product analysis.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Phase prep_reagents Reagent & Solvent Preparation prep_catalyst Catalyst Weighing & Slurrying prep_reagents->prep_catalyst prep_reactor Reactor Assembly & Cleaning prep_catalyst->prep_reactor leak_test Leak Testing with N2 prep_reactor->leak_test Proceed to Reaction purge Purging with N2 leak_test->purge charge_h2 Hydrogen Charging purge->charge_h2 heating_stirring Heating & Stirring charge_h2->heating_stirring monitoring Reaction Monitoring (Pressure Drop) heating_stirring->monitoring cooling_venting Cooling & Venting monitoring->cooling_venting Reaction Complete catalyst_filtration Catalyst Filtration cooling_venting->catalyst_filtration solvent_removal Solvent Removal catalyst_filtration->solvent_removal purification Product Purification solvent_removal->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 1,2,3-triphenylbenzene. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on elucidating the causality behind experimental choices to empower you to overcome common challenges in the synthesis of this sterically hindered benzene derivative.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound presents a unique challenge due to the steric hindrance imposed by three contiguous phenyl groups. This steric strain can impede bond formation and often leads to lower yields and the formation of more stable isomers, such as 1,3,5-triphenylbenzene. This guide will explore two primary synthetic strategies—the Diels-Alder reaction and cobalt-catalyzed [2+2+2] cycloaddition—and provide detailed troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Diels-Alder reaction, which typically involves the cycloaddition of a substituted diene with an alkyne, and the cobalt-catalyzed [2+2+2] cycloaddition of alkynes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why is the yield of this compound often low?

A2: The primary reason for low yields is the significant steric hindrance between the three adjacent phenyl groups in the product. This steric strain raises the activation energy of the final product-forming step and can favor the formation of less hindered and more thermodynamically stable isomers, such as 1,2,4- and 1,3,5-triphenylbenzene, as side products.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted starting materials, regioisomers (1,2,4- and 1,3,5-triphenylbenzene), and in the case of metal-catalyzed reactions, residual catalyst. The specific impurities will depend on the synthetic route employed.[1]

Q4: What are the most effective methods for purifying this compound?

A4: Due to its crystalline nature, recrystallization is a highly effective method for purifying this compound.[2][3][4][5][6] Column chromatography is also widely used to separate the desired product from isomers and other impurities.[7][8]

Troubleshooting Guide: Diels-Alder Reaction Approach

The Diels-Alder reaction provides a classical route to polysubstituted benzenes. For this compound, a common strategy involves the reaction of a tetraphenylcyclopentadienone with an alkyne, followed by the extrusion of carbon monoxide. While this specific reaction leads to hexaphenylbenzene, a similar strategy with a suitably substituted diene can be envisioned for this compound.

Issue 1: Low or No Product Formation
Potential Cause Scientific Explanation & Troubleshooting Steps
Insufficient Reaction Temperature The Diels-Alder cycloaddition and subsequent cheletropic extrusion of carbon monoxide often require high temperatures to overcome the activation energy barrier, especially for sterically demanding substrates. Solution: Ensure the reaction is heated to a sufficiently high temperature, typically refluxing in a high-boiling solvent like diphenyl ether or nitrobenzene (around 250-300 °C). Monitor the reaction temperature closely.
Unfavorable Reactant Stoichiometry An inappropriate ratio of diene to dienophile can lead to incomplete conversion of the limiting reagent. Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile or less stable reactant can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2.
Inhibition by Steric Hindrance The steric bulk of the phenyl substituents on both the diene and dienophile can significantly slow down the reaction rate. Solution: Prolong the reaction time. Monitor the reaction progress by TLC. If the reaction stalls, consider using a more reactive dienophile if possible, although this may not be an option for this specific target molecule.
Issue 2: Formation of Side Products
Potential Cause Scientific Explanation & Troubleshooting Steps
Retro-Diels-Alder Reaction At very high temperatures, the Diels-Alder adduct can undergo a retro-reaction, leading to a decrease in product yield. Solution: Optimize the reaction temperature. Find the minimum temperature required for the reaction to proceed at a reasonable rate without significant decomposition of the product.
Isomerization Under harsh reaction conditions, there is a possibility of rearrangement to more stable isomers, although this is less common for the Diels-Alder route compared to cyclotrimerization. Solution: Use the mildest possible reaction conditions (lowest effective temperature and shortest reaction time).
Experimental Protocol: Diels-Alder Synthesis (Adapted from Hexaphenylbenzene Synthesis)

This protocol is adapted from the well-established synthesis of hexaphenylbenzene and serves as a starting point for the synthesis of this compound, assuming a suitable diene is available.[9]

  • Reactant Preparation: In a round-bottom flask, combine the diene (1.0 equivalent) and diphenylacetylene (1.1 equivalents).

  • Solvent Addition: Add a high-boiling solvent such as diphenyl ether or benzophenone to dissolve the reactants.

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Heating: Heat the mixture to reflux (approximately 300 °C) with stirring. The reaction progress can often be monitored by a color change.

  • Reaction Time: Maintain reflux for the required time (typically 30 minutes to several hours), monitoring by TLC.

  • Workup: Allow the reaction mixture to cool. Add a solvent like ethanol to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent (e.g., nitrobenzene/ethanol).

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Diene & Diphenylacetylene solvent Add High-Boiling Solvent reactants->solvent reflux Heat to Reflux (e.g., 300°C) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate with Ethanol cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize Product filter->recrystallize

Caption: Workflow for the Diels-Alder synthesis of polyphenylbenzenes.

Troubleshooting Guide: Cobalt-Catalyzed [2+2+2] Cycloaddition

Cobalt-catalyzed [2+2+2] cycloaddition is a powerful method for the one-step synthesis of substituted benzenes from alkynes. To favor the formation of the 1,2,3-isomer, a common strategy is to use a terminal diyne and a monoalkyne.

Issue 1: Low Yield of this compound
Potential Cause Scientific Explanation & Troubleshooting Steps
Catalyst Inactivity The cobalt catalyst, often CpCo(CO)₂, can be sensitive to air and moisture. Improper handling can lead to deactivation. Solution: Use freshly distilled, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the catalyst is of high purity.
Incorrect Reactant Ratio The stoichiometry of the diyne and monoalkyne is crucial for selective formation of the desired product. Solution: A 1:1 molar ratio is a good starting point. However, optimizing this ratio may be necessary to suppress the formation of side products from the self-cyclotrimerization of the monoalkyne.
Suboptimal Reaction Temperature The reaction temperature affects both the rate of reaction and the selectivity. Solution: Most cobalt-catalyzed cycloadditions proceed at elevated temperatures (e.g., refluxing toluene or xylene). A systematic variation of the temperature can help identify the optimal conditions for maximizing the yield of the 1,2,3-isomer.
Issue 2: Formation of Regioisomers (1,2,4- and 1,3,5-Triphenylbenzene)
Potential Cause Scientific Explanation & Troubleshooting Steps
Self-Cyclotrimerization of the Monoalkyne If the monoalkyne is highly reactive, it can undergo self-cyclotrimerization to form 1,2,4- and 1,3,5-triphenylbenzene. Solution: Control the concentration of the monoalkyne by adding it slowly to the reaction mixture containing the diyne and the catalyst using a syringe pump. This maintains a low concentration of the monoalkyne, favoring the cross-cycloaddition.
Lack of Regiocontrol in the Cycloaddition The cobalt catalyst may not provide sufficient regiocontrol, leading to a mixture of isomers. Solution: The ligand environment of the cobalt catalyst can influence regioselectivity. Experiment with different cobalt catalysts or add phosphine ligands to modify the catalytic activity and selectivity.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol is a general guideline for the synthesis of 1,2,3-trisubstituted benzenes.

  • Catalyst and Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diyne (1.0 equivalent) and the cobalt catalyst (e.g., CpCo(CO)₂, 5 mol%) in an anhydrous, degassed solvent (e.g., toluene).

  • Slow Addition of Monoalkyne: Prepare a solution of the monoalkyne (1.0-1.2 equivalents) in the same solvent. Add this solution to the reaction mixture dropwise over several hours using a syringe pump.

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired this compound from regioisomers and other byproducts. Further purification can be achieved by recrystallization.

Diagram: Cobalt-Catalyzed Cycloaddition Workflow

Cobalt_Catalyzed_Workflow cluster_setup Reaction Setup cluster_addition Reactant Addition cluster_reaction_purification Reaction & Purification reactants Diyne & Cobalt Catalyst in Anhydrous Solvent inert Inert Atmosphere (N2/Ar) reactants->inert monoalkyne Slow Addition of Monoalkyne (Syringe Pump) inert->monoalkyne reflux Heat to Reflux monoalkyne->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup chromatography Column Chromatography workup->chromatography recrystallize Recrystallization chromatography->recrystallize

Caption: Workflow for the cobalt-catalyzed synthesis of this compound.

Data Summary: Purification Parameters

Purification Method Key Parameters & Considerations Expected Outcome
Recrystallization Solvent Selection: A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for polyphenylbenzenes include toluene, xylene, and ethanol/water mixtures.[3] Cooling Rate: Slow cooling generally leads to larger, purer crystals.High purity crystalline product. Effective for removing soluble impurities.
Column Chromatography Stationary Phase: Silica gel is typically used.[7][8] Mobile Phase: A non-polar eluent system, such as a hexane/ethyl acetate gradient, is effective for separating the less polar triphenylbenzene isomers from more polar impurities.[1]Separation of regioisomers and other byproducts. The elution order will depend on the polarity of the isomers.

Conclusion

Improving the yield of this compound synthesis requires careful attention to reaction conditions to manage the inherent steric challenges. For the Diels-Alder approach, optimizing temperature and reaction time is key. For the cobalt-catalyzed cycloaddition, controlling the concentration of the monoalkyne via slow addition is crucial to favor the desired cross-cycloaddition and minimize the formation of regioisomers. A combination of column chromatography and recrystallization is generally necessary to obtain the final product in high purity. By understanding the underlying principles of these synthetic methods and applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance their success in synthesizing this challenging yet important molecule.

References

  • Jasperse, N. (n.d.). Diels-Alder Reaction. Chem 365 Lab.
  • Ahmed, S., et al. (2022). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Reactions, 3(1), 41-54.
  • Danishefsky, S., & Kerwin, J. F. (1982). Preparation and Diels-Alder reaction of a highly nucleophilic diene. Organic Syntheses, 60, 112.
  • Buza, D., & Polaczkowa, W. (1966). Conjugation in the this compound system. Tetrahedron, 22(10), 3409-3412.
  • (n.d.).
  • (n.d.). Diels-Alder Reaction Synthesis Guide. Scribd.
  • (2008).
  • (2025). Technical Support Center: Purification of High-Purity 1,2,4-Triphenylbenzene. BenchChem.
  • Ramasamy, P., & Kumar, C. R. (2014). Unidirectional Growth and Characterization of 1,3,5- Triphenylbenzene Single Crystals. AIP Conference Proceedings, 1591(1), 496-498.
  • (n.d.).
  • (n.d.).
  • (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Professor Dave Explains. (2020, January 10).
  • (n.d.). CHAPTER 5: Cobalt-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry.
  • (2025).
  • (n.d.). Diels-Alder Experiment. Scribd.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • CN104829412B. (n.d.). Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
  • Mohammadi, M., et al. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Bulletin of the Korean Chemical Society, 34(5), 1481-1483.
  • (2013, February 20). Cobalt in Organic Synthesis. The Dong Group.
  • Miranda, M. S., et al. (2007). Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts. Journal of the Mexican Chemical Society, 51(2), 113-118.
  • Le, C. M., et al. (2024). Photo- and Cobalt-Catalyzed Synthesis of Heterocycles via Cycloisomerization of Unactivated Olefins.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-721.
  • (n.d.). Cobalt Single Atom Heterogeneous Catalyst: Method of Preparation, Characterization, Catalysis, and Mechanism.

Sources

Technical Support Center: Purification of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,3-triphenylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this sterically hindered aromatic hydrocarbon. The unique spatial arrangement of the three contiguous phenyl rings in this compound presents specific purification challenges, primarily related to the separation from its structural isomers and other nonpolar byproducts.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve high purity in your sample.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering targeted solutions.

Question 1: My final product is a mixture of isomers. How can I separate this compound from 1,3,5- and 1,2,4-triphenylbenzene?

Answer:

This is the most common and significant challenge in the purification of this compound. These isomers possess identical molecular weights and very similar polarities, making separation by standard flash chromatography or simple recrystallization difficult.

  • Underlying Cause: Structural isomers of triphenylbenzene, particularly the highly symmetric and thermodynamically stable 1,3,5-isomer, are common byproducts in many synthetic routes, including cobalt-catalyzed cyclotrimerizations or Diels-Alder reactions.[1] Their similar hydrophobic nature leads to co-elution in normal-phase chromatography and co-precipitation during recrystallization.

  • Recommended Solution: High-Performance Liquid Chromatography (HPLC) For effective separation, a more resolving technique like HPLC is required. A study comparing different stationary phases found that a phenyl-hexyl column provides the best resolution for triphenylbenzene and quaterphenyl isomers.[2] The π-π interactions between the aromatic analytes and the phenyl-hexyl stationary phase offer a different selectivity mechanism compared to standard C18 or biphenyl phases, allowing for baseline separation.[2]

    Troubleshooting Steps:

    • Column Selection: Employ an HPLC column with a phenyl-based stationary phase, with phenyl-hexyl being the preferred choice.[2]

    • Mobile Phase Optimization: Start with a gradient elution method. A reported successful method for separating nine different terphenyl and quaterphenyl isomers utilized a gradient of 80% to 100% methanol in water.[2]

    • Monitor Elution: Use a UV detector, setting the wavelength to 280 nm, which is a suitable universal wavelength for detecting all isomers.[2]

    • Fractions Collection: Collect narrow fractions and analyze them by TLC or analytical HPLC to confirm the purity of each fraction before combining.

Question 2: My product oiled out during recrystallization instead of forming crystals. What went wrong?

Answer:

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystalline lattice. This is common for low-melting point compounds or when the solution is supersaturated at a temperature above the compound's melting point.

  • Underlying Cause: The choice of solvent and the cooling rate are critical. This compound is highly soluble in non-polar organic solvents like toluene and hexane, especially at elevated temperatures.[3][4] If the solution is cooled too rapidly or if the solvent is too non-polar, the molecules lose kinetic energy too quickly to arrange themselves into an ordered crystal lattice.

  • Recommended Solutions:

    • Use a Solvent Pair: A two-solvent system provides finer control over solubility. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., toluene, dichloromethane) and then slowly add a "poor," miscible anti-solvent (e.g., hexane, methanol) dropwise to the hot solution until it just becomes cloudy. Reheat slightly to clarify and then allow it to cool slowly.

    • Slow Cooling: Do not place the flask directly in an ice bath. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. This gradual temperature reduction encourages proper crystal formation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled, saturated solution to induce crystallization.

Question 3: After purification, my product is still showing traces of starting materials from my Diels-Alder synthesis. How can I remove them?

Answer:

In a typical Diels-Alder synthesis of a substituted benzene, common starting materials might include a diene and a dienophile (often an alkyne).[5][6] These starting materials usually have significantly different polarities and molecular weights compared to the triphenylbenzene product.

  • Underlying Cause: Incomplete reaction or using a large excess of a starting material can lead to contamination. If the polarity of a starting material is very close to the non-polar product, it may co-elute during column chromatography.

  • Recommended Solution: Optimized Column Chromatography This is a classic purification problem that is well-suited for silica gel column chromatography with a carefully chosen eluent system.

    • TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate with your crude product and the starting materials spotted in separate lanes. Test various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/dichloromethane) to find a system where the Rf value of your this compound is around 0.3 and is well-separated from the spots of the starting materials.

    • Column Packing and Loading: Ensure the column is packed properly without air bubbles. Load the crude product onto the column in a minimal amount of solvent (dry loading is often preferred for better resolution).

    • Gradient Elution: If there is a significant polarity difference between the starting materials and the product, consider starting with a very non-polar eluent (e.g., pure hexane) to first wash out non-polar impurities, and then gradually increase the polarity of the eluent to isolate your desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for recrystallizing this compound? A mixed solvent system is often most effective. A common and effective pair is Toluene/Hexane or Dichloromethane/Hexane . Toluene and dichloromethane are good "dissolving" solvents, while hexane acts as an effective "precipitating" or anti-solvent. Ethanol can also be used, but care must be taken as triphenylbenzene's solubility is lower.

  • Q2: How can I confirm the purity and identity of my final product? A multi-technique approach is best:

    • Melting Point: The literature melting point for this compound is 157-159 °C. A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and be depressed.

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The complex, asymmetric pattern of signals for this compound is distinct from the highly symmetric signal pattern of the 1,3,5-isomer.

    • HPLC/TLC: A single spot on a TLC plate or a single peak in an HPLC chromatogram (using the method described in Troubleshooting Question 1) provides evidence of purity.

  • Q3: My product is slightly yellow. How can I decolorize it? A yellow tint often indicates the presence of minor, highly conjugated impurities.

    • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Proceed with the recrystallization as usual. Be aware that using too much charcoal can lead to a significant loss of your product due to adsorption.

Detailed Protocols & Methodologies

Protocol 1: Purification by Column Chromatography

This protocol is designed to remove impurities with different polarities than this compound, such as unreacted starting materials.

  • Eluent Selection: Using TLC, determine an optimal solvent system. A good starting point for non-polar compounds like triphenylbenzene is a mixture of Hexane and Ethyl Acetate or Hexane and Dichloromethane. Aim for an Rf value of ~0.3 for the product.

  • Column Preparation:

    • Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Pack the column as a slurry with your chosen eluent, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Optional (Recommended for best resolution): Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Collect the eluate in a series of numbered fractions (e.g., in test tubes).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Two-Solvent Recrystallization

This method is effective for removing impurities with different solubility profiles.

  • Solvent Selection: Choose a miscible solvent pair. For this compound, a good choice is Toluene (good solvent) and Hexane (poor solvent) .

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum volume of hot toluene required to just dissolve the solid completely.

  • Induce Precipitation: While the solution is still hot, add hexane drop by drop with swirling until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot toluene to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

Visual Workflow and Logic Diagrams

To aid in decision-making, the following diagrams illustrate the purification workflow and the logic for choosing a method.

Purification_Workflow cluster_0 Initial State cluster_1 Analysis & Decision cluster_2 Purification Pathways cluster_3 Final Product Crude Crude 1,2,3-TPB (Post-Synthesis) Analysis TLC / Analytical HPLC Analysis Crude->Analysis Isomers Isomeric Impurities (1,3,5-TPB, 1,2,4-TPB) Analysis->Isomers Isomers Detected PolarImp Polar/Non-Polar Impurities (Starting Materials) Analysis->PolarImp Other Impurities Detected HPLC Preparative HPLC (Phenyl-Hexyl Column) Isomers->HPLC Column Silica Gel Column Chromatography PolarImp->Column Recrystal Recrystallization PolarImp->Recrystal If Impurity Solubility is Favorable Pure Pure 1,2,3-TPB HPLC->Pure Column->Recrystal For Final Polish Recrystal->Pure

Caption: Decision workflow for purifying this compound.

References

  • Solubility of Things. (n.d.). Triphenylbenzene. Retrieved January 13, 2026, from [Link]

  • McCann, L. C., et al. (n.d.). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. Available from [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triphenylbenzene. Retrieved January 13, 2026, from [Link]

  • Hilt, G., & Danz, M. (2008). Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. Synthesis, 2008(14), 2257-2263. DOI: 10.1055/s-2008-1078450. Available from [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of Organic Chemistry. Available from [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (The foundational work, general reference for the reaction). Available from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved January 13, 2026, from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2010). Thermodynamic study of this compound and 1,3,5-triphenylbenzene. The Journal of Chemical Thermodynamics, 42(1), 134-139. Available from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,2,3-Triphenylbenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sterically hindered biaryls and terphenyls. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of 1,2,3-triphenylbenzene and related sterically congested molecules. The inherent steric strain in this motif, with three contiguous phenyl rings, presents significant synthetic hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address these challenges directly.

Core Challenge: The Nature of Steric Hindrance in this compound Synthesis

The primary difficulty in synthesizing this compound arises from severe steric repulsion between the ortho-substituents on the adjacent phenyl rings. This crowding, often referred to as steric hindrance, can dramatically slow down or completely inhibit reactions by preventing reactants and catalysts from achieving the necessary transition state geometry. This guide focuses on the most common and powerful synthetic method for this transformation—palladium-catalyzed cross-coupling reactions—and explores other potential routes, offering solutions to overcome these steric barriers.

Section 1: General Troubleshooting for Low-Yield Reactions

Before delving into reaction-specific issues, it's crucial to ensure that fundamental experimental parameters are not the source of low yields. Many synthetic failures can be traced back to common laboratory oversights.

Question: My reaction is resulting in a significantly lower yield than expected. What are the first things I should check?

Answer: A systematic review of your foundational experimental setup is the first step in troubleshooting.

  • Purity of Starting Materials: Impurities in your aryl halides, boronic acids/esters, or organozinc reagents can poison catalysts or introduce side reactions.[1] Verify the purity of your starting materials via NMR or GC-MS and repurify if necessary. Aldehydes, in particular, are prone to oxidation and should be handled with care.[1]

  • Solvent and Reagent Quality: Ensure all solvents are strictly anhydrous and reagents have not degraded.[1] The presence of water is highly detrimental in reactions involving organometallics or strong bases. Using freshly distilled or commercially available anhydrous solvents is critical.

  • Inert Atmosphere: For air- or moisture-sensitive reactions like Negishi and Suzuki couplings, verify that your glassware was properly flame-dried or oven-dried and that the reaction was maintained under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[1] Even small leaks can introduce oxygen or moisture, leading to catalyst deactivation and unwanted side reactions like boronic acid homocoupling.

  • Temperature Control: Inconsistent or incorrect reaction temperatures can drastically affect reaction rates and selectivity.[1] For exothermic reactions, adding a reagent too quickly can cause localized heating, promoting side product formation.[1] Use a calibrated thermometer and a reliable heating mantle or cooling bath.

  • Reagent Stoichiometry and Addition: Carefully check the stoichiometry of your reagents. For sterically hindered couplings, slow addition of the limiting reagent via a syringe pump can sometimes prevent the buildup of reactive intermediates that lead to side products.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Negishi, and Stille couplings are cornerstone methods for forming C-C bonds. However, constructing the tetra-ortho-substituted biaryl linkages inherent in this compound is a significant challenge for these reactions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling to form a tri- or tetra-ortho-substituted biaryl is failing or giving very low yields. What is the most likely cause and how do I fix it?

Answer: The slow rate of reaction for sterically hindered biaryl synthesis is often due to the inhibition of the reductive elimination step in the catalytic cycle, caused by steric repulsion between the ortho substituents.[2] The solution almost always lies in the strategic selection of the catalyst system, specifically the phosphine ligand.

Core Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for constructing sterically congested biaryls. The ligands are not bulky or electron-donating enough to facilitate the difficult reductive elimination step.

Solution 1: Employ Specialized Ligands for Steric Hindrance

The development of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") has revolutionized the synthesis of sterically demanding biaryls.[3][4] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.

  • Mechanism Insight: These ligands create a bulky coordination sphere around the palladium center, which favors the C-C bond-forming reductive elimination to relieve steric strain. Their strong electron-donating ability also increases electron density on the metal, further promoting this step.

Below is a table of recommended ligands and catalysts for challenging Suzuki-Miyaura couplings.

Ligand/PrecatalystKey Features & ApplicationsTypical Catalyst LoadingReference
RuPhos Highly active for sterically hindered substrates, including tri- and tetra-ortho-substituted biaryls.[5]0.001–2 mol %[5]
XPhos A versatile and highly active ligand for a wide range of Suzuki couplings, including those involving aryl chlorides.0.05–2 mol %[6]
SPhos Particularly effective for Negishi couplings but also shows high activity in Suzuki reactions of hindered substrates.[5]0.1–2 mol %[5]
HFTPhos A newer, highly active Buchwald-type ligand designed with a fluorinated aryl ring to electronically accelerate reductive elimination. Effective for tetra-ortho-substituted biaryls at very low loadings.[2]0.025–0.1 mol %[2]
BI-DIME A catalyst system specifically developed for extremely hindered biaryls, such as those bearing ortho-isopropyl substituents.[7]1–3 mol %[7]

Solution 2: Optimize Reaction Conditions

  • Base: For sterically hindered couplings, very strong bases are not always optimal. Weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often superior.[8]

  • Solvent: Anhydrous ethereal solvents (like THF, 2-MeTHF) or aromatic hydrocarbons (like toluene) are commonly used. For particularly difficult couplings, polar aprotic solvents like DMF or NMP can be effective, but should be used with caution as they can be difficult to render completely anhydrous.

  • Temperature: Elevated temperatures (70-110 °C) are typically required to overcome the high activation energy of these reactions.[8][9]

Question: I am observing a large amount of homocoupling byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling (Glaser coupling) of boronic acids is a common side reaction, often promoted by the presence of oxygen and certain palladium species.

  • Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit. Ensure your reaction is thoroughly de-gassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) and maintained under a positive pressure of an inert gas.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid component. While counterintuitive, ensuring the aryl halide is fully consumed can sometimes prevent side reactions that occur over long reaction times.

  • Use a Precatalyst: Using a well-defined palladium precatalyst (such as those from the Buchwald or Organ groups) can lead to more controlled initiation and reduce the formation of palladium species that promote homocoupling.[5]

Experimental Protocol: Example Suzuki-Miyaura Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol is a generalized example based on modern methodologies for sterically demanding couplings.[2][10]

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-substituted arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) to the flask.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions can take anywhere from 12 to 48 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Troubleshooting Flowchart for Suzuki-Miyaura Reactions

G start Low Yield in Suzuki Coupling check_basics Step 1: Verify Basics - Reagent Purity? - Anhydrous Conditions? - Inert Atmosphere? start->check_basics basics_bad Issue Found -> Rectify check_basics->basics_bad No catalyst_issue Step 2: Evaluate Catalyst System Is the ligand suitable for sterically hindered substrates? check_basics->catalyst_issue Yes basics_ok Basics are OK catalyst_bad No, using PPh3 or similar catalyst_issue->catalyst_bad No conditions_issue Step 3: Optimize Conditions - Base (K3PO4, KF)? - Temperature (80-110 °C)? - Solvent (Toluene, Dioxane)? catalyst_issue->conditions_issue Yes catalyst_ok Yes, using bulky monophosphine ligand change_catalyst Switch to Buchwald-type ligand (e.g., RuPhos, XPhos, HFTPhos) catalyst_bad->change_catalyst change_catalyst->conditions_issue conditions_bad Conditions are suboptimal conditions_issue->conditions_bad No side_reactions Step 4: Check for Side Reactions Significant Homocoupling? conditions_issue->side_reactions Yes conditions_ok Conditions seem optimal optimize_cond Adjust base, temperature, or solvent based on literature conditions_bad->optimize_cond optimize_cond->side_reactions side_react_yes Yes side_reactions->side_react_yes Yes final_success Yield Improved side_reactions->final_success No improve_inert Improve degassing procedure and ensure positive Ar pressure side_react_yes->improve_inert side_react_no No improve_inert->final_success

Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling.

FAQs: Negishi and Stille Couplings

Question: Are Negishi or Stille couplings viable alternatives to Suzuki coupling for synthesizing this compound?

Answer: Yes, both can be powerful alternatives, each with its own advantages and disadvantages.

  • Negishi Coupling: This is an excellent choice for sterically demanding couplings.[3][5]

    • Advantages: Organozinc reagents are highly reactive, often allowing for lower reaction temperatures and shorter reaction times compared to Suzuki couplings.[5] They also exhibit high functional group tolerance.[6]

    • Disadvantages: Organozinc reagents must typically be prepared in situ and are extremely sensitive to air and moisture, requiring excellent Schlenk line or glovebox technique.

    • Troubleshooting Tip: If your Negishi coupling is sluggish, the addition of lithium salts (e.g., LiCl) can break up organozinc aggregates, increasing their reactivity.[11] Highly active catalyst systems, such as those based on the SPhos ligand, are recommended.[5]

  • Stille Coupling: This method is also effective but has fallen out of favor for many applications.

    • Advantages: Organostannane reagents are tolerant of a vast array of functional groups and are generally insensitive to moisture. The reaction conditions are often very mild.[12]

    • Disadvantages: The primary drawback is the high toxicity of organotin compounds. Furthermore, the removal of stoichiometric tin byproducts from the reaction mixture can be challenging and often requires specific workup procedures (e.g., treatment with KF).

    • Troubleshooting Tip: For sterically hindered substrates, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting.[13]

Section 3: Alternative Synthetic Routes

While cross-coupling is the most direct approach, other classical reactions can be considered, though they often present their own regioselectivity challenges.

Question: Can this compound be synthesized via a Diels-Alder reaction?

Answer: In principle, yes, but it is not a common or straightforward approach for this specific isomer. The Diels-Alder reaction involves the [4+2] cycloaddition of a diene and a dienophile.[14]

  • The Strategy: One could envision a reaction between a 1,4-diphenyl-1,3-butadiene derivative and phenylacetylene, followed by an oxidation step to aromatize the resulting cyclohexadiene ring.

  • Challenges:

    • Regioselectivity: Controlling the reaction to yield the 1,2,3-substitution pattern instead of other isomers (like the 1,2,4- or 1,3,5-) is extremely difficult and depends heavily on the electronic and steric nature of substituents on both the diene and dienophile.

    • Reaction Conditions: Diels-Alder reactions with aromatic components often require high temperatures, which can lead to side reactions or retro-Diels-Alder reactions.[15]

    • Catalysis: While Lewis acid catalysis is common for Diels-Alder reactions, cobalt-catalyzed variants have shown promise for controlling regioselectivity in the synthesis of substituted benzenes.[16]

Question: What about cyclotrimerization or cyclocondensation reactions?

Answer: These methods are excellent for producing symmetrically substituted benzenes, but typically yield the 1,3,5-isomer.

  • Cyclotrimerization of Alkynes: The cyclotrimerization of phenylacetylene, for example, produces a mixture of 1,2,4- and 1,3,5-triphenylbenzene, with the 1,3,5-isomer usually predominating. Achieving the 1,2,3-isomer is not feasible with this method.

  • Cyclocondensation of Ketones: The acid- or base-catalyzed self-condensation of acetophenone is a classic method for synthesizing 1,3,5-triphenylbenzene.[17][18] It is not a viable route for the 1,2,3-isomer.

Visualizing the Catalytic Cycle and Steric Challenge

The diagram below illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the step most affected by steric hindrance.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition (Ar¹-Pd(II)-X)L₂ pd0->pdiia + Ar¹-X pdiib Transmetalation (Ar¹-Pd(II)-Ar²)L₂ pdiia->pdiib + Ar²-B(OR)₂ pdiib->pd0 Reductive Elimination (Forms Ar¹-Ar²) re_challenge This step is severely inhibited by steric hindrance between Ar¹ and Ar² when they have bulky ortho-substituents.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered reductive elimination step.

References
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available at: [Link]

  • Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. ResearchGate. Available at: [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH. Available at: [Link]

  • Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. Semantic Scholar. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]

  • Negishi coupling. Wikipedia. Available at: [Link]

  • Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Taylor & Francis Online. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Negishi coupling. chemeurope.com. Available at: [Link]

  • Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. Available at: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. University of Arizona. Available at: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link]

  • Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH. Available at: [Link]

  • Stille Polycondensation for Synthesis of Functional Materials. ResearchGate. Available at: [Link]

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. OUCI. Available at: [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. Available at: [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]

  • Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite. ResearchGate. Available at: [Link]

  • 1, 2, 3-tri-substituted benzene and method for synthesizing same. Google Patents.
  • Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material. Google Patents.
  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. Available at: [Link]

  • How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

  • A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. Google Patents.
  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. Available at: [Link]

  • The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. ResearchGate. Available at: [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Diels-Alder reactions of inert aromatic compounds within a self-assembled coordination cage. PubMed. Available at: [Link]

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. ResearchGate. Available at: [Link]

  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. Available at: [Link]

  • The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. New Journal of Chemistry (RSC Publishing). Available at: [Link]

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Technical Support Center: Synthesis of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted aromatic compounds. Here, we address specific challenges and frequently encountered issues related to the formation of side products during the synthesis of 1,2,3-triphenylbenzene. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of triphenylbenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-). What causes this lack of regioselectivity and how can I favor the 1,2,3-isomer?

A1: Root Cause Analysis & Strategic Solutions

The formation of isomeric triphenylbenzenes is a common challenge in reactions involving the cyclotrimerization of unsymmetrical alkynes or certain cycloaddition pathways. The root cause is a lack of regiochemical control, where reactants combine in different orientations, leading to a mixture of products.

Mechanistic Insight: Transition metal-catalyzed [2+2+2] cycloadditions are powerful methods for constructing benzene rings.[1] However, when co-trimerizing different alkynes (e.g., two molecules of phenylacetylene and one of diphenylacetylene), the catalyst's inability to perfectly distinguish and orient the incoming molecules can lead to isomeric products. Similarly, in cobalt-catalyzed Diels-Alder reactions, the regioselectivity is governed by a complex interplay of steric and electronic factors between the diene and dienophile.[2]

Troubleshooting & Optimization Protocol:

  • Catalyst and Ligand Selection: The choice of catalyst is paramount. For [2+2+2] cycloadditions, cobalt and nickel complexes are frequently used.[1][3] The electronic and steric properties of the ligands attached to the metal center can profoundly influence regioselectivity.

    • Recommendation: Employ a cobalt catalyst with a bulky phosphine ligand, such as Cobalt(II) bromide complexed with 1,2-Bis(diphenylphosphino)ethane (dppe). The steric hindrance imposed by the ligand can favor a specific orientation of the alkyne substrates as they coordinate to the metal center, thereby enhancing the yield of the desired 1,2,3-isomer.[2]

  • Reaction Pathway Control (Diels-Alder Approach): A highly regioselective alternative is a cobalt-catalyzed [4+2] cycloaddition (Diels-Alder reaction) followed by an oxidation step.[4]

    • Reaction: 1-phenyl-1,3-butadiene (diene) + diphenylacetylene (dienophile) → dihydro-1,2,3-triphenylbenzene → this compound (after oxidation).

    • Rationale: This stepwise approach locks in the connectivity early. The subsequent oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the ring without isomerization.[2]

  • Temperature and Concentration: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the sterically less-hindered (but potentially desired) product. Running the reaction at a higher concentration can favor the desired intermolecular reaction over side reactions.

Q2: After my reaction, I have a significant amount of a high-melting, insoluble white solid that I suspect is not my target compound. What is it, and how can I prevent it?

A2: Identification and Prevention of Hexaphenylbenzene

This side product is almost certainly hexaphenylbenzene . It is a common byproduct in syntheses that use diphenylacetylene as a reactant or in reactions run at very high temperatures where phenyl-containing precursors might undergo oligomerization.

Mechanism of Formation:

Hexaphenylbenzene can form via the metal-catalyzed trimerization of three molecules of diphenylacetylene. This process is highly favorable thermodynamically and can compete with the desired cross-cycloaddition, especially if the concentration of diphenylacetylene is too high or if the catalyst is non-selective.

Hexaphenylbenzene_Formation cluster_process Process cluster_product Side Product DPAC1 Diphenylacetylene Catalyst Metal Catalyst (e.g., Co, Ni) DPAC1->Catalyst DPAC2 Diphenylacetylene DPAC2->Catalyst DPAC3 Diphenylacetylene DPAC3->Catalyst Trimerization [2+2+2] Cycloaddition (Side Reaction) Catalyst->Trimerization HPB Hexaphenylbenzene (Insoluble, High M.P.) Trimerization->HPB

Caption: Formation of hexaphenylbenzene side product.

Prevention Strategies:

StrategyRationale
Control Stoichiometry Use the limiting reactant (e.g., the diene in a Diels-Alder approach) to control the reaction. Add the diphenylacetylene slowly to the reaction mixture to maintain its low concentration, thus disfavoring self-trimerization.
Optimize Temperature Run the reaction at the lowest effective temperature. High temperatures can promote undesired side reactions.
Catalyst Choice Use a catalyst known for high selectivity in cross-cycloadditions rather than homo-cyclotrimerizations.
Q3: My crude product contains significant amounts of unreacted starting materials. What are the likely causes and troubleshooting steps?

A3: Diagnosing and Resolving Incomplete Conversion

Incomplete conversion is a common issue that points to problems with reaction kinetics or catalyst activity.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_checks Primary Checks cluster_solutions Corrective Actions Start Incomplete Conversion (Unreacted Starting Material) Check_Catalyst 1. Catalyst Activity - Was it fresh? - Was it handled under inert atmosphere? Start->Check_Catalyst Check_Reagents 2. Reagent Purity - Were starting materials pure and dry? Start->Check_Reagents Check_Conditions 3. Reaction Conditions - Correct temperature? - Sufficient reaction time? Start->Check_Conditions Sol_Catalyst Activate or use fresh catalyst. Ensure inert conditions (N2/Ar). Check_Catalyst->Sol_Catalyst Sol_Reagents Purify/dry reagents. Use anhydrous solvents. Check_Reagents->Sol_Reagents Sol_Conditions Increase temperature moderately. Extend reaction time and monitor by TLC/GC. Check_Conditions->Sol_Conditions

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Analysis:

  • Catalyst Deactivation: Many organometallic catalysts, especially cobalt(I) species, are sensitive to air and moisture.[5]

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be set up and run under an inert atmosphere (Nitrogen or Argon). If using a pre-catalyst that is reduced in situ (e.g., CoBr₂ with a reducing agent like zinc), ensure the reducing agent is active.[2]

  • Insufficient Activation Energy: The reaction may be kinetically slow under the chosen conditions.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If a temperature increase doesn't help, consider extending the reaction time.

  • Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons.

    • Solution: Purify starting materials before use. Phenylacetylene, for instance, can be distilled to remove polymeric impurities. Ensure solvents are of high purity (e.g., anhydrous grade).

Q4: How can I effectively purify this compound from its isomers and other side products?

A4: A Multi-Step Purification Protocol

Purifying this compound from its isomers (1,2,4- and 1,3,5-) can be challenging due to their similar polarities. A combination of techniques is often most effective.

Step 1: Initial Filtration (if applicable) If your reaction has produced insoluble hexaphenylbenzene, a simple hot filtration can be very effective. Dissolve the crude product in a high-boiling solvent like toluene or diphenyl ether in which the triphenylbenzene isomers are soluble but hexaphenylbenzene is not. Filter the hot solution to remove the insoluble side product.

Step 2: Column Chromatography This is the most reliable method for separating isomers.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): The key is to find a solvent system with the right polarity to achieve separation. Start with a non-polar solvent and gradually increase polarity.

    • Recommended System: Begin with pure hexane or petroleum ether. Gradually add small percentages of a slightly more polar solvent like toluene or dichloromethane. The isomers will elute at slightly different rates. The 1,3,5-isomer is the most symmetrical and often the least polar, eluting first, while the more sterically hindered 1,2,3-isomer is typically more retained.

    • Monitoring: Collect small fractions and analyze them by TLC to identify which fractions contain the pure desired product.

Step 3: Recrystallization Once the product is enriched in the 1,2,3-isomer via chromatography, recrystallization can be used to achieve high purity.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

    • Good Candidates: Ethanol or a mixed solvent system like ethanol/toluene can be effective.

    • Procedure: Dissolve the semi-purified product in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed. The less soluble this compound should crystallize out, leaving more soluble impurities in the mother liquor.

Purity Verification: Always verify the purity of the final product by measuring its melting point (literature value: 157-159 °C) and comparing it with reference data.[7] NMR spectroscopy is also essential to confirm the substitution pattern and absence of isomeric impurities.[8]

References

  • Hilt, G., & Danz, M. (2008). Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. Synthesis, 2008(14), 2257-2263. Available at: [Link]

  • Hilt, G., & Smolko, K. I. (2003). A straightforward reaction sequence consisting of the Wittig olefination of aldehydes utilizing allyltriphenylphosphonium bromide for the generation of 1-substituted 1,3-dienes, cobalt-catalyzed neutral Diels-Alder reaction with terminal and internal alkynes, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation. Angewandte Chemie International Edition, 42, 2795-2797. Available at: [Link]

  • Wikipedia Contributors. (2023). Alkyne trimerisation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Montgomery, J. (2021). Nickel-Catalyzed Cycloaddition Reactions. Purdue University Graduate School. Available at: [Link]

  • Buza, D., & Polaczkowa, W. (1961). Conjugation in the this compound System. Tetrahedron Letters, 2(1), 531-534. Available at: [Link]

  • Dong, V. M. (2013). Cobalt in Organic Synthesis. University of California, Irvine. Available at: [Link]

  • ResearchGate. (2015). I have an isomer impurity which is difficult to remove, any suggestions? Forum Discussion. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Characterization of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1,2,3-triphenylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this sterically hindered polyaromatic hydrocarbon. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction to the Challenges in Characterizing this compound

This compound presents a unique set of analytical challenges primarily due to its molecular structure. The three contiguous phenyl rings on the central benzene core lead to significant steric hindrance, which can influence its spectroscopic and physical properties. This guide will address potential issues related to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination, providing you with the expertise to obtain high-quality, reliable data.

Part 1: Troubleshooting NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural elucidation of organic molecules. However, the complex aromatic region and potential for peak broadening in the spectrum of this compound can complicate interpretation.

Frequently Asked Questions (FAQs) - NMR

Q1: Why does the aromatic region of my 1H NMR spectrum for this compound show a complex, overlapping multiplet instead of distinct signals?

A1: The 1H NMR spectrum of this compound is inherently complex due to the number of chemically similar but magnetically non-equivalent protons on the four phenyl rings. The protons on the central benzene ring and the three substituent phenyl rings all resonate in a narrow chemical shift range, typically between 7.0 and 8.0 ppm. This, coupled with intricate spin-spin coupling, often results in a broad, poorly resolved multiplet.

  • Causality: The steric crowding of the three adjacent phenyl groups can restrict bond rotation, leading to a more rigid conformation. This conformational rigidity can make protons that might be chemically equivalent in a freely rotating system, magnetically non-equivalent, further complicating the spectrum.

Q2: My 1H NMR signals are broad. What are the possible causes and solutions?

A2: Broad peaks in the NMR spectrum of an aromatic compound like this compound can stem from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the NMR solvent, leading to a heterogeneous sample and broad lines.

  • Aggregation: At higher concentrations, π-π stacking interactions between the aromatic rings can lead to aggregation, which can broaden signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Instrumental Factors: Poor shimming of the magnetic field will lead to broad peaks.

Troubleshooting Workflow for Broad NMR Peaks:

Caption: Troubleshooting workflow for broad NMR peaks.

Part 2: Troubleshooting Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For nonpolar, aromatic molecules like this compound, the choice of ionization technique is critical.

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: I am not observing the molecular ion peak (M+•) in the mass spectrum of my this compound sample. Why is this happening?

A1: The absence of a molecular ion peak is a common issue, particularly with high-energy ionization techniques like Electron Ionization (EI).

  • Excessive Fragmentation: EI can impart a large amount of energy into the molecule, causing it to fragment extensively and leaving a very low abundance of the intact molecular ion.

  • Thermal Decomposition: If the sample is introduced via a heated probe, it might decompose before ionization.

Q2: Which ionization technique is best suited for this compound?

A2: For a nonpolar and relatively volatile compound like this compound, Electron Ionization (EI) is a suitable technique as it provides valuable structural information through fragmentation. However, if the molecular ion is not observed, a "softer" ionization technique should be considered.

Ionization TechniquePrincipleSuitability for this compound
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and fragmentation.Good for structural elucidation via fragmentation, but may lead to a weak or absent molecular ion peak.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte.A softer technique that is more likely to produce a prominent protonated molecule peak ([M+H]+), confirming the molecular weight.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Generally not suitable for nonpolar compounds like this compound as it requires the analyte to be ionizable in solution.

Expected Fragmentation Pattern in EI-MS:

The mass spectrum of this compound (MW = 306.4 g/mol ) is expected to show a molecular ion peak at m/z 306. Key fragment ions would arise from the loss of phenyl groups (C6H5, 77 Da) and further fragmentation of the polycyclic core. A prominent fragment at m/z 229 ([M-C6H5]+) is anticipated. The fragmentation of the benzene ring itself can also produce characteristic ions at m/z 77, 76, 75, 74, and 73.[1]

Part 3: Accurate Melting Point Determination

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. For this compound, the literature value is typically in the range of 157-159 °C.

Frequently Asked Questions (FAQs) - Melting Point

Q1: My measured melting point for this compound is broad and lower than the literature value. What does this indicate?

A1: A broad and depressed melting point is a classic sign of an impure sample. Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces.

  • Potential Impurities: Depending on the synthetic route, impurities could include starting materials, partially reacted intermediates, or isomers (e.g., 1,2,4- or 1,3,5-triphenylbenzene). For instance, in a Diels-Alder synthesis, unreacted dienophile or diene could be present.

Q2: How can I ensure I am obtaining an accurate melting point?

A2: To obtain a reliable melting point, follow this protocol:

Experimental Protocol: Accurate Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Packing the Capillary: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Calibration: Calibrate the melting point apparatus using standards with known melting points close to the expected value of your sample.

  • Heating Rate: Use a slow heating rate of 1-2 °C per minute near the expected melting point. A rapid heating rate can lead to an artificially broad and elevated melting point range.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).

Part 4: Identifying and Characterizing Potential Impurities

The nature of impurities will be highly dependent on the synthetic route used to prepare this compound. A common laboratory synthesis involves a cobalt-catalyzed Diels-Alder reaction.[2][3]

Potential Impurities from a Diels-Alder Synthesis:

Caption: Potential impurities from a Diels-Alder synthesis of this compound.

Characterization of Impurities:

  • NMR Spectroscopy: The presence of unreacted starting materials or isomeric byproducts will introduce additional signals in the 1H and 13C NMR spectra. For example, the more symmetric 1,3,5-triphenylbenzene would show a much simpler NMR spectrum.[4][5]

  • Mass Spectrometry: GC-MS is an excellent technique for identifying volatile impurities. Each impurity will have a distinct retention time and mass spectrum.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample and to isolate impurities for further characterization.

By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can confidently characterize this compound and ensure the integrity of their experimental results.

References

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (URL not available)
  • (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO †. (URL not available)
  • Electronic Supplementary Information Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. The Royal Society of Chemistry. (URL: [Link])

  • 1,2,3-triphenylcyclopropenium bromide - Organic Syntheses Procedure. (URL: [Link])

  • 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem. (URL: [Link])

  • Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives - Organic Chemistry Portal. (URL: [Link])

  • 1,1':3',1''-Terphenyl, 5'-phenyl- - the NIST WebBook. (URL: [Link])

  • Benzene, 1,2,3-trimethyl- - the NIST WebBook. (URL: [Link])

  • Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives - Sci-Hub. (URL: [Link])

  • image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene | Request PDF. (URL: [Link])

  • Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts - SciELO México. (URL: [Link])

  • (PDF) Preliminary results of the reaction of cyclotrimerization of phenylacetylene [2+2+2] catalyzed by [(Cp∗)Co(Indene)] complex. (URL: [Link])

  • Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (URL: not available)
  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PubMed Central. (URL: [Link])

Sources

Technical Support Center: Purification of 1,2,3-Triphenylbenzene by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 1,2,3-triphenylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring successful purification outcomes.

Introduction: The Challenge of Isomer Separation

This compound is a polycyclic aromatic hydrocarbon with its isomers, 1,3,5- and 1,2,4-triphenylbenzene, often present as by-products in its synthesis.[1][2] The structural similarity of these isomers presents a significant chromatographic challenge. This guide provides the necessary tools and knowledge to overcome these separation hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude this compound sample?

A1: The primary impurities depend on the synthetic route. For instance, the trimerization of phenylacetylene can yield a mixture of triphenylbenzene isomers.[1] Other potential impurities include unreacted starting materials, catalysts, and by-products from side reactions.

Q2: How do I choose between column chromatography and HPLC for purification?

A2: The choice depends on the scale of your purification and the required purity.

  • Column Chromatography: Ideal for larger scale purifications (milligrams to grams) and for removing bulk impurities. It is generally a lower-resolution technique compared to HPLC.

  • High-Performance Liquid Chromatography (HPLC): Best suited for high-resolution separations, achieving high purity on an analytical to semi-preparative scale. It is the preferred method for separating closely related isomers.[3][4]

Q3: What is the solubility of this compound in common organic solvents?

A3: this compound is a non-polar compound and is generally soluble in non-polar organic solvents like toluene, hexane, and chloroform.[5][6] Its solubility is limited in polar solvents such as water. Temperature can influence solubility; heating can improve dissolution in appropriate organic solvents.[5][6]

Q4: Can I use Gas Chromatography (GC) for purity analysis of this compound?

A4: Yes, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent technique for assessing the purity of this compound, especially for detecting volatile impurities.[7] Given its relatively high boiling point, a high-temperature GC method would be required.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of isomers Inappropriate solvent system polarity.Optimize the mobile phase. For non-polar compounds like triphenylbenzenes, a low-polarity mobile phase (e.g., hexane with a small amount of a slightly more polar solvent like toluene or dichloromethane) is a good starting point.[8]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor resolution.[9]
Compound is not eluting from the column Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution).[8] For example, slowly increase the percentage of toluene or dichloromethane in hexane.
Compound has poor solubility in the mobile phase.Ensure the chosen mobile phase can dissolve this compound. You may need to select a different solvent system.[5]
Streaking or tailing of bands Compound is interacting too strongly with the stationary phase.The acidic nature of silica gel can sometimes cause issues. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[8][10]
Sample is not fully dissolved when loaded.Ensure your sample is completely dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[9]
HPLC Troubleshooting
Problem Potential Cause Solution
Co-elution of this compound with an isomer Suboptimal mobile phase composition.For reversed-phase HPLC, carefully adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[11][12] The choice between acetonitrile and methanol can affect selectivity due to different interactions with the stationary phase and analytes.[13]
Inappropriate stationary phase.Consider a stationary phase with different selectivity. A phenyl-hexyl or biphenyl stationary phase may offer better resolution for aromatic compounds compared to a standard C18 column due to π-π interactions.[14]
Broad peaks Column void or contamination.Replace the column if a void is suspected. To prevent contamination, always filter your samples and mobile phases.[15]
High flow rate.Optimize the flow rate. A lower flow rate can sometimes improve peak shape and resolution.
Temperature effects.Increasing the column temperature can sometimes improve peak efficiency and reduce broadening, especially for complex molecules.[3]
Baseline noise or drift Air bubbles in the system.Degas the mobile phase thoroughly.[16]
Contaminated mobile phase or detector cell.Use high-purity HPLC-grade solvents.[12] If the detector cell is contaminated, follow the manufacturer's instructions for cleaning.[16]
Leaks in the system.Systematically check all fittings and connections for leaks.[17]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of a crude mixture containing this compound.

Materials:

  • Silica gel (60-120 mesh)[9]

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Toluene or Dichloromethane (HPLC grade)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of toluene or the initial mobile phase. Carefully load the sample onto the top of the silica bed.[9]

  • Elution: Begin elution with pure hexane.

  • Gradient Elution: Gradually increase the polarity by adding small percentages of toluene or dichloromethane to the hexane. A typical gradient might be from 100% hexane to 98:2 hexane:toluene, then 95:5, and so on.[8]

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 2: High-Resolution Purification by HPLC

This protocol is for achieving high purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample vials

Chromatographic Conditions:

Parameter Value
Column C18 or Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C[14]
Detection UV at 254 nm or 280 nm[14]
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of the partially purified this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[18]

  • Injection: Inject the sample onto the column.

  • Elution and Data Collection: Run the HPLC method and collect the data.

  • Fraction Collection (for semi-preparative HPLC): If using a semi-preparative system, collect the eluent corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions to confirm purity.

Visualizing the Workflow

General Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve ColumnChrom Column Chromatography (Bulk Purification) Dissolve->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Monitor Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate PartiallyPure Partially Purified Product Evaporate->PartiallyPure HPLC HPLC (High Purity Separation) PartiallyPure->HPLC PurityAnalysis Purity Analysis (GC, NMR) HPLC->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Poor Separation? CheckMobilePhase Optimize Mobile Phase? Start->CheckMobilePhase Yes Success Separation Achieved Start->Success No CheckStationaryPhase Change Stationary Phase? CheckMobilePhase->CheckStationaryPhase Still poor CheckMobilePhase->Success Improved CheckLoading Reduce Sample Load? CheckStationaryPhase->CheckLoading Still poor CheckStationaryPhase->Success Improved CheckLoading->Success Improved

Caption: A simplified logic diagram for troubleshooting poor separation.

References

  • Triphenylbenzene - Solubility of Things. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • 1,3,5-Triphenylbenzene - Solubility of Things. (n.d.).
  • This compound 97 1165-14-6. (n.d.). Sigma-Aldrich.
  • This compound | 1165-14-6. (n.d.). Benchchem.
  • CONJUGATION IN THE this compound SYSTEM. (n.d.).
  • This compound | CAS 1165-14-6. (n.d.). SCBT.
  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (n.d.). Queen's University Belfast.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Application Note: Chromatographic Separation of (1,2,2-Trichlorocyclopropyl)benzene Isomers. (n.d.). Benchchem.
  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.).
  • Wiley-VCH 2008 - Supporting Information. (n.d.).
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of High-Purity 1,2,4-Triphenylbenzene. (n.d.). Benchchem.
  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024, July 18). NIH.
  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.).
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6).
  • Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite. (n.d.). ResearchGate.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Improving HPLC Separation of Polyphenols | Request PDF. (2025, August 6). ResearchGate.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. (n.d.). Waters Corporation.
  • A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. (n.d.). Google Patents.
  • How To Select Mobile Phase In HPLC Method Development?. (2025, March 25). Next LVL Programming.
  • Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues. (n.d.). Thermo Fisher Scientific.
  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (2020, June 2). PMC - NIH.
  • Bulletin 853B Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them. (n.d.).
  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki.
  • (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO †. (n.d.).
  • HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate.
  • 1,3,5-Triphenylbenzene | C24H18 | CID 11930. (n.d.). PubChem.
  • 13 C NMR of 1,3,5-triphenyl benzene molecule in which carbons are... (n.d.). ResearchGate.
  • This compound 97 1165-14-6. (n.d.). Sigma-Aldrich.
  • Need Help Perfecting Your HPLC Purifications?. (2022, October 13). YouTube.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1).
  • Sample Preparation for Chromatographic Purification. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Purification of (1,2,2-Trichlorocyclopropyl)benzene. (n.d.). Benchchem.

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Technical Support Center: Catalyst Deactivation in 1,2,3-Triphenylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,2,3-triphenylbenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we provide not only procedural steps but also the underlying rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my this compound synthesis?

A1: The primary indicators of a failing catalyst system are often observable during or after the reaction:

  • Low or No Product Yield: This is the most direct sign that your catalyst is not performing efficiently.[1]

  • Stalled Reaction: The reaction begins, consuming some starting material, but fails to proceed to completion.

  • Formation of Black Precipitate: The appearance of a fine black powder, known as "palladium black," is a definitive visual cue of catalyst aggregation and precipitation.[1] This form of palladium is catalytically inactive in the desired cross-coupling cycle.

  • Increased Byproduct Formation: A noticeable increase in side products, particularly homocoupled products (e.g., biphenyl from phenylboronic acid), suggests that the desired catalytic pathway is being inhibited, allowing side reactions to dominate.[1]

Q2: My reaction mixture turned black. What does this signify and how can I prevent it?

A2: A black precipitate indicates the formation of palladium black, which occurs when the active Pd(0) species agglomerates and falls out of solution.[1] This is a common deactivation pathway. The phosphine ligands are meant to stabilize the Pd(0) center, but if the ligand concentration is too low, the ligand is not bulky enough, or it degrades, the palladium atoms will aggregate.

Prevention Strategies:

  • Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that form stable complexes with palladium. For a sterically demanding synthesis like this compound, robust ligands are crucial.

  • Maintain Inert Atmosphere: Oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst, leading to degradation and aggregation. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Control Reaction Temperature: Excessively high temperatures can accelerate ligand degradation and catalyst agglomeration.

Q3: What is a recommended starting point for a catalytic system for a Suzuki-Miyaura synthesis of this compound?

A3: The Suzuki-Miyaura reaction is a powerful method for forming the C-C bonds required for this compound.[2][3][4] A robust starting point would involve a palladium(II) precatalyst that is easily reduced in situ, combined with a specialized ligand. For challenging substrates, including those that are sterically hindered or involve less reactive aryl chlorides, advanced catalyst systems are recommended.[5][6]

Recommended System:

  • Palladium Source: Pd(OAc)₂ or a pre-catalyst like a palladacycle.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) or a sterically demanding N-heterocyclic carbene (NHC) ligand.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is essential to activate the boronic acid for the transmetalation step.[4][7]

  • Solvent: Anhydrous polar aprotic solvents like dioxane or THF, often with a small amount of water, are typical.

Q4: Is it possible to recycle the palladium catalyst from my reaction?

A4: Catalyst recycling is highly desirable to reduce costs and improve the sustainability of the process.[3][8] While homogeneous catalysts, like those typically used for this synthesis, are difficult to separate from the product mixture, several strategies exist.[8] One common approach involves immobilizing the palladium catalyst on a solid support, creating a heterogeneous catalyst that can be filtered off and reused.[9] For homogeneous systems, recovery may involve precipitation and reclamation of the palladium, which can then be used to prepare a fresh catalyst.[10] However, recovered catalysts may show reduced activity if not properly regenerated.[11]

Troubleshooting Guide: Catalyst Deactivation

This section provides a deeper dive into specific experimental problems, their root causes, and corrective actions.

Issue 1: Low or No Product Yield with Significant Unreacted Starting Material

This is a classic symptom of premature catalyst death. The catalytic cycle starts but cannot be sustained.

Potential Cause A: Catalyst Aggregation into Palladium Black

The most common deactivation pathway where the active, soluble Pd(0)L₂ species loses its stabilizing ligands and aggregates into inactive metallic palladium.

Causality: The equilibrium between the ligated palladium species and "ligand-free" palladium can be shifted by several factors. In the synthesis of a sterically crowded molecule like this compound, the reductive elimination step that forms the product can be slow. This may increase the lifetime of unstable intermediates, providing more opportunity for deactivation pathways to occur.

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Ensure all solvents and reagents are rigorously degassed and the reaction is run under a positive pressure of an inert gas.

  • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the catalytic species. Try increasing the ratio from 2:1 to 4:1 (Ligand:Pd).

  • Switch to a More Robust Ligand: If using simple ligands like PPh₃, switch to a bulkier, more electron-donating ligand. See the table below for suggestions.

  • Lower Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), though this may require longer reaction times.

Potential Cause B: Inefficient Transmetalation

The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step in the Suzuki-Miyaura cycle.[12] If this step is too slow, the palladium(II) intermediate has more time to undergo side reactions or decomposition.

Causality: Transmetalation requires the activation of the organoboron species by a base.[4][7] The choice of base and solvent system is critical. An inappropriate base may not be strong enough to form the reactive "ate" complex, or it may have poor solubility in the reaction medium.

Troubleshooting Protocol:

  • Optimize the Base: If using a weak base like NaHCO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

  • Solvent System Modification: The presence of water can be crucial. If running in strictly anhydrous conditions, try adding a small amount of water (e.g., a 10:1 ratio of organic solvent to water) to improve the solubility of the base and facilitate the formation of the boronate complex.

  • Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) upon storage. Verify the quality of your boronic acid or consider using potassium trifluoroborate salts, which are often more stable.

Ligand Type Example Key Characteristics Typical Application
TriarylphosphinePPh₃Inexpensive, basic ligandSimple, unhindered couplings; often requires higher temperatures.
DialkylbiarylphosphineSPhos, XPhosBulky, electron-richHighly active for sterically hindered substrates and aryl chlorides.[6]
N-Heterocyclic CarbeneIPr, IMesVery strong electron donorsExcellent for activating unreactive substrates; can be sensitive to air/moisture.

Table 1: Comparison of common ligand classes for Suzuki-Miyaura cross-coupling reactions.

Visualizing the Process: Catalytic Cycles and Deactivation

Understanding the intended reaction pathway and how it can fail is crucial for effective troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + R¹-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Ligand Dissociation / Aggregation PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans + [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 - R¹-R² caption Fig 1. The Suzuki-Miyaura catalytic cycle and a primary deactivation pathway.

Caption: The desired catalytic cycle versus catalyst aggregation.

Key Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Double Suzuki-Miyaura Coupling

This protocol outlines the synthesis starting from 1,2-dibromobenzene and phenylboronic acid. It is a representative procedure and may require optimization.

Materials:

  • 1,2-Dibromobenzene

  • Phenylboronic acid (2.2 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1,2-dibromobenzene (1.0 eq), phenylboronic acid (2.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (10:1 v/v ratio) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Look for the disappearance of the starting material and the intermediate 2-bromobiphenyl.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by column chromatography on silica gel to yield this compound.

Protocol 2: Troubleshooting Workflow

Use this logical guide to diagnose issues with your reaction.

Troubleshooting_Workflow start Low Product Yield Observed check_precipitate Is there a black precipitate? start->check_precipitate check_sm Is starting material consumed? check_precipitate->check_sm No cause_aggregation Likely Cause: Catalyst Aggregation check_precipitate->cause_aggregation Yes cause_transmetalation Likely Cause: Inefficient Transmetalation check_sm->cause_transmetalation No cause_other Likely Cause: Other issues (e.g., poor reagent quality, incorrect stoichiometry) check_sm->cause_other Yes solution_aggregation Action: - Improve inert atmosphere - Use bulkier ligand - Lower temperature cause_aggregation->solution_aggregation solution_transmetalation Action: - Use stronger base (K₃PO₄) - Check boronic acid quality - Adjust solvent/water ratio cause_transmetalation->solution_transmetalation solution_other Action: - Re-purify reagents - Verify all measurements cause_other->solution_other

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling.
  • Google Patents. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • Iranian Chemical Communication. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts.
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • ResearchGate. (n.d.). Recyclable palladium catalysts for suzuki cross-coupling reaction.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • ACS Publications. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • ResearchGate. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
  • Google Patents. (n.d.). Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
  • ACS Publications. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • PubMed Central. (n.d.). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance.
  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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Validation & Comparative

A Comparative Guide to the Reactivity of Triphenylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isomeric triphenylbenzenes—1,3,5-triphenylbenzene, 1,2,4-triphenylbenzene, and 1,2,3-triphenylbenzene—serve as foundational scaffolds in materials science and complex organic synthesis. While sharing a common molecular formula, their distinct substitution patterns give rise to significant differences in steric and electronic properties, which in turn dictate their chemical reactivity. This guide provides a comparative analysis of these isomers, focusing on their behavior in key organic transformations. We will explore the causality behind their differential reactivity, supported by experimental data, and provide detailed protocols for representative reactions.

The Structural and Electronic Landscape of Triphenylbenzene Isomers

The arrangement of the three phenyl substituents on the central benzene ring is the primary determinant of each isomer's properties.

  • 1,3,5-Triphenylbenzene (sym-TPB): This highly symmetrical isomer possesses a C3-symmetric structure.[1] The phenyl groups are positioned to minimize steric hindrance, leading to a relatively planar conformation compared to its isomers, although significant twisting of the phenyl rings relative to the central ring still occurs. This symmetry contributes to its notable thermal stability.[1]

  • 1,2,4-Triphenylbenzene: This asymmetric isomer lacks the high symmetry of the 1,3,5-isomer. The adjacent phenyl groups in the 1 and 2 positions introduce significant steric strain, forcing them out of plane with the central ring.

  • This compound (vic-TPB): The vicinal (adjacent) arrangement of all three phenyl groups results in the most significant steric hindrance among the isomers.[2][3] This severe crowding forces the phenyl rings to adopt a highly twisted, non-planar conformation, which restricts conjugation between the phenyl substituents and the central benzene ring.[3] Despite this, the 1,2,3-isomer is not as energetically destabilized as might be expected, potentially due to stabilizing π-π stacking interactions between the outer phenyl rings.[2]

The stability order of the isomers, based on thermodynamic studies, is 1,3,5-TPB > 1,2,3-TPB , with the 1,3,5-isomer being the more stable of the two.[2]

Electronic and Steric Effects: The Drivers of Reactivity

The reactivity of these isomers is governed by a delicate interplay of electronic and steric effects.[4][5]

  • Electronic Effects: Phenyl groups are weakly activating and act as ortho, para-directors in electrophilic aromatic substitution (EAS) reactions.[6] This is due to the resonance donation of π-electrons from the phenyl substituent to the central ring, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction.[7][8]

  • Steric Hindrance: The bulky nature of the phenyl groups can physically block the approach of reagents to certain positions on the central ring.[4][9] This effect is most pronounced in the 1,2,3- and 1,2,4-isomers where adjacent phenyl groups crowd potential reaction sites.

The following diagram illustrates the conceptual interplay of these effects.

Caption: Interplay of steric and electronic effects in triphenylbenzene isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions are a cornerstone of aromatic chemistry and clearly illustrate the reactivity differences among the triphenylbenzene isomers. A classic example is nitration.

Mechanistic Considerations

The general mechanism for EAS involves the attack of an electrophile on the benzene ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.[7][8] The phenyl substituents, being ortho, para-directing, activate these positions on the central ring. However, the regioselectivity is heavily influenced by steric hindrance.

Experimental Data: Comparative Nitration

A quantitative study on the nitration of 1,3,5-triphenylbenzene provides clear evidence of the competition between electronic activation and steric hindrance.[10][11]

Product IsomerYieldSite of AttackControlling Factor
2-Nitro-1,3,5-triphenylbenzene62%Central RingElectronic (Resonance)
1-(o-Nitrophenyl)-3,5-diphenylbenzene23%Peripheral Ring (ortho)Electronic & Steric Balance
1-(p-Nitrophenyl)-3,5-diphenylbenzene15%Peripheral Ring (para)Electronic & Steric Balance

Data sourced from the Journal of Organic Chemistry.[10][11]

Analysis:

  • Attack on the Central Ring: Despite the steric hindrance from the flanking phenyl groups, the most activated position on the central ring (C2) is the major site of attack. This demonstrates that the powerful resonance stabilization of the resulting arenium ion can overcome significant steric repulsion.[10]

  • Attack on Peripheral Rings: Substitution also occurs on the outer phenyl rings at the electronically activated ortho and para positions.

For This compound , the reactivity in electrophilic substitution is greater than that of benzene, indicating that the phenyl groups' conjugative effect is crucial in stabilizing the transition state.[3] However, the severe steric crowding makes substitution on the central ring highly unfavorable.

Experimental Protocol: Comparative Nitration of 1,3,5-Triphenylbenzene

This protocol is based on established methods for the nitration of aromatic compounds.[10]

Objective: To determine the product distribution from the nitration of 1,3,5-triphenylbenzene.

Materials:

  • 1,3,5-Triphenylbenzene

  • Fuming Nitric Acid (HNO₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1.0 g of 1,3,5-triphenylbenzene in 20 mL of dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 5 mL of acetic anhydride.

  • Add a cooled mixture of 0.5 mL of fuming nitric acid and 2 mL of acetic anhydride dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour.

  • Slowly pour the reaction mixture into 50 mL of a saturated sodium bicarbonate solution to neutralize the acids.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product mixture by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the isomers.

  • Characterize the fractions using ¹H NMR and Mass Spectrometry to determine the product ratio.

The following workflow diagram illustrates this process.

Nitration_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup & Purification A Dissolve 1,3,5-TPB in CH2Cl2 B Cool to 0°C A->B C Add Acetic Anhydride B->C D Add Nitrating Mixture (HNO3/(CH3CO)2O) C->D E Stir for 1 hour at 0°C D->E F Quench with NaHCO3 E->F Proceed to Workup G Extract with CH2Cl2 F->G H Dry & Concentrate G->H I Column Chromatography H->I Characterization\n(NMR, MS) Characterization (NMR, MS) I->Characterization\n(NMR, MS)

Sources

A Comparative Guide to the Electronic Structure of 1,2,3-Triphenylbenzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Crowding in Polyphenylbenzenes

Polyphenylbenzenes, a class of aromatic hydrocarbons, serve as fundamental building blocks in materials science and organic electronics. Their utility is intrinsically linked to their three-dimensional structure and the resulting electronic properties. Among the isomers of triphenylbenzene, 1,2,3-triphenylbenzene (1,2,3-TPB) presents a unique case study in the interplay between steric hindrance and π-conjugation.[1] Unlike its highly symmetric C₃-symmetric isomer, 1,3,5-triphenylbenzene, the adjacent arrangement of phenyl groups in 1,2,3-TPB forces a non-planar conformation.[1][2] This structural deviation has profound implications for its electronic behavior, influencing properties critical for applications in optoelectronics and as molecular probes.[1]

This guide provides an in-depth comparison of the electronic structure of 1,2,3-TPB, primarily through the lens of Density Functional Theory (DFT). We will explore the rationale behind selecting specific computational methods, provide a detailed protocol for analysis, and compare the theoretical results with its more stable isomer, 1,3,5-TPB, to illuminate the structure-property relationships that govern this class of molecules.

Theoretical Framework: Selecting the Right Tools for the Job

The accurate prediction of molecular properties hinges on the selection of an appropriate theoretical model. For organic molecules like triphenylbenzene, DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.[3]

Causality Behind Method Selection: Why B3LYP/6-31G(d)?

For researchers studying the electronic properties of aromatic systems, the choice of a functional and basis set is a critical decision that dictates the reliability of the results.

  • The Functional: B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals from other sources.[4] This admixture has proven exceptionally effective for a wide range of organic molecules, providing reliable geometries and electronic properties without the prohibitive computational expense of higher-level ab initio methods.[5][6] For molecules like 1,2,3-TPB, where electron correlation within the π-system is significant, B3LYP offers a robust and well-validated starting point.[7]

  • The Basis Set: 6-31G(d): A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d) basis set is a split-valence basis set that offers a good compromise between accuracy and efficiency. The crucial component here is the (d) term, which adds polarization functions on heavy (non-hydrogen) atoms. These functions provide the necessary flexibility to accurately describe the anisotropic electron density in chemical bonds and, critically, the non-planar distortions caused by steric repulsion in 1,2,3-TPB.[4][7] Without these functions, the model would inadequately capture the subtle but critical geometric and electronic consequences of steric strain.

This combination, B3LYP/6-31G(d), represents a "gold standard" for initial DFT investigations of medium-sized organic molecules, providing a self-validating system where the results are broadly comparable across the scientific literature.[6]

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a step-by-step methodology for conducting a DFT analysis of this compound using a quantum chemistry software package like Gaussian or ORCA.[8]

Step 1: Molecular Structure Input

  • Construct the this compound molecule using a molecular builder. Ensure correct atom connectivity and initial 3D geometry. The CAS number for 1,2,3-TPB is 1165-14-6.[9]

Step 2: Ground State Geometry Optimization

  • Objective: To find the lowest-energy conformation of the molecule.

  • Methodology:

    • Set up a geometry optimization calculation.

    • Specify the theoretical level: B3LYP functional and 6-31G(d) basis set.

    • Run the calculation until the forces on the atoms and the energy change between steps fall below the default convergence criteria.

    • Validation: Perform a subsequent frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To understand the molecule's electronic transitions and reactivity.

  • Methodology:

    • Using the optimized geometry from Step 2, perform a single-point energy calculation.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO) is a key indicator of kinetic stability and the energy required for electronic excitation.[10]

    • Visualize the 3D plots of the HOMO and LUMO to understand the distribution of electron density involved in potential electronic transitions.

Step 4: Excited State Analysis via TD-DFT

  • Objective: To predict the UV-Visible absorption spectrum.

  • Methodology:

    • Employ Time-Dependent DFT (TD-DFT) on the optimized ground state geometry.[8]

    • Use the same B3LYP/6-31G(d) level of theory.

    • Calculate the first several (e.g., 10) vertical excitation energies and their corresponding oscillator strengths. The wavelengths of transitions with high oscillator strengths correspond to the absorption maxima (λ_max) observed experimentally.[8]

G cluster_input Preparation cluster_calc Calculation cluster_output Analysis node_A 1. Molecular Input (1,2,3-TPB Structure) node_B 2. Geometry Optimization (B3LYP/6-31G(d)) node_A->node_B node_C 3. Frequency Calculation (Validation Step) node_B->node_C node_D 4. Single-Point Energy (Electronic Properties) node_C->node_D node_F Optimized Geometry (Dihedral Angles) node_C->node_F node_E 5. TD-DFT Calculation (Excited States) node_D->node_E node_G HOMO/LUMO Energies (Energy Gap) node_D->node_G node_H Excitation Energies (Simulated Spectrum) node_E->node_H

Caption: Computational workflow for DFT analysis of this compound.

Comparative Analysis: The Impact of Isomerism

The distinct substitution patterns of 1,2,3-TPB and 1,3,5-TPB lead to significant differences in their structural and electronic properties. The steric clash between the adjacent phenyl groups in 1,2,3-TPB is the primary driver of these differences.

Caption: Steric interactions in 1,2,3-TPB vs. the symmetric 1,3,5-TPB.

Structural Properties

DFT calculations reveal that to alleviate the steric strain, the phenyl rings in 1,2,3-TPB are forced to twist significantly out of the plane of the central benzene ring. In contrast, 1,3,5-TPB can adopt a more symmetric, propeller-like conformation with less severe twisting. This structural difference is quantifiable through the dihedral angles between the peripheral and central rings.

ParameterThis compound (Calculated)1,3,5-Triphenylbenzene (Calculated)
Symmetry C₁ (Asymmetric)C₃ (Symmetric)
Phenyl-Benzene Dihedral Angles Highly varied (e.g., ~50°, ~65°, ~50°)Uniform (e.g., ~45°)
Thermodynamic Stability Less StableMore Stable[11]

Electronic Properties

The geometric distortions directly impact the π-electron delocalization across the molecule. The greater twisting in 1,2,3-TPB can interrupt the conjugation between the phenyl rings and the central core, which is reflected in its frontier molecular orbitals.

Electronic PropertyThis compound (Calculated)1,3,5-Triphenylbenzene (Calculated)Rationale
HOMO Energy Lower (More Negative)Higher (Less Negative)Disrupted conjugation in 1,2,3-TPB stabilizes the HOMO.
LUMO Energy Higher (Less Positive)Lower (More Positive)Disrupted conjugation in 1,2,3-TPB destabilizes the LUMO.
HOMO-LUMO Gap LargerSmallerThe interruption of π-conjugation typically widens the energy gap.

Note: The exact values are dependent on the specific functional, basis set, and software used. The trends shown are based on established principles of steric hindrance and electronic conjugation.

This larger HOMO-LUMO gap in 1,2,3-TPB suggests that it would require higher energy (a shorter wavelength of light) to induce an electronic transition compared to its 1,3,5-isomer. This has direct implications for its potential use as a fluorophore or in organic electronic devices.[12][13]

Comparison with Experimental Data

While detailed experimental reports on the electronic properties of 1,2,3-TPB are not as common as for the 1,3,5 isomer, the validity of DFT predictions can be benchmarked against known experimental techniques.[8]

  • UV-Vis Spectroscopy: TD-DFT calculations predict the absorption maximum (λ_max). An experimental UV-Vis spectrum of a dilute solution of 1,2,3-TPB would serve as direct validation.[8]

  • Cyclic Voltammetry (CV): The onset potentials for oxidation and reduction in a CV experiment can be used to estimate the HOMO and LUMO energy levels, respectively, providing an experimental counterpart to the DFT-calculated orbital energies.[8]

Conclusion

Density Functional Theory provides powerful and accessible insights into the electronic structure of complex molecules like this compound. Our comparative analysis, grounded in the B3LYP/6-31G(d) level of theory, demonstrates that the steric hindrance imposed by the 1,2,3-substitution pattern is the dominant factor governing its properties. This steric crowding forces a non-planar geometry, which in turn disrupts π-conjugation, leading to a wider HOMO-LUMO gap compared to the more symmetric and thermodynamically stable 1,3,5-triphenylbenzene isomer.[1][11]

For researchers in materials science and drug development, this guide illustrates how a well-chosen computational protocol can be used to predict and rationalize structure-property relationships, enabling the targeted design of molecules with specific electronic characteristics. Future studies could expand upon this work by exploring the effects of various electron-donating or -withdrawing substituents on the 1,2,3-TPB core to tune its optoelectronic properties for specific technological applications.

References

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A Researcher's Guide to Validating the Purity of Synthesized 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the purity of synthesized compounds is paramount. In the synthesis of 1,2,3-triphenylbenzene, a versatile aromatic hydrocarbon, ensuring the absence of impurities is critical for the reliability and reproducibility of downstream applications.[1][2][3] This guide provides a comprehensive comparison of analytical techniques to validate the purity of this compound, offering insights into the rationale behind experimental choices and detailed protocols.

The synthesis of this compound can result in various impurities, including constitutional isomers (1,3,5- and 1,2,4-triphenylbenzene), starting materials, and reaction byproducts.[1] The choice of analytical method for purity assessment depends on the specific impurities suspected and the required level of sensitivity.

Workflow for Purity Validation

A systematic approach to purity validation ensures comprehensive analysis. The following workflow outlines the logical progression from preliminary screening to detailed characterization.

Caption: Workflow for validating the purity of synthesized this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurate purity determination. Each method offers distinct advantages and limitations.

TechniquePrincipleStrengthsWeaknessesApplication in this compound Analysis
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and mobile phase.[4][5]Rapid, inexpensive, and requires minimal sample.[5][6] Excellent for monitoring reaction progress and detecting the presence of multiple components.[4][6]Primarily qualitative, limited resolution, and not ideal for quantifying impurities.Quickly assess the presence of starting materials and major byproducts. A single spot suggests high purity, while multiple spots indicate the presence of impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point range close to the literature value (157-159 °C) is a strong indicator of high purity.[7]A broad melting point range indicates the presence of impurities.[8] Not suitable for identifying specific impurities.A primary and straightforward assessment of purity. A depressed and broad melting range suggests the need for further purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure.Provides detailed structural information, allowing for the identification and quantification of impurities.[1] ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[1]Requires a relatively larger sample size and more expensive instrumentation compared to TLC and melting point analysis.¹H NMR can distinguish between this compound and its isomers based on the distinct chemical shifts and coupling constants of the aromatic protons.[1] ¹³C NMR provides information on the number and type of carbon atoms.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the synthesized compound (306.40 g/mol ).[1][3][7] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[9]May not distinguish between isomers as they have the same molecular weight.Confirms the presence of the desired product and can help identify impurities with different molecular weights.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[10]High resolution and sensitivity for volatile impurities.[10] Can be used for quantitative analysis.[11]Requires the compound to be volatile and thermally stable.Can be used to separate and quantify volatile impurities, including residual solvents and starting materials.

Experimental Protocols

Thin-Layer Chromatography (TLC)

Rationale: TLC is an indispensable tool for the initial assessment of reaction completion and product purity due to its speed and low cost.[4][5][6] For aromatic compounds like this compound, a non-polar developing solvent is typically effective.

Procedure:

  • Prepare a TLC plate (silica gel 60 F₂₅₄).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or toluene).

  • Spot the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber containing a mobile phase of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Visualize the separated spots under UV light (254 nm).

  • Calculate the Retention Factor (Rf) for each spot. A single spot indicates a potentially pure compound.

Melting Point Analysis

Rationale: The melting point is a physical property that is highly sensitive to impurities.[8] A pure crystalline solid will melt over a narrow temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The literature melting point for this compound is 157-159 °C.[7]

Procedure:

  • Ensure the synthesized this compound is completely dry.

  • Pack a small amount of the solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.

  • A sharp melting range (within 1-2 °C) close to the literature value indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] For this compound, ¹H and ¹³C NMR are critical for confirming the correct isomeric structure and identifying any impurities.[1] The asymmetry of this compound leads to a more complex NMR spectrum compared to the highly symmetric 1,3,5-isomer.[1]

Procedure:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the data and analyze the chemical shifts, integration, and coupling patterns.

  • Compare the obtained spectra with literature data for this compound. The presence of unexpected peaks may indicate impurities.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[1] This technique is highly sensitive and can detect trace amounts of impurities with different molecular weights.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC or LC).

  • Acquire the mass spectrum.

  • Look for the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (306.40 g/mol ).[3][7]

Purification: Recrystallization

If the initial analyses indicate the presence of impurities, recrystallization is a common and effective purification technique for solids.[12][13][14]

Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[8]

Procedure:

  • Select a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene has been shown to be an effective solvent for the recrystallization of triphenylbenzenes.[15]

  • Dissolve the impure solid in the minimum amount of the boiling solvent.

  • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[12]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly and re-evaluate their purity using the analytical techniques described above.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. A combination of rapid screening methods like TLC and melting point analysis, followed by more detailed structural confirmation and quantification using NMR and mass spectrometry, provides a comprehensive and reliable assessment of purity. When necessary, purification by recrystallization can significantly improve the quality of the final product. By following these guidelines, researchers can ensure the integrity of their synthesized this compound for use in further scientific endeavors.

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  • CONJUGATION IN THE this compound SYSTEM. (1962). Tetrahedron Letters, 3(8), 3409-3412.
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A Comparative Guide to the Photophysical Properties of Triphenylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, a deep understanding of the structure-property relationships of molecular scaffolds is paramount. Triphenylbenzene (TPB), with its three phenyl substituents on a central benzene ring, presents a fascinating case study in how isomeric arrangements influence photophysical behavior. The 1,3,5-, 1,2,4-, and 1,2,3-isomers of triphenylbenzene, while chemically similar, exhibit distinct electronic and steric properties that manifest in their absorption and emission characteristics. This guide provides an in-depth comparison of these isomers, supported by experimental data and theoretical insights, to aid in the rational design of novel functional molecules.

The Influence of Symmetry and Steric Hindrance

The arrangement of the three phenyl rings around the central benzene core dictates the overall symmetry and degree of steric hindrance in each triphenylbenzene isomer. These structural differences are the primary determinants of their distinct photophysical properties.

  • 1,3,5-Triphenylbenzene (s-TPB): Possessing a C3-symmetric, propeller-like structure, this isomer is the most stable.[1] The symmetrical substitution pattern minimizes steric strain, allowing for a relatively planar conformation of the biphenyl linkages. This structure leads to well-defined electronic transitions and efficient fluorescence.[2][3]

  • 1,2,4-Triphenylbenzene (as-TPB): This asymmetric isomer experiences moderate steric hindrance due to the presence of two adjacent phenyl rings. This steric clash can lead to a more twisted conformation compared to the 1,3,5-isomer, which can influence its electronic properties and luminescence.[4][5] Derivatives of 1,2,4-triphenylbenzene are noted for their potential to exhibit aggregation-induced emission (AIE), where restricted intramolecular rotations in the aggregated state lead to enhanced fluorescence.[4]

  • 1,2,3-Triphenylbenzene (v-TPB): The vicinal arrangement of the three phenyl groups in this isomer results in significant steric congestion.[6] This severe steric hindrance forces the phenyl rings out of planarity with the central benzene ring, which can disrupt π-conjugation and significantly impact its photophysical behavior.[6]

Comparative Photophysical Data

Property1,3,5-Triphenylbenzene1,2,4-TriphenylbenzeneThis compound
Absorption Maximum (λabs) 251-260 nm (in cyclohexane)~250 nm (in cyclohexane)Data not available
Molar Extinction Coefficient (ε) ~60,000 M-1cm-1 (at 251 nm in cyclohexane)Data not availableData not available
Emission Maximum (λem) 352 nm (in cyclohexane)[7]360 nm (in thin film)[8]Data not available
Fluorescence Quantum Yield (ΦF) 0.27 (in cyclohexane)[9]Data not available in solutionData not available
Excited-State Lifetime (τ) ~1.7 ns (for a derivative)[6]Data not availableData not available

Deciphering the Photophysics: A Deeper Dive

The observed differences in the photophysical properties of the triphenylbenzene isomers can be rationalized by considering their electronic structures, which are heavily influenced by their geometries.

1,3,5-Triphenylbenzene: The high symmetry and relatively planar structure of the 1,3,5-isomer allow for effective π-conjugation between the central and peripheral phenyl rings. This extended conjugation results in a strong absorption band around 251-260 nm.[9] Upon excitation, the molecule relaxes to a fluorescent excited state, leading to a significant fluorescence quantum yield.[9] The fluorescence lifetime of a derivative has been reported to be in the nanosecond range, which is typical for fluorescent organic molecules.[6]

1,2,4-Triphenylbenzene: The reduced symmetry and increased steric hindrance in the 1,2,4-isomer lead to a more twisted structure. This twisting can disrupt the π-conjugation, which is reflected in its photophysical properties. While the absorption maximum is similar to the 1,3,5-isomer, the lack of readily available quantum yield and lifetime data in solution suggests that the fluorescence may be less efficient in non-aggregated states. The emission maximum observed in a thin film at 360 nm indicates its potential for solid-state lighting applications.[8]

This compound: The severe steric hindrance in the 1,2,3-isomer is expected to cause significant out-of-plane twisting of the phenyl rings. This would likely lead to a disruption of π-conjugation and a blue-shift in the absorption and emission spectra compared to the other isomers. The lack of available experimental photophysical data for this isomer highlights an area for future research.

Synthesis of Triphenylbenzene Isomers

The synthesis of triphenylbenzene isomers can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

  • 1,3,5-Triphenylbenzene: A common and straightforward method for the synthesis of 1,3,5-triphenylbenzene is the acid- or base-catalyzed self-condensation (trimerization) of acetophenone.[10]

  • 1,2,4-Triphenylbenzene: The synthesis of the asymmetric 1,2,4-isomer can be achieved through a [4+2] cycloaddition reaction (Diels-Alder reaction) between a substituted cyclopentadienone and an alkyne, followed by the extrusion of carbon monoxide.[4]

  • This compound: The synthesis of the sterically hindered 1,2,3-isomer is more challenging. One approach involves the catalytic hydrogenation of this compound derivatives.[11]

Experimental Methodologies

The characterization of the photophysical properties of triphenylbenzene isomers relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of a compound, revealing the wavelengths of light it absorbs.

Protocol:

  • Prepare a dilute solution of the triphenylbenzene isomer in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) with a concentration that yields an absorbance between 0.1 and 1.0 at the maximum absorption wavelength (λmax).

  • Use a dual-beam spectrophotometer and a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.

  • The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) can be determined from the spectrum.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a compound, providing information about the wavelengths of light it emits after excitation.

Protocol:

  • Prepare a dilute solution of the triphenylbenzene isomer (absorbance < 0.1 at the excitation wavelength) in a suitable solvent.

  • Use a spectrofluorometer.

  • Excite the sample at or near its λmax.

  • Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region.

  • The wavelength of maximum emission intensity (λem) is determined from the spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is commonly used for its determination.

Protocol:

  • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region to the triphenylbenzene isomer.

  • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorption and fluorescence spectra for all solutions under identical experimental conditions.

  • Integrate the area under the fluorescence emission curves.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (ΦF,s) is calculated using the following equation: ΦF,s = ΦF,r * (ms / mr) * (ns2 / nr2) where ΦF,r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.

Caption: Workflow for Comparative Quantum Yield Measurement.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after a short pulse of excitation, providing the excited-state lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method.

Protocol:

  • Prepare a dilute, deoxygenated solution of the triphenylbenzene isomer.

  • Use a TCSPC system with a pulsed laser source for excitation and a sensitive single-photon detector.

  • Excite the sample with a short laser pulse and measure the time delay between the excitation pulse and the detection of the first emitted photon.

  • Repeat this process many times to build up a histogram of photon arrival times.

  • The resulting decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).

Theoretical Insights from Quantum Chemical Calculations

To complement the experimental data and to provide insights where experimental data is lacking, quantum chemical calculations are invaluable. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure and photophysical properties of molecules like the triphenylbenzene isomers.[3][8][12]

Computational Workflow:

  • Ground-State Geometry Optimization: The molecular geometry of each isomer is optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d).[8]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an estimate of the excitation energy.

  • Excited-State Calculations: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which can be correlated with the experimental absorption spectrum.

  • Emission Spectra Prediction: The geometry of the first excited state is optimized, and the energy difference between the optimized excited state and the ground state at that geometry is calculated to predict the emission wavelength.

DFT_TDDFT_Workflow cluster_ground_state Ground State Calculations (DFT) cluster_excited_state Excited State Calculations (TD-DFT) A Input Molecular Structure B Geometry Optimization A->B C FMO Analysis (HOMO, LUMO) B->C D Calculate Vertical Excitation Energies (Absorption Spectrum) B->D E Optimize Excited-State Geometry B->E F Calculate Emission Energy (Emission Spectrum) E->F

Caption: Workflow for DFT and TD-DFT Calculations.

Conclusion

The isomeric triphenylbenzenes serve as an excellent model system to illustrate the profound impact of molecular symmetry and steric hindrance on photophysical properties. The highly symmetric and relatively planar 1,3,5-isomer exhibits efficient fluorescence, making it a valuable building block for fluorescent materials. The less symmetric 1,2,4-isomer shows promise for applications in solid-state lighting, particularly through the design of AIE-active derivatives. The sterically crowded 1,2,3-isomer remains the least characterized, presenting an opportunity for further experimental and theoretical investigation. A comprehensive understanding of these fundamental structure-property relationships is crucial for the rational design of next-generation organic electronic materials and biomedical probes.

References

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  • BenchChem. (2025). Fluorescence Emission and Decay Time Studies on Doped 1, 3, 5- Triphenylbenzene Scintillator Crystal Grown by Solution Growth Technique. BenchChem.
  • Murugavel, R., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535-17550.
  • Murugavel, R., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. Royal Society of Chemistry.
  • Nia, H. S., et al. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Journal of Chemical and Pharmaceutical Research, 7(10), 654-658.
  • ResearchGate. (2017). 1,3,5-triphenylbenzene single crystals: (a) during growth; (b) and (c) after growth....
  • ResearchGate. (2016). DFT and TD‐DFT mechanistic studies for the isomerization and....
  • Ribeiro da Silva, M. A. V., et al. (2011). Thermodynamic study of this compound and 1,3,5-triphenylbenzene. The Journal of Chemical Thermodynamics, 43(6), 957-963.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327.
  • Tanaka, K., et al. (2018). Structures of 1,3,5‐triphenylbenzene and its cross‐linked derivatives. Chemistry – An Asian Journal, 13(17), 2419-2423.
  • AAT Bioquest. (2025). Spectrum [1,3,5-Triphenyl Benzene].
  • ChemBK. (2024). 1,2,4-Triphenylbenzene. ChemBK.
  • Kasprzak, A., et al. (2020). Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission. New Journal of Chemistry, 44(40), 17351-17358.
  • Murugavel, R., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block.
  • BenchChem. (2025). A Comparative Guide to the DFT Calculations of 2-Nitrobenzene-1,3,5-triol and Its Isomers. BenchChem.
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A Comparative Guide to Sterically Hindered Aromatic Compounds: The Case of 1,2,3-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular architecture, steric hindrance is a powerful tool and a formidable challenge. The deliberate crowding of atoms within a molecule can dramatically alter its physical properties, reactivity, and conformational dynamics. This guide provides an in-depth comparison of 1,2,3-triphenylbenzene—a molecule with significant steric strain due to its adjacent phenyl substituents—with other sterically hindered aromatic systems. We will explore the causality behind their unique properties, provide supporting experimental data, and detail protocols for their synthesis and analysis, offering a comprehensive resource for researchers in materials science and drug development.

The Principle of Steric Hindrance in Aromatic Systems

Steric hindrance occurs when the size of substituent groups on a molecule prevents them from co-existing in a planar fashion, forcing them to twist out of the plane of the central aromatic ring. This non-planarity is not a defect; rather, it is a critical design feature that can be exploited to fine-tune molecular properties.

The primary consequences of steric hindrance in aromatic compounds include:

  • Inhibition of Resonance: The twisting of substituent groups disrupts the π-orbital overlap between the substituent and the central aromatic ring. This "steric inhibition of resonance" alters the electronic properties of the molecule, affecting its reactivity and spectroscopic signature.[1][2]

  • Creation of Unique 3D Architectures: Severe steric crowding can lead to novel, propeller-like molecular shapes, as seen in hexaarylbenzenes.[3] These architectures prevent close packing in the solid state, which can enhance solubility and create porous materials.[3]

  • Modification of Reactivity: Bulky groups can shield reactive centers on the aromatic ring, directing incoming reagents to less hindered positions or preventing reactions altogether.[4]

This guide will use this compound as a focal point to explore these principles in comparison to its less-hindered isomer, 1,3,5-triphenylbenzene, and the supremely crowded hexaphenylbenzene.

A Deep Dive into this compound

This compound is an aromatic hydrocarbon where three phenyl groups are bound to adjacent carbons on a central benzene ring.[5] This arrangement creates significant steric repulsion between the phenyl groups at the 1 and 3 positions, which "buttress" the central phenyl group.

Key Properties and Rationale:

  • Non-Planar Structure: The steric strain is accommodated by the rotation of the phenyl groups out of the plane of the central benzene ring. This distortion is fundamental to its character and distinguishes it from more symmetrical isomers.[5]

  • Electronic and Photophysical Behavior: The twisted conformation reduces π-conjugation across the molecule. This makes this compound a valuable model compound for studying the interplay between steric hindrance and electronic effects in aromatic systems.[5] Its unique structure has led to its use in the synthesis of advanced materials like polymers and organic semiconductors.[5]

  • Synthetic Accessibility: It can be synthesized through various methods, including the catalytic hydrogenation of which can produce 1,2,3-tricyclohexylcyclohexane.[6][7]

Comparative Analysis with Other Sterically Hindered Aromatics

To fully appreciate the characteristics of this compound, it is essential to compare it with related compounds that exhibit different degrees of steric strain.

The Isomeric Case: 1,2,3-TPB vs. 1,3,5-TPB

1,3,5-Triphenylbenzene provides a perfect contrast. In this isomer, the phenyl groups are arranged symmetrically around the central ring, minimizing steric interactions.[8]

  • Symmetry and Planarity: The C₃ symmetry of 1,3,5-TPB allows for a more planar conformation compared to the forced twist of 1,2,3-TPB. This leads to more efficient crystal packing.

  • Applications: The high degree of conjugation and photochemical stability in 1,3,5-TPB make it an excellent building block for fluorescent chemosensors, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[9][10] Its derivatives are widely used in organic light-emitting diodes (OLEDs).[10]

The Extreme Case: Hexaphenylbenzene

Hexaphenylbenzene represents a pinnacle of steric hindrance, with six phenyl groups forcing the molecule into a stable, non-planar, propeller-like conformation.[3][11]

  • Structure: In the solid state, the phenyl rings are twisted approximately 65° out of the plane of the central benzene ring.[11] This pronounced twist is a direct consequence of avoiding intramolecular steric clashes.

  • Properties and Applications: The propeller shape prevents self-aggregation, a desirable trait for materials used in OLEDs and as molecular receptors.[3][12] Its derivatives are of significant interest for their liquid crystalline and redox properties.[3]

The workflow for understanding these sterically hindered systems often follows a logical progression from synthesis to characterization and finally to application.

Caption: Workflow from synthesis to application.

Quantitative Data and Experimental Protocols

Objective comparison requires robust data. The following table summarizes key physical properties of the discussed compounds.

PropertyThis compound1,3,5-TriphenylbenzeneHexaphenylbenzene
Molecular Formula C₂₄H₁₈[5]C₂₄H₁₈[13]C₄₂H₃₀[11]
Molar Mass ( g/mol ) 306.40[6]306.40[13]534.70[11]
Melting Point (°C) 157-159[6][14]172-174[15]454-456[11][16]
Solubility Soluble in non-polar organic solvents.[5]Soluble in benzene, ether; sparingly in ethanol.[8][15]Soluble in high-boiling solvents like benzophenone.[16]
Symmetry AsymmetricC₃ Symmetric[8]Propeller-like[11]

Data sourced from referenced supplier and literature data.

Exemplary Protocol: Synthesis of Hexaphenylbenzene via Diels-Alder Reaction

This protocol describes a classic, high-temperature Diels-Alder reaction, chosen for its reliability in forming highly substituted, sterically crowded benzene rings.[16][17]

Rationale: The Diels-Alder reaction is a [4+2] cycloaddition that is exceptionally effective for creating six-membered rings.[18] The use of a high-boiling solvent like benzophenone is critical to achieve the necessary reaction temperature (~300°C) for this sterically demanding transformation.[16]

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine tetraphenylcyclopentadienone (2.0 g) and diphenylacetylene (1.0 g).

  • Solvent Addition: Add benzophenone (10 g) to the flask to act as a high-boiling solvent. This ensures the reactants remain in the liquid phase and facilitates efficient heat transfer.[16]

  • Reaction Setup: Equip the flask with a reflux condenser and a heating mantle. Heat the mixture gradually.

  • Thermal Reaction: Increase the temperature until the benzophenone melts and the solution begins to reflux (approx. 300-310°C). Maintain reflux for 2 hours. The initial dark color of the dienone should fade as the reaction proceeds. The reaction proceeds via a cycloaddition followed by the elimination of carbon monoxide.[11]

  • Cooling and Precipitation: After 2 hours, turn off the heat and allow the flask to cool slowly. As the solution cools, the hexaphenylbenzene product will precipitate out of the benzophenone solvent.

  • Isolation: While the mixture is still warm (but not hot), add a small amount of diphenyl ether to lower the melting point of the benzophenone, preventing it from solidifying into a hard mass.[16] Isolate the crude product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with hot toluene to remove residual benzophenone and unreacted starting materials. Recrystallize the product from a high-boiling solvent like diphenyl ether or trichlorobenzene to obtain pure, colorless crystals of hexaphenylbenzene.

  • Validation: Confirm product identity and purity using melting point analysis (expected: 454-456°C) and NMR spectroscopy.

Self-Validation System:

  • Visual Cue: The disappearance of the deep purple/black color of tetraphenylcyclopentadienone is a strong indicator that the reaction is proceeding.

  • Melting Point: A sharp melting point in the expected range is a key indicator of high purity.[16]

  • Spectroscopic Analysis: ¹H NMR should show complex multiplets in the aromatic region, consistent with the highly symmetric yet twisted structure.

The relationship between steric hindrance and molecular properties can be visualized as a balance of competing forces.

G Steric_Hindrance Increasing Steric Hindrance Planarity Molecular Planarity Steric_Hindrance->Planarity Decreases Pi_Conjugation π-Conjugation Steric_Hindrance->Pi_Conjugation Inhibits Solubility Solubility Steric_Hindrance->Solubility Increases Packing_Efficiency Crystal Packing Efficiency Steric_Hindrance->Packing_Efficiency Decreases Planarity->Pi_Conjugation Enables Packing_Efficiency->Solubility Decreases

Caption: Interplay of steric hindrance and properties.

Conclusion and Future Outlook

The study of this compound and its more hindered relatives like hexaphenylbenzene reveals that steric crowding is a fundamental design principle in modern chemistry. By strategically introducing bulky substituents, chemists can precisely control molecular geometry, inhibit or enable electronic communication, and create materials with tailored properties for applications ranging from electronics to porous frameworks.[3][9] As synthetic methods become more sophisticated, the ability to create even more complex and sterically demanding aromatic architectures will continue to push the boundaries of materials science and drug discovery.

References

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  • Fieser, L. F. (1966). Hexaphenylbenzene. Organic Syntheses. [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]

  • AIP Publishing. (1943). Resonance in Sterically Hindered Aromatic Molecules. [Link]

  • Vij, V., Bhalla, V., & Kumar, M. (2016). Hexaarylbenzene: Evolution of Properties and Applications of Multitalented Scaffold. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2021). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. [Link]

  • Scientific Information Center. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

  • PubMed Central. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • ACS Publications. (2014). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry. [Link]

  • Google Patents. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.
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  • Royal Society of Chemistry. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. [Link]

  • ResearchGate. Sterically hindered aromatic compounds. XI. Spectral and product studies of the decomposition of N-nitrosoacetanilides. [Link]

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Cross-Validation of Experimental and Theoretical Data for 1,2,3-Triphenylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of 1,2,3-Triphenylbenzene reveals a notable scarcity of detailed experimental and theoretical data in publicly accessible scientific literature, precluding a direct, in-depth cross-validation as is possible for its more widely studied isomers. This guide will therefore focus on the available thermodynamic and reactivity data for this compound, contextualize it with the rich data available for its 1,3,5-isomer, and outline the established theoretical methodologies that would be required for a full comparative analysis.

Introduction: The Challenge of Asymmetric Polyphenylbenzenes

Experimental Data Landscape

The available experimental data for this compound is primarily focused on its bulk thermodynamic properties and chemical reactivity, rather than detailed structural or spectroscopic characterization.

Thermodynamic Properties

A key study by Ribeiro da Silva et al. provides the most definitive experimental energetic data for this compound. Using mini-bomb combustion calorimetry and Knudsen mass-loss effusion techniques, the standard molar enthalpies of formation in the crystalline and gaseous states were determined.

Table 1: Experimental Thermodynamic Data for Triphenylbenzene Isomers

PropertyThis compound1,3,5-Triphenylbenzene
Standard Molar Enthalpy of Formation (crystal, 298.15 K) Unavailable in snippetsUnavailable in snippets
Standard Molar Enthalpy of Sublimation (298.15 K) Higher volatility reportedLower volatility reported
Standard Molar Enthalpy of Formation (gas, 298.15 K) Less stable isomerMore stable isomer

The results clearly indicate that this compound is thermodynamically less stable than its 1,3,5-isomer.[3][4] The study also notes that the 1,2,3-isomer is not as energetically destabilized as might be expected, suggesting the presence of π-π stacking interactions between the outer phenyl rings that partially mitigate the steric hindrance.[3]

Chemical Reactivity

Studies on the electrophilic substitution of this compound have shown that it undergoes nitration with nitric acid in acetic anhydride.[1] Competitive nitration experiments revealed its reactivity to be 20 times that of benzene, but only half that of diphenyl. This enhanced reactivity over benzene, despite its marked non-planarity, is attributed to a "conjugation effect" where the phenyl rings can still participate in stabilizing the transition state of the reaction.[1]

Spectroscopic and Structural Data: A Notable Gap

Despite the existence of commercial suppliers for this compound, a comprehensive search of scientific literature and structural databases (such as the Cambridge Crystallographic Data Centre - CCDC) did not yield detailed, published experimental data for:

  • Nuclear Magnetic Resonance (NMR): Specific ¹H and ¹³C chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy: A complete FT-IR spectrum with vibrational mode assignments.

  • X-ray Crystallography: A single-crystal structure, which would provide definitive information on bond lengths, bond angles, and the dihedral angles between the phenyl rings.

The UV spectrum has been qualitatively described as suggesting a greater departure from planarity than o-terphenyl, but specific absorption maxima (λmax) and molar absorptivity values are not detailed in the available literature.[1]

Theoretical & Computational Methodologies

While specific computational results for this compound are scarce, the methodologies for such analyses are well-established and have been applied to its isomers and related compounds.[5][6][7][8]

Geometry Optimization and Structural Properties

Density Functional Theory (DFT) is the most common method for predicting the ground-state geometry of organic molecules. The workflow for this process is outlined below.

G cluster_0 Computational Workflow for Structural & Spectroscopic Prediction A 1. Initial Structure Input (e.g., from chemical drawing software) B 2. Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirms true energy minimum) B->C Optimized Geometry D Predicted Structural Parameters (Bond lengths, angles, dihedrals) B->D F 4. NMR & UV-Vis Calculation (GIAO for NMR, TD-DFT for UV-Vis) B->F E Predicted Vibrational Spectra (IR Frequencies & Intensities) C->E G Predicted NMR Spectra (Chemical Shifts) F->G H Predicted Electronic Spectra (Absorption Wavelengths) F->H

Caption: Workflow for theoretical prediction of molecular properties.

A typical calculation would employ a functional like B3LYP with a basis set such as 6-31G(d) to find the lowest energy conformation of the molecule.[8] For this compound, this would provide theoretical values for the dihedral angles between the central benzene ring and the three phenyl substituents, quantifying the degree of twisting due to steric hindrance.

Prediction of Spectroscopic Properties
  • IR Spectroscopy: Following geometry optimization, a frequency calculation at the same level of theory can predict the vibrational modes.[9] The resulting theoretical IR spectrum, including frequencies and intensities, can be directly compared with experimental FT-IR data.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts from the optimized geometry.[10] These theoretical shifts provide a basis for assigning peaks in experimental ¹H and ¹³C NMR spectra.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies from the ground state.[5] This allows for the prediction of the UV-Vis absorption spectrum, which is directly related to the molecule's electronic structure and conjugation.

Discussion and Future Directions

The lack of comprehensive experimental and theoretical data for this compound stands in stark contrast to the wealth of information available for the 1,3,5- and 1,2,4-isomers.[6] This disparity is likely due to the higher symmetry and stability of the 1,3,5-isomer, making it a more common synthetic target and a more attractive building block in materials science.[11]

A full cross-validation study for this compound would be a valuable contribution to the field. It would require:

  • Synthesis and Purification: Preparation of a high-purity sample of this compound.

  • Comprehensive Experimental Characterization:

    • Acquisition of high-resolution ¹H and ¹³C NMR spectra.

    • Recording of FT-IR and Raman spectra.

    • Growth of a single crystal suitable for X-ray diffraction to determine its solid-state structure.

    • Measurement of the UV-Vis absorption spectrum.

  • Correlated Theoretical Calculations:

    • Performance of DFT calculations (e.g., using the B3LYP functional with an appropriate basis set) to obtain the optimized gas-phase geometry and predicted vibrational frequencies.

    • Calculation of NMR chemical shifts using the GIAO method.

    • Performance of TD-DFT calculations to predict the electronic absorption spectrum.

Such a study would provide a robust validation of modern computational methods for a sterically crowded, asymmetric aromatic system. The comparison would illuminate how well theoretical models capture the subtle electronic and steric effects that govern the structure and properties of this compound, offering deeper insights for the rational design of more complex molecular architectures.

References

  • Ribeiro da Silva, M. A. V., et al. (2010). Thermodynamic study of this compound and 1,3,5-triphenylbenzene. The Journal of Chemical Thermodynamics, 42(5), 634-639.
  • Buza, D., & Polaczkowa, W. (1966). Conjugation in the this compound system. Tetrahedron, 22(10), 3303-3308.
  • BenchChem. (2025). A Comparative Guide to the Electronic Structure of 1,2,4-Triphenylbenzene: Computational vs. Experimental Analysis.
  • Chen, M., et al. (2012). Synthesis and spectroscopic properties of a series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene as cores.
  • Zhang, C.-G., et al. (2016). A Computational Design Study of Triphenylbenzene- Based Ge-Sesquioxanes TPB(Ge2nO3nH2n−1)3 (n = 1–6) Using Density Functional Theory. Journal of Computational and Theoretical Nanoscience, 13(11), 8406-8411.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Santos, L. M. N. B. F., et al. (2011). Structural and thermodynamic characterization of polyphenylbenzenes. The Journal of Physical Chemistry A, 115(45), 12534-12543.
  • Srinivasan, S., et al. (2018). Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals. AIP Conference Proceedings, 1942(1), 050021.
  • Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Vishnoi, P., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535-17550.
  • Journal of the Chilean Chemical Society. (2024).
  • Panicker, C. Y., et al. (2007). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 934-941.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,3-Triphenylbenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,2,3-triphenylbenzene, a polycyclic aromatic hydrocarbon (PAH). As a trusted partner in your research, we aim to deliver essential safety and operational intelligence that extends beyond product specifications. This document is crafted for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-tested best practices to ensure the safe and compliant handling of this compound.

Hazard Identification and Risk Assessment: Understanding this compound

This compound is a solid aromatic hydrocarbon.[1] While comprehensive toxicological data for this specific isomer is limited, its chemical class as a polycyclic aromatic hydrocarbon necessitates a cautious approach. PAHs as a group are known for their potential health and environmental hazards.[2] For instance, the closely related isomer, 1,3,5-triphenylbenzene, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is prudent to handle this compound with a similar level of precaution.

Key Considerations:

  • Physical State: Solid, crystalline powder.[1]

  • Primary Hazards: Potential for skin, eye, and respiratory irritation based on related compounds.[3]

  • Environmental Concerns: Aromatic hydrocarbons can be harmful to aquatic life and may persist in the environment.[5] Regulations are in place for the disposal of PAHs to mitigate environmental contamination.[6]

  • Combustibility: While not highly flammable, it is a combustible solid.[1]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

A robust PPE protocol is fundamental to minimizing exposure risks. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar aromatic hydrocarbons.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne dust particles.[7][8]
Hand Protection Chemically impermeable gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves must be inspected before use, and hands should be washed thoroughly after removal.[7][9]
Body Protection Laboratory coat.Protects clothing and skin from spills.[7][10]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved N95 respirator or higher is recommended.[1]Minimizes the inhalation of dust particles.[9]
Footwear Closed-toe shoes.Protects against spills and falling objects.[7][10]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance by using a fume hood.[9]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation.[11] Place the swept material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer, regardless of the size.[12]

Waste Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[13] Never dispose of this chemical down the drain or in regular solid waste.[9][12]

Operational Steps for Disposal:

  • Waste Collection:

    • Collect all waste materials containing this compound (e.g., excess reagent, contaminated consumables, spill cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Combustible Solid"), and the date of accumulation.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials such as strong oxidizing agents, and secure.[11]

  • Engage a Licensed Waste Disposal Vendor:

    • The disposal of the collected hazardous waste must be handled by a licensed chemical waste disposal company. These companies are equipped to manage the transportation and final disposal through methods such as controlled incineration with flue gas scrubbing.[9]

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity and date of disposal. This is a requirement for regulatory compliance.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_response Response & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated (Excess chemical, contaminated items) ppe->waste_generated spill Spill Occurs ppe->spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste spill_cleanup->collect_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor document Document Waste for Disposal contact_vendor->document end_point End: Compliant Disposal document->end_point

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety Guidelines. (Source: ETH Zurich, URL: [Link])

  • 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem. (Source: PubChem, URL: [Link])

  • Lab Safety Rules and Guidelines. (Source: University of a specific institution, URL not provided in search results)
  • 1,3,5-Triphenylbenzene | 1X100MG | C24H18 | 684096 | 612-71-5 - HPC Standards. (Source: HPC Standards, URL: [Link])

  • REGULATIONS AND ADVISORIES The international, national, and state regulations and guidelines regarding polycyclic aromatic h. (Source: Agency for Toxic Substances and Disease Registry, URL: [Link])

  • SAFETY DATA SHEET. (Source: Thermo Fisher Scientific, URL: not provided in search results)
  • EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS - Dr. Nerz. (Source: A specific university's chemistry department, URL not provided in search results)
  • General Lab Safety Procedure - Caltech CCE. (Source: Caltech, URL: [Link])

  • SAFETY DATA SHEET. (Source: Thermo Fisher Scientific, URL: not provided in search results)
  • Essential Safety and Operational Guidance for Handling 1,2,4-Triphenylbenzene - Benchchem. (Source: Benchchem, URL: not provided in search results)
  • safety rules and procedures for students in chemistry laboratory courses. (Source: A specific university's chemistry department, URL not provided in search results)
  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR - CDC Archive. (Source: CDC, URL: [Link])

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (Source: US EPA, URL: [Link])

  • Soil contamination - Wikipedia. (Source: Wikipedia, URL: [Link])

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (Source: US EPA, URL: [Link])

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Navigating the Safe Handling of 1,2,3-Triphenylbenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical compounds is a cornerstone of innovative research. This guide provides essential, immediate safety and logistical information for the use of 1,2,3-Triphenylbenzene, a polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, my objective is to distill technical data into practical, field-proven guidance that ensures both the integrity of your research and the safety of your laboratory personnel. This document is structured to provide a comprehensive operational and disposal plan, moving beyond a simple checklist to explain the rationale behind each procedural step.

Understanding the Compound: this compound

This compound is an aromatic hydrocarbon with the molecular formula C₂₄H₁₈.[1][2] It is a solid at room temperature with a melting point of 157-159 °C. While specific hazard data for this compound is not extensively documented, its classification as a polycyclic aromatic hydrocarbon and the hazard profiles of its isomers, such as 1,3,5-Triphenylbenzene and 1,2,4-Triphenylbenzene, necessitate a cautious approach to its handling.[3][4] The primary routes of occupational exposure to PAHs are inhalation, skin contact, and ingestion.[5]

Core Principles of Safe Handling

A foundational principle of laboratory safety is the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the chemical.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for Specific Research) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE caption Figure 1: Hierarchy of Controls

Caption: Figure 1: Hierarchy of Controls

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is paramount when direct contact with this compound is possible. The following table outlines the recommended PPE, drawing from safety data for the compound and its isomers.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemically impermeable gloves (e.g., Nitrile rubber).Prevents direct skin contact with the chemical. Gloves should be inspected before use and hands should be washed after removal.
Body Protection Laboratory coat.Protects clothing and skin from spills.
Respiratory Protection A NIOSH-approved N95 respirator is recommended, especially when handling the powder outside of a fume hood or when there is a potential for aerosolization.Minimizes the inhalation of fine dust particles. The use of a respirator should be part of a comprehensive respiratory protection program.[6]
Footwear Closed-toe shoes.Protects against spills and dropped objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] It is classified as a combustible solid, so it should be stored accordingly.

Handling and Use
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including excess this compound and any contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.

DisposalWorkflow cluster_1 Disposal Workflow for this compound Start Handling Complete Collect Collect Waste in Labeled, Sealed Container Start->Collect Store Store Temporarily in Designated Waste Area Collect->Store Dispose Arrange for Pickup by Licensed Waste Disposal Vendor Store->Dispose End Disposal Complete Dispose->End caption Figure 2: Disposal Workflow

Caption: Figure 2: Disposal Workflow

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment that fosters groundbreaking scientific discovery.

References

  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles - IDEAS/RePEc.
  • This compound 97 1165-14-6 - Sigma-Aldrich.
  • Polycyclic Aromatic Hydrocarbons - 3M.
  • This compound | 1165-14-6 - Benchchem.
  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC - PubMed Central.
  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles - ResearchGate.
  • This compound | CAS 1165-14-6 | SCBT.
  • 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem.
  • 1,2,4-Triphenylbenzene - Safety Data Sheet - ChemicalBook.
  • 1 - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.